N-Phenyl-p-phenylenediamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGUVEKSASEFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2, Array | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89230-95-5, Array | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89230-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025895 | |
| Record name | N-Phenyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Purple powder or needles; [HSDB], PURPLE CRYSTALLINE POWDER OR NEEDLES | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Benzenediamine, N1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
669 °F at 760 mmHg (NTP, 1992), 354 °C | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-AMINODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
380 °F (NTP, 1992), 380 °F', 193 °C | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin, Soluble in alcohol and acetone, Insoluble in water; soluble in oxygenated solvents, Solubility: 500 mg/L at 20 °C and pH 8.9, Solubility in water, g/100ml at 20 °C: 0.05 | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-AMINODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.15 (NTP, 1992) - Denser than water; will sink, 1.1 at 100 °C, 1.09 g/cm³ | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-AMINODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000121 [mmHg], 1.21X10-5 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 0.000076 | |
| Record name | 4-Aminodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | P-AMINODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles (alcohol), Purple powder, Purple needles | |
CAS No. |
101-54-2 | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Phenyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007X4XXS71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-AMINODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
163 to 167 °F (NTP, 1992), 75 °C | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-AMINODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-PHENYL-1,4-BENZENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1446 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and as an antioxidant in the rubber industry. Its molecular structure, featuring both a primary and a secondary arylamine, makes it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to facilitate informed decisions in research and development.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into several key strategies:
-
Transition Metal-Catalyzed Cross-Coupling Reactions: These modern methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a transition metal complex. The most prominent examples are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
-
Classical Nucleophilic Aromatic Substitution and Reduction: This traditional industrial approach typically involves the reaction of an aniline (B41778) derivative with a nitro-substituted aryl halide, followed by the reduction of the nitro group to an amine.
-
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While more commonly used for the synthesis of alkylated derivatives, it can be adapted for the synthesis of the parent compound under certain conditions.
-
Chapman Rearrangement: A less common but viable route for the synthesis of diarylamines, this reaction involves the thermal rearrangement of an aryl N-arylbenzimidate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] The reaction typically couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[2]
Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido-palladium complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]
Experimental Protocol (Representative):
A representative protocol for the synthesis of this compound via Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a nitrogen-purged glovebox, a dry Schlenk flask is charged with 4-bromoaniline (B143363) (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[4]
-
Solvent Addition: Anhydrous toluene (B28343) is added to the flask via syringe.[4]
-
Reaction Conditions: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite® to remove the catalyst.[4]
-
Extraction and Purification: The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[4]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While traditional Ullmann conditions often required harsh reaction conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures with catalytic amounts of copper.[5]
Mechanism:
The mechanism of the Ullmann condensation is believed to involve a Cu(I)/Cu(III) catalytic cycle:
-
Formation of a Copper-Amide Complex: The amine reacts with the Cu(I) catalyst in the presence of a base to form a copper-amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the copper center, forming the desired C-N bond and regenerating the Cu(I) catalyst.[6]
Experimental Protocol (Representative):
A representative protocol for the synthesis of this compound via Ullmann condensation is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add p-phenylenediamine (B122844) (1.0 eq), iodobenzene (B50100) (1.2 eq), copper(I) iodide (0.05 eq), a ligand such as (S)-N-methylpyrrolidine-2-carboxylate (0.1 eq), and potassium phosphate (B84403) (2.0 eq).[7]
-
Solvent Addition: Add anhydrous DMSO to the flask.[7]
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 110 °C. The reaction is monitored by TLC or GC-MS.[7]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate.[7]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[7]
Industrial Synthesis via Nucleophilic Aromatic Substitution and Reduction
A common industrial route to this compound involves the reaction of aniline with 4-chloronitrobenzene followed by the reduction of the resulting 4-nitrodiphenylamine (B16768).
Reaction Steps:
-
Nucleophilic Aromatic Substitution: Aniline reacts with 4-chloronitrobenzene in the presence of a base (e.g., potassium carbonate) to form 4-nitrodiphenylamine.
-
Reduction: The nitro group of 4-nitrodiphenylamine is then reduced to a primary amine to yield this compound. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with a palladium-on-carbon catalyst and hydrogen gas) or chemical reduction (e.g., with iron powder in acidic medium).
Experimental Protocol (Reduction Step - Catalytic Hydrogenation):
-
Reaction Setup: In a high-pressure reaction kettle, add 4-nitrodiphenylamine and a 5% palladium-on-carbon catalyst.[2]
-
Hydrogenation: Purge the kettle with nitrogen, followed by hydrogen. Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa. Maintain the reaction for 7-8 hours.[2]
-
Work-up: After cooling and venting, filter the reaction mixture to recover the catalyst. The filtrate is the this compound product, which can be further purified by crystallization.[2]
Reductive Amination
Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[8] For the synthesis of this compound, this could theoretically involve the reaction of 1,4-benzoquinone (B44022) with aniline.
Mechanism:
-
Imine Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or an iminium ion).[3]
-
Reduction: The imine is then reduced to the amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[1][3]
While this route is plausible, specific high-yield protocols for the direct synthesis of this compound from 1,4-benzoquinone and aniline are not well-documented in the literature, and the reaction can lead to the formation of 2,5-dianilino-p-benzoquinone (B3051505) as a significant byproduct.[8]
Chapman Rearrangement
The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to a diarylamine.[9]
Mechanism:
The Chapman rearrangement proceeds through a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom via a four-membered cyclic transition state.[10]
This method is generally less common for the synthesis of this compound due to the multi-step nature of preparing the starting imidate.
Quantitative Data Summary
The following tables summarize representative quantitative data for the different synthesis pathways. It is important to note that yields and optimal conditions are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions used.
Table 1: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaO-t-Bu | Toluene | 100-110 | 12-24 | High (Reported) |
| 4-Iodoaniline | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | ~85-95 (Typical) |
Table 2: Ullmann Condensation
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | p-Phenylenediamine | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 24 | Moderate to Good |
| Bromobenzene | p-Phenylenediamine | Cu₂O (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120-140 | 24-48 | Moderate |
Table 3: Industrial Synthesis (Reduction Step)
| Starting Material | Reducing Agent | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 4-Nitrodiphenylamine | H₂ | 5% Pd/C | Ethanol | 110 | 1.0 | 7-8 | High |
| 4-Nitrodiphenylamine | Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric | 4-6 | Good |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and limitations. Modern transition metal-catalyzed methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer high yields and broad substrate scope under relatively mild conditions, making them attractive for laboratory-scale synthesis and in the production of fine chemicals. Industrial-scale production often relies on the classical approach of nucleophilic aromatic substitution followed by reduction, which is a cost-effective route despite potentially harsher conditions. Reductive amination and the Chapman rearrangement represent alternative, albeit less common, strategies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials and catalysts, and the specific requirements for purity and yield. This guide provides the foundational knowledge for researchers and professionals to navigate these synthetic options and select the most appropriate method for their application.
References
- 1. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (CAS No. 101-54-2), also known as 4-aminodiphenylamine, is an organic compound with the chemical formula C₁₂H₁₂N₂. It is characterized by a phenyl group and an amino group attached to a p-phenylenediamine (B122844) core. This compound primarily serves as a crucial intermediate in the synthesis of dyes, polymers, and as an antioxidant in the rubber industry.[1] While not a pharmaceutical agent itself, understanding its physicochemical properties is vital for toxicological assessments and for researchers working with related aromatic amine structures in drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| Appearance | Odorless purple-black solid or flakes; dark purple chips or crystalline powder. | |
| Melting Point | 72-76 °C | [2] |
| Boiling Point | 354 °C at 760 mmHg | [2] |
| Flash Point | 193 °C (380 °F) | |
| Density | 1.15 g/cm³ | |
| Vapor Pressure | 1.21 x 10⁻⁵ mmHg |
Solubility and Partition Coefficient
| Property | Value | Source |
| Water Solubility | < 1 mg/mL at 20 °C; 0.6 g/L at 20°C | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, and chloroform; very soluble in ethanol. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.4 (calculated) | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.[5]
-
The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[6]
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7]
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]
-
For accuracy, the determination should be repeated at least twice, and the average value is reported.
Determination of Boiling Point
The boiling point of this compound can be determined using the distillation method.[8]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[9]
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The heating mantle is turned on, and the sample is heated until it begins to boil and the vapor rises to the thermometer.
-
The temperature is recorded when the vapor temperature stabilizes, and there is a steady condensation and collection of the distillate in the receiving flask. This stable temperature is the boiling point.[9]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]
Determination of Solubility
The solubility of this compound in various solvents can be determined by the shake-flask method.[10]
Apparatus:
-
Test tubes or small flasks with stoppers
-
Spatula
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge (optional)
Procedure:
-
A small, accurately weighed amount of this compound is placed into a series of test tubes.[11]
-
A specific volume of the desired solvent (e.g., water, ethanol, acetone) is added to each test tube.[11]
-
The test tubes are securely stoppered and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand, and if a solid phase remains, the mixture is centrifuged to separate the undissolved solid.
-
A known volume of the supernatant (the saturated solution) is carefully removed.
-
The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]
-
The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
Synthesis Workflow of this compound
One common laboratory-scale synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. saltise.ca [saltise.ca]
- 12. turkjps.org [turkjps.org]
An In-depth Technical Guide to N-Phenyl-p-phenylenediamine (CAS 101-54-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (4-aminodiphenylamine), with CAS number 101-54-2, is an aromatic amine of significant industrial importance.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, applications, and toxicological profile. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a dark-colored crystalline substance.[1] It is characterized by a phenyl group and a p-phenylenediamine (B122844) moiety, which includes two amino groups attached to a benzene (B151609) ring.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Appearance | Dark purple or black solid | [3] |
| Melting Point | 68-72 °C | |
| Boiling Point | 354 °C | [4] |
| Density | 1.15 g/cm³ | [4] |
| Flash Point | 193 °C (380 °F) | [4] |
| Water Solubility | < 1 mg/mL at 20°C | [1][4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (10 mg/mL), acetone, and ether. Insoluble in ligroin. | [1] |
| Vapor Pressure | < 1 mmHg at 20°C | [5] |
Synthesis of this compound
The industrial synthesis of this compound can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being a common approach. The Buchwald-Hartwig amination offers a versatile route.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Anhydrous toluene (B28343)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a glovebox purged with nitrogen, combine 4-bromoaniline (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask using a syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash it sequentially with a saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient to yield the pure compound.
Applications
This compound has several key industrial applications, primarily leveraging its antioxidant and chemical intermediate properties.
Rubber Industry: Antioxidant and Antiozonant
One of the main uses of this compound and its derivatives is as an antiozonant and antioxidant in the rubber industry, particularly for tires.[3] These compounds protect rubber from degradation caused by ozone and oxidation.
The mechanism of protection is understood as a combination of a "scavenger" and "protective film" theory. The antiozonant migrates to the rubber surface and preferentially reacts with ozone, scavenging it before it can attack the polymer chains. The reaction products can then form a protective film on the rubber's surface, further inhibiting ozone attack.
References
An In-depth Technical Guide to the Antioxidant Mechanism of N-Phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-p-phenylenediamine (NPPD) is a synthetic organic compound belonging to the class of p-phenylenediamine (B122844) derivatives, which are recognized for their antioxidant properties. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of NPPD, drawing upon existing knowledge of its chemical reactivity and the behavior of structurally related compounds. The document details the chemical principles of free radical scavenging through hydrogen atom and single electron transfer, the role of oxidation to quinone-diimine, and explores potential, though not yet directly evidenced, interactions with cellular antioxidant signaling pathways such as the Keap1-Nrf2 system. While specific quantitative antioxidant data for NPPD is not extensively available in public literature, this guide furnishes detailed experimental protocols for key antioxidant assays (DPPH, ABTS, FRAP, and ORAC) to enable researchers to generate such data. All described pathways and experimental workflows are accompanied by explanatory diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the subject matter.
Introduction
This compound (C₁₂H₁₂N₂) is an aromatic amine with a molecular weight of 184.24 g/mol . It is characterized by a phenyl group and a primary amino group attached to a p-phenylenediamine core. This structure imparts redox activity, allowing it to function as a potent antioxidant. Historically, NPPD and its derivatives have been extensively used as antiozonants and antioxidants in the rubber industry to prevent material degradation. In a biological context, the ability of NPPD to donate electrons or hydrogen atoms makes it an effective scavenger of reactive oxygen species (ROS), suggesting its potential for applications in mitigating oxidative stress. This guide delves into the fundamental chemical and potential biological mechanisms that underpin the antioxidant action of NPPD.
Chemical Antioxidant Mechanisms
The primary antioxidant activity of this compound stems from its ability to neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the NPPD molecule donates a hydrogen atom from one of its amine groups to a free radical (R•), effectively neutralizing the radical and forming a stable NPPD radical. This process is favored due to the relatively weak N-H bond in the amine groups. The resulting NPPD radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings, which makes it less reactive than the initial free radical.
Figure 1. Hydrogen Atom Transfer (HAT) mechanism of NPPD.
Single Electron Transfer (SET)
The SET mechanism involves the transfer of a single electron from the NPPD molecule to a free radical, resulting in the formation of an NPPD radical cation and an anion of the free radical. This pathway is particularly relevant for reacting with certain types of radicals and is influenced by the ionization potential of NPPD and the electron affinity of the radical.
Figure 2. Single Electron Transfer (SET) mechanism of NPPD.
Oxidation to Quinone-diimine
Following either HAT or SET, the resulting NPPD radical can undergo further oxidation, typically involving the loss of a second hydrogen atom or electron, to form a stable N-phenyl-p-quinone-diimine. This two-electron oxidation product is a key species in the antioxidant cycle of p-phenylenediamines. The formation of the quinone-diimine structure effectively terminates the radical chain reaction. Electrochemical studies on p-phenylenediamine derivatives have shown that this oxidation process involves a two-electron transfer to yield the diimine quinone species.
Figure 3. Oxidation of NPPD to N-Phenyl-p-quinone-diimine.
Potential Cellular Antioxidant Mechanisms
In a biological environment, the antioxidant activity of NPPD may extend beyond direct radical scavenging. While direct experimental evidence for NPPD is currently lacking, compounds with similar structural features are known to interact with cellular signaling pathways that regulate endogenous antioxidant defenses. One of the most critical of these is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps Nrf2 levels low.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This upregulates the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
While it is plausible that NPPD or its oxidized metabolites could modulate the Keap1-Nrf2 pathway, further research is required to establish a direct link.
An In-depth Technical Guide to the Electrochemical Properties of N-Phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant interest in various fields, including as an antioxidant, a monomer for conductive polymers, and an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its utility is intrinsically linked to its electrochemical properties, particularly its redox behavior. This technical guide provides a comprehensive overview of the electrochemical characteristics of NPPD, focusing on its oxidation-reduction mechanisms, relevant quantitative data, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Core Electrochemical Behavior
The electrochemical oxidation of this compound, like other p-phenylenediamine (B122844) (PPD) derivatives, proceeds through a complex mechanism that is highly dependent on the experimental conditions, particularly the pH of the medium.[2] The fundamental process involves the transfer of electrons from the amine groups, leading to the formation of various reactive intermediates and final products.
General Oxidation Pathway
The oxidation of p-phenylenediamines in aqueous solutions typically follows a two-electron transfer process, yielding a quinone diimine species.[3] This process can occur in a single two-electron step or in two successive one-electron steps, depending on the stability of the intermediate cation radical. For N-substituted p-phenylenediamines, the stability of these intermediates and the subsequent reaction pathways can be influenced by the nature of the substituent.[2]
In acidic media, the amine groups are protonated, and the oxidation mechanism involves the loss of both electrons and protons. The initial oxidation product, the quinone diimine, is often unstable in aqueous solutions and can undergo subsequent chemical reactions, such as hydrolysis, leading to the formation of quinone monoimines and eventually benzoquinone.
Influence of the N-Phenyl Substituent
The presence of the N-phenyl group in NPPD influences its electrochemical properties in several ways compared to the unsubstituted p-phenylenediamine. The electron-withdrawing nature of the phenyl group can affect the oxidation potential, making it higher than that of PPD.[2] This substituent also impacts the stability of the resulting cation radical and quinone diimine, which in turn affects the kinetics of subsequent chemical reactions.[2]
Quantitative Electrochemical Data
While comprehensive quantitative data for this compound is not as abundant as for its parent compound, p-phenylenediamine, existing literature on PPD and its derivatives provides a strong basis for understanding its electrochemical parameters. The following tables summarize typical electrochemical data for p-phenylenediamines, which can be used as a reference for studies on NPPD.
| Parameter | Value | Conditions | Reference |
| Formal Potential (E°') | Varies with pH | Aqueous solution | |
| Electron Transfer Rate Constant (k⁰) | 6 x 10⁻⁴ - 6.4 x 10⁻⁴ cm/s | Acidic medium (for PPD) | |
| Number of Electrons Transferred (n) | 2 | Aqueous solution |
Table 1: Key Electrochemical Parameters for p-Phenylenediamines
| pH Range | ∂Ep / ∂pH (mV/pH) |
| < 2.5 | -82.4 |
| 2.5 - 8.5 | -63.2 |
| > 8.5 | -64.8 |
Table 2: Variation of Anodic Peak Potential (Ep) with pH for p-Phenylenediamine
Experimental Protocols
The following sections provide detailed methodologies for key electrochemical experiments used to characterize this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for investigating the redox behavior of NPPD.
Objective: To determine the oxidation and reduction potentials of NPPD and to study the stability of its redox species.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
-
This compound solution (e.g., 1 mM)
-
Supporting Electrolyte: e.g., 0.1 M Britton-Robinson buffer or phosphate (B84403) buffer solution (PBS) at a specific pH.[4]
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Prepare the NPPD solution in the chosen supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize NPPD.
-
Vertex Potential 2: A potential sufficiently negative to observe any reduction peaks.
-
Scan Rate: Typically varied from 10 mV/s to 200 mV/s to study the kinetics of the electrode process.[4]
-
-
Run the cyclic voltammogram and record the data.
-
Analyze the voltammogram to determine the anodic and cathodic peak potentials and currents.
Rotating Disk Electrode (RDE) Voltammetry
RDE voltammetry is employed to study the kinetics of the electron transfer process and to determine the diffusion coefficient of NPPD.
Objective: To obtain kinetic information about the oxidation of NPPD.
Materials:
-
Potentiostat/Galvanostat with a rotator control unit
-
Three-electrode cell with a rotating disk working electrode (e.g., Glassy Carbon)
-
Same solutions and reference/counter electrodes as in CV.
Procedure:
-
Follow steps 1-4 from the CV protocol.
-
Set the desired rotation speed of the RDE (e.g., 400 to 2500 rpm).
-
Perform a linear sweep voltammogram in the anodic direction at a slow scan rate (e.g., 5-10 mV/s).
-
Record the limiting current at different rotation speeds.
-
Analyze the data using the Levich equation to determine the diffusion coefficient or the Koutecký-Levich plot to study the electron transfer kinetics.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the electrochemical analysis of this compound.
Caption: Proposed electrochemical oxidation pathway of this compound.
Caption: General experimental workflow for Cyclic Voltammetry of NPPD.
Conclusion
The electrochemical properties of this compound are of fundamental importance to its application in various scientific and industrial domains. While its behavior is analogous to that of p-phenylenediamine, the N-phenyl substituent introduces modifications to its redox potentials and the stability of its oxidized forms. This guide has provided an overview of its electrochemical characteristics, along with standardized experimental protocols for its investigation. Further research focusing specifically on NPPD is warranted to fully elucidate its complex electrochemical behavior and to generate a more comprehensive set of quantitative data.
References
An In-depth Technical Guide on the Degradation of N-Phenyl-p-phenylenediamine: Products and Pathways
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are a class of compounds widely used as antioxidants and antiozonants, particularly in the rubber industry to enhance the durability of products like tires. However, their release into the environment and subsequent degradation have raised significant concerns. The transformation of these compounds can lead to a variety of degradation products, some of which exhibit greater toxicity than the parent molecule. A notable example is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), whose ozonation product, 6PPD-quinone (6PPD-Q), is acutely toxic to certain aquatic species.[1] This guide provides a comprehensive overview of the known degradation pathways of NPPDs, the resulting products, quantitative data on their transformation, and the experimental protocols used for their study.
Degradation Pathways and Products
The degradation of NPPDs is a multifaceted process involving several abiotic and biotic pathways. The specific pathway and resulting products are highly dependent on the environmental conditions and the specific substituents on the phenylenediamine core.
Abiotic Degradation
Abiotic degradation involves non-biological processes such as ozonation, photolysis, hydrolysis, and oxidation.
2.1.1 Ozonation
Ozonation is a primary degradation pathway for NPPDs used as antiozonants in rubber products.[2] The reaction with atmospheric ozone is the intended function of these molecules to protect rubber polymers. However, this process also leads to the formation of various transformation products (TPs) in the environment.[3]
-
Key Products: The most studied ozonation product is 6PPD-quinone (6PPD-Q), derived from 6PPD.[3][4] Computational studies suggest that the ozonation of 6PPD proceeds through a hydroxylated intermediate, which further reacts with ozone to form a hydroquinone, and ultimately the quinone.[5] High-resolution mass spectrometry has identified numerous other TPs from 6PPD ozonation, including isomers of 6PPD-Q and compounds with N-oxide and N,N'-dioxide structures.[3][4]
-
Mechanism: The reaction is believed to be initiated by the direct interaction of ozone with the PPD aromatic ring, rather than the nitrogen atoms.[5] This leads to the formation of a hydroxylated intermediate that is a precursor to the final quinone product.[5]
2.1.2 Photodegradation
Photodegradation, or photolysis, is the breakdown of compounds by light. This process can be direct or indirect, mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[6]
-
Key Products: Photodegradation of 6PPD in water can also lead to the formation of 6PPD-Q.[7] The overall photolytic pathways can involve oxidation and cleavage of the quinone ring, dealkylation, rearrangement, and deamination.[7]
-
Kinetics: The rate of photolysis is influenced by factors such as the presence of dissolved organic matter, which can generate ROS and affect the degradation rate.[6] Studies on the photocatalytic degradation of p-phenylenediamine (B122844) (PPD) using TiO₂ have shown that the process is affected by the initial concentration of PPD, catalyst dosage, and UV intensity.[8]
2.1.3 Hydrolysis
Hydrolysis involves the reaction of a compound with water. For NPPDs, this pathway can be significant, with rates dependent on the specific molecular structure.
-
Key Products: The hydrolysis of N,N'-diphenyl-p-phenylenediamine (DPPD) predominantly forms 4-anilinophenol.[9] For 6PPD, hydrolysis can also lead to 4-anilinophenol, while the aliphatic chain is cleaved.[9]
-
Kinetics: The hydrolysis half-lives of PPDs vary significantly. For instance, at neutral pH, the half-life of 6PPD is in the range of 6.9-10 hours, whereas for DPPD it is approximately 1087 hours.[9] This indicates that some NPPDs can persist in aquatic environments for extended periods.
2.1.4 Chlorination
In water treatment processes, NPPDs can react with disinfectants like chlorine.
-
Key Products: The degradation of PPDs during chlorination can lead to the formation of various known and unknown disinfection byproducts (DBPs). For 6PPD, chlorination can result in products formed through chlorine substitution, oxidation, amine hydrolysis, and hydroxylation.[10]
Biotic Degradation
Biotic degradation involves transformation by living organisms, primarily microorganisms and metabolic processes within larger organisms.
2.2.1 Microbial Degradation
Microorganisms in soil and wastewater treatment plants can degrade NPPDs.
-
Key Products: Aerobic microbial degradation of PPDs with aliphatic substituents, such as 6PPD and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), often begins with hydrolysis to 4-hydroxydiphenylamine (B52144) (4-HDPA).[11] A laboratory study identified 48 transformation products from the microbial degradation of seven different PPDs.[11] For 6PPD-Q, 26 TPs were detected.[11] Notably, the formation of 6PPD-Q from 6PPD was not observed during this microbial degradation study.[11]
-
Kinetics: The half-lives for microbial degradation can be rapid. For example, the aerobic microbial degradation half-life of 6PPD was found to be 0.2 ± 0.1 days, while for 6PPD-Q it was 3 ± 0.1 days.[11][12]
2.2.2 Human Metabolism
When NPPDs are absorbed by the body, they undergo metabolic transformations.
-
Key Products: The primary metabolic pathway for p-phenylenediamine (PPD) in humans is N-acetylation, which is catalyzed by N-acetyltransferase enzymes in the skin and liver.[13][14] This results in the formation of N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[14][15] These acetylated metabolites are considered detoxification products as they show reduced genotoxicity compared to the parent PPD.[14] There is no evidence for significant metabolism of PPD by hepatic cytochrome P450 enzymes to form N-hydroxylated metabolites.[13] For PPD-quinones, in vitro studies with human liver fractions have identified N-dealkylated, carboxylated, and hydroxylated metabolites, as well as various conjugates.[16][17]
Quantitative Data
The following tables summarize the quantitative data on the degradation of various N-phenyl-p-phenylenediamines under different conditions.
Table 1: Abiotic Degradation Half-Lives and Yields
| Compound | Degradation Pathway | Conditions | Half-life (t½) | Molar Yield of Key Product | Reference(s) |
| 6PPD | Ozonation | Heterogeneous gas-phase ozonation (~360 ppbv) | ~81% reacted in 6 h | 9.7% (6PPD-Q) | [3] |
| 6PPD | Hydrolysis | pH 7.0, phosphate (B84403) buffer | 6.9 - 10 h | - | [9] |
| DPPD | Hydrolysis | pH 7.0, phosphate buffer | 1087 h | - | [9] |
| IPPD | Hydrolysis | pH 7.0, phosphate buffer | 2.6 - 7.4 h (range for several PPDs) | - | [9] |
| PPDs | Chlorination | - | Rate constants: 59.38 - 139.42 M⁻¹s⁻¹ | - | [10] |
| PPDs | Chloramination | - | Rate constants: 0.69 - 1.36 M⁻¹s⁻¹ | - | [10] |
Table 2: Biotic Degradation Half-Lives
| Compound | Degradation Pathway | Conditions | Half-life (t½) | Reference(s) |
| 6PPD | Aerobic Microbial Degradation | Laboratory study | 0.2 ± 0.1 days | [11][12] |
| IPPD | Aerobic Microbial Degradation | Laboratory study | 0.6 ± 0.1 days | [11][12] |
| 6PPD-Q | Aerobic Microbial Degradation | Laboratory study | 3 ± 0.1 days | [11][12] |
Table 3: Photo-Fenton Oxidation Efficiency of p-Phenylenediamine (PPD)
| Initial PPD (mg/L) | H₂O₂ (mg/L) | Fe²⁺ (mg/L) | PPD Removal (%) | COD Removal (%) | Reference(s) |
| 10 | 50 | 3 | 71.20 | 65.89 | [18] |
| 20 | 100 | 6 | 65.10 | 61.00 | [18] |
| 30 | 150 | 9 | 61.23 | 54.00 | [18] |
| 40 | 200 | 12 | 58.34 | 52.00 | [18] |
| 50 | 250 | 15 | 54.26 | 50.32 | [18] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of degradation studies. Below are summaries of typical protocols.
Analysis of PPDs and their Metabolites
A sensitive and validated method for the simultaneous determination of PPD and its metabolites (MAPPD, DAPPD) in biological samples like blood and urine involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]
-
Sample Preparation (Urine):
-
Aliquot a urine sample (e.g., 1 mL).
-
Add an internal standard (e.g., Acetanilide).
-
Alkalinize the sample with ammonium (B1175870) hydroxide.
-
Extract the analytes with an organic solvent (e.g., methylene (B1212753) chloride).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[19]
-
-
LC-MS/MS Conditions:
-
Chromatography: Reverse-phase chromatography is typically used with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.[19] For example:
-
PPD: m/z 109 → 92
-
MAPPD: m/z 151 → 92
-
DAPPD: m/z 193 → 92
-
-
Heterogeneous Ozonation of 6PPD
This protocol simulates the reaction of 6PPD on surfaces with atmospheric ozone.
-
Preparation:
-
A solution of 6PPD is prepared in a suitable solvent (e.g., methanol).
-
The solution is coated onto a substrate, such as glass slides, and the solvent is evaporated to leave a thin film of pure 6PPD.[3]
-
-
Ozonation:
-
The coated slides are placed in a reaction chamber.
-
A controlled stream of ozone gas (e.g., ~360 ppbv) is passed through the chamber for a defined period (e.g., up to 6 hours).[3]
-
Control samples are exposed to zero air (ozone-free).
-
-
Analysis:
-
After exposure, the material on the slides is extracted with a solvent.
-
The extract is analyzed by high-resolution mass spectrometry (HRMS) to identify and quantify the transformation products.[3]
-
Aerobic Microbial Degradation Study
This protocol assesses the biodegradation of PPDs by microorganisms.
-
Inoculum: Activated sludge from a wastewater treatment plant is often used as the microbial source.[12]
-
Experimental Setup:
-
A mineral salt medium is prepared.
-
The test compound (a specific PPD or PPD-Q) is added to the medium at a known concentration.
-
The medium is inoculated with the activated sludge.
-
The cultures are incubated under aerobic conditions (e.g., on a shaker to ensure aeration) in the dark to prevent photolysis.[12]
-
Sterile controls (with no inoculum) and abiotic controls are run in parallel.
-
-
Sampling and Analysis:
Visualizations
The following diagrams illustrate key degradation pathways and a typical experimental workflow.
Caption: Ozonation pathway of N-Phenyl-p-phenylenediamines.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Transformation Products of Tire Rubber Antioxidant 6PPD in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence. (2023) | Haoqi Zhao | 55 Citations [scispace.com]
- 5. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation [escholarship.org]
- 6. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unveiling p-phenylenediamine rubber antioxidants as precursors of disinfection byproducts: Kinetics, formation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tireparticles.info [tireparticles.info]
- 13. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting to https://onderzoekmetmensen.nl/en/trial/36061 [onderzoekmetmensen.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Solubility of N-Phenyl-p-phenylenediamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Phenyl-p-phenylenediamine (CAS No. 101-54-2), also known as 4-aminodiphenylamine, is a versatile aromatic amine with significant applications in the chemical and pharmaceutical industries. Its utility as an antioxidant, a monomer in polymer synthesis, and an intermediate in the production of dyes and other specialty chemicals necessitates a thorough understanding of its physical and chemical properties. Among these, solubility in organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is influenced by the polarity of the solvent, with a general trend of higher solubility in more polar organic solvents. The presence of both a primary and a secondary amine group, along with two phenyl rings, allows for a range of intermolecular interactions, including hydrogen bonding and van der Waals forces. While comprehensive quantitative data across a wide spectrum of solvents and temperatures is not extensively documented in publicly available literature, the following table summarizes the available qualitative and quantitative solubility information.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |
| Ethanol | C₂H₅OH | 46.07 | Very Soluble[1] | 10 mg/mL[2][3] | Not Specified |
| ≥10 mg/mL[4] | Not Specified | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Soluble[5] | ≥10 mg/mL[4] | Not Specified |
| Acetone | C₃H₆O | 58.08 | Soluble[5] | Data not available | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble[1][6] | Data not available | Not Specified |
| Ligroin | Mixture | Variable | Soluble[1] | Data not available | Not Specified |
| Chloroform | CHCl₃ | 119.38 | Sparingly Soluble[1] | Data not available | Not Specified |
| Toluene | C₇H₈ | 92.14 | Poorly Soluble[7] | Data not available | Not Specified |
| Hexane | C₆H₁₄ | 86.18 | Poorly Soluble[7] | Data not available | Not Specified |
| Water | H₂O | 18.02 | Sparingly Soluble[1] | 0.6 g/L[8] | 20 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established analytical techniques and can be adapted to specific laboratory conditions and available instrumentation.
Gravimetric Method
This method is a straightforward and reliable technique for determining solubility and does not require sophisticated instrumentation. It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached. This may take several hours. It is advisable to monitor the concentration of the solution periodically until it becomes constant.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Weighing: Once the solvent is completely removed, accurately weigh the container with the dried this compound residue.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
UV-Visible Spectrophotometry Method
This method is suitable for solvents in which this compound exhibits a distinct UV-Visible absorbance spectrum. It is a rapid and sensitive technique for determining concentration.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax). For p-phenylenediamines, this is often in the range of 280-300 nm.[1]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).
-
Dilution: After allowing the excess solid to settle, carefully withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution, especially in complex mixtures or when high accuracy is required.
Methodology:
-
Chromatographic Conditions: Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), a flow rate, and a detector (e.g., a UV detector set at the λmax of the compound).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
-
Saturated Solution Preparation and Dilution: Prepare a saturated solution and dilute a known volume of the supernatant as described in the spectrophotometry method.
-
Analysis: Inject a fixed volume of the diluted sample into the HPLC system under the optimized chromatographic conditions.
-
Concentration Determination: Determine the concentration of the diluted sample from the calibration curve based on its peak area.
-
Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by applying the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent using the methods described above.
Caption: Workflow for determining the solubility of this compound.
References
- 1. 4-aminodiphenylamine [chemister.ru]
- 2. This compound 98 101-54-2 [sigmaaldrich.com]
- 3. 4-Aminodiphenylamine CAS#: 101-54-2 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy this compound | 101-54-2 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
Thermal Stability of N-Phenyl-p-phenylenediamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of N-Phenyl-p-phenylenediamine (NPPD) and its derivatives. Understanding the thermal properties of these compounds is critical for their application in various fields, including polymer science, antioxidant formulations, and drug development, where they may be subjected to elevated temperatures during processing, storage, or use. This document summarizes key thermal analysis data, outlines experimental protocols for assessing thermal stability, and presents potential degradation pathways.
Introduction to this compound Derivatives and Their Thermal Stability
This compound (NPPD) and its derivatives are a class of aromatic amines widely used as antioxidants and antiozonants, particularly in the rubber industry.[1] Their ability to scavenge free radicals makes them effective in preventing the thermal and oxidative degradation of materials.[1] The core structure, consisting of two amine groups attached to a benzene (B151609) ring, one of which is substituted with a phenyl group, allows for a wide range of derivatives with varying properties. The nature of the substituents on the phenyl ring and the second amine group significantly influences the compound's antioxidant efficacy and its thermal stability.
The thermal stability of these derivatives is a crucial parameter, as it dictates their processing window and service life in high-temperature applications. Thermal degradation can lead to a loss of antioxidant activity and the formation of potentially harmful byproducts. Therefore, a thorough understanding of their decomposition behavior is essential for developing robust and reliable formulations.
Quantitative Thermal Analysis Data
The thermal stability of this compound derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and glass transitions.
The following tables summarize available thermal analysis data for p-phenylenediamine, its polymeric derivatives, and some N-substituted derivatives. It is important to note that much of the detailed thermal analysis has been conducted on the polymeric forms of these compounds due to their industrial relevance.
Table 1: Thermal Decomposition Data of p-Phenylenediamine and its Polymeric Derivatives from TGA
| Compound/Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of 10% Weight Loss (T10) (°C) | Char Yield at 600°C (%) | Atmosphere | Reference(s) |
| p-Phenylenediamine (PPD) | ~141 | - | - | Air | |
| Poly(p-phenylenediamine) (P(pPD)) | 180–250 | 280–320 | 22–57 | Nitrogen | [2] |
| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | 180–250 | 280–320 | 22–57 | Nitrogen | [2] |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | 180–250 | 280–320 | 22–57 | Nitrogen | [2] |
Note: The decomposition of PPD occurs in a single step, concluding around 216°C. Polymeric derivatives generally exhibit significantly higher thermal stability, with decomposition commencing at much higher temperatures.[2] The thermal stability of the polymers is attributed to their rigid chain structure.[2]
Table 2: Thermal Properties of N-substituted p-Phenylenediamine Derivatives
| Compound | Property | Value | Reference(s) |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Melting Point | 143-145 °C | [3] |
| Boiling Point | 220-225 °C at 0.5 mmHg | [3] | |
| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Melting Point | 45-46 °C | |
| Boiling Point | ~370 °C (calculated) | [4] | |
| Autoignition Temperature | ~500 °C | [5] | |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | TGA/DTA of Rubber Compound | Multi-step decomposition starting at ~405 °C | [6][7] |
Note: The TGA/DTA data for IPPD is from a natural rubber compound and reflects the stability of the composite material, not the pure substance.[6][7] The decomposition of the rubber compound containing IPPD showed endothermic peaks at 405°C, 550°C, and 660°C.[6][7]
Experimental Protocols
A standardized approach to thermal analysis is crucial for obtaining comparable and reliable data. Below are detailed methodologies for TGA and DSC analysis of this compound derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample.
Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating.
Sample Preparation:
-
Ensure the sample is in a dry, finely powdered form to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Record the initial mass of the sample precisely.
TGA Method Parameters:
-
Purge Gas: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to provide an inert or oxidative atmosphere, respectively.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C) for a sufficient time to stabilize the baseline.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600-800°C).
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
Data Analysis:
-
Determine the onset decomposition temperature (Tonset) from the TGA curve.
-
Calculate the temperature at which specific percentages of weight loss occur (e.g., T5, T10, T50).
-
Determine the residual mass (char yield) at the end of the experiment.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into an aluminum or other suitable DSC pan.
-
Hermetically seal the pan to prevent volatilization.
DSC Method Parameters:
-
Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature well below the expected transitions.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above all expected transitions.
-
Hold at the high temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to observe the thermal history-independent properties of the material.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition.
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow.
-
Calculate the enthalpy of fusion (ΔHf) from the area under the melting peak.
Visualization of Methodologies and Degradation Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound derivatives.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound derivatives, particularly at elevated temperatures, is complex and can proceed through multiple pathways. Based on available literature, a primary degradation mechanism for N,N'-disubstituted p-phenylenediamines involves dehydrogenation and oxidation to form quinonediimine structures.[8] Further fragmentation at higher temperatures can lead to the cleavage of C-N and C-C bonds.
The following diagram illustrates a generalized proposed pathway for the initial stages of thermal degradation in an oxidative environment.
Conclusion
The thermal stability of this compound derivatives is a critical factor influencing their practical applications. While polymeric derivatives exhibit high thermal stability with decomposition temperatures often exceeding 400°C, the stability of monomeric derivatives is highly dependent on the nature of their substituents. This guide provides a foundational understanding of the thermal behavior of these compounds, including key quantitative data, standardized experimental protocols for TGA and DSC, and a proposed initial degradation pathway. Further research, particularly utilizing techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), is needed to fully elucidate the complex degradation mechanisms and identify the resulting volatile products for a wider range of this compound derivatives. This will enable a more precise structure-stability relationship to be established, facilitating the design of next-generation antioxidants and other functional materials with enhanced thermal properties.
References
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. N,N -Diphenyl-p-phenylenediamine 98 74-31-7 [sigmaaldrich.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | C18H24N2 | CID 13101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis Maze: A Researcher's Guide to the Safe Handling of N-Phenyl-p-phenylenediamine
For Immediate Release
[City, State] – N-Phenyl-p-phenylenediamine (NPPD), a cornerstone intermediate in numerous research and development applications, presents a unique set of health and safety challenges for laboratory personnel. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical health and safety considerations, experimental protocols, and emergency procedures necessary for the safe handling of this versatile chemical compound.
Section 1: Understanding the Hazard Profile of this compound
This compound (CAS No. 101-54-2), also known as 4-aminodiphenylamine, is a solid organic compound that is widely utilized in the synthesis of antioxidants, dyes, and polymers. While indispensable in many applications, its handling requires a thorough understanding of its toxicological properties. NPPD is classified as a hazardous substance, and exposure can lead to a range of adverse health effects.
Primary Hazards:
-
Acute Toxicity: NPPD is harmful if swallowed or inhaled.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1]
-
Skin Sensitization: NPPD is a known skin sensitizer (B1316253), meaning that repeated exposure can lead to an allergic skin reaction (contact dermatitis).[1][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system.[1]
-
Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects.[1][5]
Symptoms of Exposure
Researchers should be vigilant for the following signs and symptoms following potential exposure to NPPD:
-
Skin: Redness, itching, and rash.[1]
-
Eyes: Irritation, redness, and tearing.[1]
-
Inhalation: Coughing, wheezing, and shortness of breath.[6]
-
Ingestion: May cause methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, dizziness, nausea, and in severe cases, seizures and coma.[2][7]
Section 2: Quantitative Toxicological Data
A summary of the key toxicological data for this compound is presented below. This information is critical for risk assessment and for planning experiments.
| Toxicological Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 464 - 1000 mg/kg | [8] |
| Skin Irritation | Guinea Pig | Dermal | Irritating at 5% and 10% concentrations | [8] |
| Eye Irritation | Rabbit | Ocular | Classified as an ocular irritant | [8] |
| Skin Sensitization | Guinea Pig | Dermal | Known sensitizer | [4][8] |
Section 3: Safe Laboratory Handling and Procedures
Adherence to strict safety protocols is paramount when working with NPPD. The following procedures should be implemented in all laboratory settings where this compound is used.
Engineering Controls
-
Ventilation: All work with NPPD powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[2]
-
Enclosure: For procedures with a high potential for dust generation, consider using a glove box or other enclosed system.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility charts.[2]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should also be worn.[2]
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant skin contact, consider using chemical-resistant aprons or coveralls.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust levels are anticipated to be high, a NIOSH-approved particulate respirator (e.g., N95) is required.[2]
Storage and Disposal
-
Storage: Store NPPD in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept separate from strong oxidizing agents and strong acids.[1][2]
-
Disposal: NPPD and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Avoid releasing it into the environment.[1]
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an NPPD-related incident.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[1] The area should then be decontaminated. For large spills, contact your institution's environmental health and safety department.
Section 5: Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints of chemicals like NPPD. Researchers should consult the full, official guidelines for detailed procedures.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method aims to classify the substance into a toxicity class rather than determining a precise LD50.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A small group of animals (typically 3) is dosed with the starting concentration.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome, the dose for the next group of animals is either increased or decreased.
-
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.
Skin Irritation/Corrosion - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the skin irritation potential of a chemical.
-
Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The endpoint measured is cell viability, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
-
Test System: A three-dimensional RhE model consisting of human-derived epidermal keratinocytes.
-
Procedure:
-
The test chemical is applied to the surface of the RhE tissue.
-
After a defined exposure period, the chemical is removed, and the tissue is incubated.
-
Cell viability is then determined by measuring the conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.
-
-
Endpoint: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.
Skin Sensitization - OECD 429 (Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method for identifying potential skin sensitizers.
-
Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance. A significant increase in lymphocyte proliferation compared to controls indicates that the substance is a sensitizer.
-
Animals: Typically, female CBA/J mice are used.
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
On day 5, the mice are injected with a radiolabeled nucleoside (e.g., 3H-methyl thymidine).
-
After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
The incorporation of the radiolabel into the lymph node cells is measured as an indicator of cell proliferation.
-
-
Endpoint: A substance is classified as a skin sensitizer if it produces a stimulation index (SI) of 3 or greater. The SI is the ratio of radiolabel incorporation in the test group compared to the vehicle control group.
Section 6: Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular and cellular mechanisms of NPPD toxicity is crucial for developing mitigation strategies and potential therapeutic interventions.
Skin Sensitization Pathway
The process of skin sensitization is a complex immunological cascade. For chemicals like NPPD, it is generally understood to follow the Adverse Outcome Pathway (AOP) for skin sensitization.
Caption: Proposed signaling pathway for NPPD-induced skin sensitization.
Respiratory Sensitization Pathway
While less well-defined for NPPD specifically, the general pathway for chemical-induced respiratory sensitization involves a Th2-dominant immune response.
Caption: Generalized pathway for chemical-induced respiratory sensitization.
Mechanism of Methemoglobinemia
Ingestion or significant absorption of NPPD can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.
Caption: Mechanism of NPPD-induced methemoglobinemia.
Section 7: Experimental Workflow
The following diagram outlines a logical workflow for safely conducting experiments with this compound in a research laboratory.
Caption: General laboratory workflow for handling this compound.
Conclusion
This compound is a valuable chemical for research and development, but its potential health hazards necessitate a robust and well-informed safety culture in the laboratory. By understanding its toxicological profile, implementing stringent handling procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. This guide serves as a foundational resource to promote a safer working environment for all personnel involved in the handling and application of this important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq Can Be Used to Quantify Gene Expression Levels for Use in the GARDskin Assay | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Association of p-phenylenediamine exposure with alterations of pulmonary function, pruritus and health-related quality of life in hair dye factory workers: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hapten Application to the Skin Induces an Inflammatory Program Directing Hapten-Primed Effector CD8 T Cell Interaction With Hapten-Presenting Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Spectroscopic characterization of N-Phenyl-p-phenylenediamine
An In-depth Technical Guide on the Spectroscopic Characterization of N-Phenyl-p-phenylenediamine
Introduction
This compound (NPPD), also known as 4-aminodiphenylamine, is an aromatic amine of significant industrial importance. It serves as a crucial intermediate in the synthesis of antioxidants, antiozonants (particularly for the rubber industry), hair dyes, and as a component in various polymerization processes. Given its widespread application and the potential for human and environmental exposure, a thorough understanding of its chemical properties is paramount. Spectroscopic analysis provides the foundational data for structural elucidation, purity assessment, and quantitative analysis.
This technical guide offers a comprehensive overview of the spectroscopic characterization of this compound. It details the data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the spectroscopic signatures of NPPD.
Spectroscopic Data Summary
The following sections and tables summarize the key quantitative data derived from the spectroscopic analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of NPPD is characterized by distinct absorption bands corresponding to N-H, C-N, and aromatic C-H and C=C vibrations.
Table 1: Key FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| 3498, 3450 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | [1] |
| ~3360 | N-H Stretch | Secondary Amine (-NH-) | [2] |
| 3000-3150 | C-H Stretch | Aromatic Ring | [3] |
| ~1605 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | [1][2] |
| 1490-1509 | C=C Stretch | Aromatic Ring | [4] |
| 1250-1335 | C-N Stretch | Aromatic Amine | [2] |
| 665-910 | N-H Wag | Primary & Secondary Amines | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum identifies the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 6.5 - 7.2 | Multiplet | 9H | Aromatic Protons (C₆H₅ and C₆H₄) | [5] |
| ~5.4 | Singlet | 1H | Secondary Amine Proton (-NH-) | |
| ~3.6 | Singlet | 2H | Primary Amine Protons (-NH₂) |
Note: Chemical shifts are solvent-dependent. The values presented are typical ranges. The amine protons (-NH and -NH₂) are often broad and may exchange with D₂O.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 110 - 150 | Aromatic Carbons | [6][7] |
Note: Specific peak assignments within the aromatic region require advanced 2D NMR techniques or comparison with predicted spectra. The carbons attached to nitrogen atoms are typically found in the downfield portion of this range.[7]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. For NPPD, the molecular formula is C₁₂H₁₂N₂ with an exact mass of approximately 184.10 g/mol .[8][9]
Table 4: Key Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation | Reference |
| 184 | Molecular Ion [M]⁺ | [9] |
| 183 | [M-H]⁺ | [10] |
| 92 | [C₆H₅NH]⁺ fragment | [11] |
Note: The presence of two nitrogen atoms results in an even nominal molecular weight, consistent with the Nitrogen Rule.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like NPPD exhibit characteristic absorptions in the UV region due to π → π* transitions.
Table 5: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Solvent | Reference |
| ~285 | Acidic Mobile Phase | [12] |
Note: The exact position and intensity of absorption bands can be influenced by the solvent's polarity and pH.[12][13]
Experimental Workflows and Logical Relationships
Visualizing the experimental process ensures clarity and reproducibility. The following diagrams illustrate the overall workflow for spectroscopic characterization.
Caption: General workflow for the spectroscopic characterization of NPPD.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for acquiring the spectroscopic data for this compound.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the FT-IR spectrometer and ATR crystal (e.g., diamond or germanium) are clean. Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.[3]
-
Sample Preparation : Place a small amount (a few milligrams) of solid NPPD powder directly onto the center of the ATR crystal, ensuring complete coverage.[3]
-
Data Acquisition : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[14]
-
Data Processing : The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label the wavenumbers of key absorption peaks.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[15]
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Accurately weigh 5-25 mg of NPPD for ¹H NMR or 50-100 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[6] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[6]
-
¹H NMR Data Acquisition : Acquire the spectrum using standard parameters. A typical experiment involves a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6]
-
¹³C NMR Data Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.[6]
-
Data Processing : Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[6] Integrate the peaks in the ¹H spectrum to determine proton ratios.
Caption: Step-by-step workflow for NMR analysis.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a stock solution of NPPD at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol (B129727) or acetonitrile.[16] Perform a serial dilution of this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[16] The final solution must be free of any particulate matter; filter if necessary.[16]
-
Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy (typically within 5 ppm).[17]
-
Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode. A full scan is typically performed over a mass range of m/z 50-500. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 184) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[17][18]
-
Data Processing : Analyze the full scan spectrum to identify the molecular ion peak. Examine the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
UV-Vis Spectroscopy Protocol
-
Instrument Preparation : Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.
-
Sample Preparation : Prepare a stock solution of NPPD in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). Dilute this stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.
-
Data Acquisition : Fill a quartz cuvette with the pure solvent to be used as the blank. Record a baseline spectrum. Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the sample holder. Scan the sample over a wavelength range of approximately 200-700 nm.[19]
-
Data Processing : The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).[20]
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Phenylenediamine(106-50-3) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
- 13. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. arcjournals.org [arcjournals.org]
An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of N-Phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-p-phenylenediamine (NPPD) is a significant chemical intermediate with diverse applications, notably in the synthesis of antioxidants, dyes, and polymers. A thorough understanding of its reaction kinetics and thermodynamics is paramount for optimizing synthetic routes, ensuring product stability, and predicting its environmental fate. This technical guide provides a comprehensive overview of the core principles governing the reactivity of NPPD, with a focus on its oxidation, hydrolysis, and thermal degradation. While direct thermodynamic and kinetic data for NPPD is limited in publicly accessible literature, this guide synthesizes available information on closely related p-phenylenediamine (B122844) derivatives to provide a robust framework for researchers. Detailed experimental protocols for kinetic analysis and visualizations of key reaction pathways and workflows are included to facilitate practical application in a laboratory setting.
Introduction
This compound (NPPD), also known as 4-aminodiphenylamine, is an aromatic amine containing both a primary and a secondary amine group. This structure imparts a rich and complex chemical reactivity, making it a versatile building block in organic synthesis. The kinetics and thermodynamics of its reactions are of fundamental interest for process development, quality control, and toxicological studies. This guide will delve into the key reactions of NPPD, presenting quantitative data where available and outlining the experimental methodologies required to elucidate these parameters.
Reaction Kinetics of this compound
The reaction kinetics of NPPD are dominated by the reactivity of its amine functional groups and the aromatic rings. Oxidation, hydrolysis, and thermal degradation are critical reaction pathways that influence its stability and transformation.
Oxidation Kinetics
NPPD is readily oxidized, a property that is central to its application as an antioxidant. The oxidation process often proceeds through radical intermediates to form quinone-imine species.
The electrochemical oxidation of the parent compound, p-phenylenediamine (PPD), provides a valuable model for understanding the behavior of NPPD. In an acidic aqueous solution, the oxidation of PPD is a quasi-reversible two-electron transfer process that yields a diimine quinone species.[1][2] The reported rate constants for this process are in the order of 10⁻⁴ cm/s.[1][2]
Table 1: Electrochemical Oxidation Kinetic Data for p-Phenylenediamine
| Parameter | Value | Method | Reference |
| Rate Constant (k) | 6.0 x 10⁻⁴ cm/s | Cyclic Voltammetry | [1][2] |
| Rate Constant (k) | 6.4 x 10⁻⁴ cm/s | Rotating Disk Voltammetry | [1][2] |
Note: This data is for the parent compound p-phenylenediamine and serves as an estimate for the reactivity of this compound.
Hydrolysis Kinetics
The hydrolysis of the C-N bond in p-phenylenediamine derivatives is a key degradation pathway, particularly in aqueous environments. The rate of hydrolysis is significantly influenced by the substituents on the amine groups and the pH of the solution. Studies on various N,N'-substituted p-phenylenediamines have shown that hydrolysis follows pseudo-first-order kinetics.[3] The hydrolysis half-lives can vary dramatically, from hours to over a thousand hours, depending on the molecular structure.[3]
Table 2: Hydrolysis Half-Lives of Substituted p-Phenylenediamines at pH 7.0
| Compound | Half-life (t₁/₂) in hours | Reference |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 6.9 - 10 | [3] |
| N,N'-di(2-naphthyl)-p-phenylenediamine (DNPD) | 29.5 | [3] |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | 1087 | [3] |
Note: This data highlights the influence of substituents on the hydrolysis rate of the p-phenylenediamine core structure.
Thermal Degradation Kinetics
The thermal stability of NPPD and its derivatives is a critical parameter for their application in materials science, such as in rubber formulations. The thermal degradation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) has been studied, and its degradation rate is highly dependent on temperature and oxygen concentration.[4] The activation parameters for this process can be determined from an Eyring plot, which provides insight into the enthalpy and entropy of activation for the rate-determining step of the degradation.[4]
Thermodynamics of this compound Reactions
Table 3: Thermodynamic Data for 1,3-Phenylenediamine
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (Solid) | -13.8 ± 1.3 | kJ/mol | [5] |
| Enthalpy of Sublimation | 90.4 ± 0.4 | kJ/mol | [5] |
| Enthalpy of Fusion | 21.8 ± 0.2 | kJ/mol | [5] |
Note: This data is for an isomer of p-phenylenediamine and should be used as a rough approximation for the thermodynamic properties of the parent structure of NPPD.
For reaction thermodynamics, calorimetry is the primary experimental technique to determine the heat of reaction (enthalpy change, ΔH).[6][7][8][9][10] By measuring the temperature change of a reaction carried out in a calorimeter with a known heat capacity, the heat absorbed or released can be quantified.[6][7][8][9][10]
Synthesis of this compound
The synthesis of NPPD typically involves the formation of a carbon-nitrogen bond between an aniline (B41778) and a p-substituted benzene (B151609) ring. Common industrial methods include the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[1][11][12] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1][11] While specific kinetic data for the synthesis of NPPD via this method is not widely published, the reaction conditions are generally mild and the yields are often high.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine.[13][14][15][16] This method typically requires higher temperatures than the Buchwald-Hartwig amination.[13] The kinetics of the Ullmann condensation are generally zero-order in the amine, with the rate-determining step being the reaction of the aryl halide with the copper catalyst.[17]
Experimental Protocols
Protocol for Kinetic Analysis of NPPD Oxidation via UV-Vis Spectrophotometry
This protocol describes a method to monitor the oxidation of NPPD by a chemical oxidant (e.g., potassium persulfate) using UV-Vis spectrophotometry. The formation of the oxidized product, a quinone-imine, can be followed by monitoring the increase in absorbance at a specific wavelength.
-
Preparation of Solutions:
-
Prepare a stock solution of NPPD (e.g., 1 mM) in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).
-
Prepare a stock solution of the oxidant (e.g., 10 mM potassium persulfate) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to identify the λmax of the oxidized product.
-
Once the λmax is determined, set the instrument to kinetic mode to monitor the absorbance change at this wavelength over time.
-
-
Kinetic Run:
-
In a quartz cuvette, mix the NPPD solution and the solvent to the desired final volume.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a small, known volume of the oxidant solution to the cuvette.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
By varying the initial concentrations of NPPD and the oxidant, the order of the reaction with respect to each reactant and the rate constant can be determined.
-
Protocol for Electrochemical Analysis of NPPD Oxidation via Cyclic Voltammetry
This protocol outlines the procedure for studying the electrochemical oxidation of NPPD using cyclic voltammetry to determine its oxidation potential and to estimate the electron transfer rate constant.
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M KCl) in a suitable solvent (e.g., deionized water or acetonitrile).
-
Add a known concentration of NPPD (e.g., 1 mM) to the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over a range that includes the expected oxidation potential of NPPD (e.g., -0.2 V to 1.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.
-
The separation between the anodic and cathodic peak potentials can be used to assess the reversibility of the electron transfer process.
-
By varying the scan rate and analyzing the peak currents and potentials, the electron transfer rate constant can be estimated using appropriate electrochemical models.
-
Visualizations
Reaction Mechanism: Oxidation of p-Phenylenediamine
Caption: Proposed oxidation mechanism of p-phenylenediamine, a model for NPPD.
Experimental Workflow: Kinetic Analysis using UV-Vis Spectrophotometry
Caption: General workflow for studying NPPD reaction kinetics via UV-Vis spectrophotometry.
Logical Relationship: Factors Influencing NPPD Reaction Kinetics
Caption: Key factors influencing the reaction kinetics of this compound.
Conclusion
The reaction kinetics and thermodynamics of this compound are complex and multifaceted, with significant implications for its synthesis, application, and environmental impact. While a complete dataset for NPPD itself remains an area for further research, the study of its structural analogs provides a strong foundation for understanding its chemical behavior. The oxidation, hydrolysis, and thermal degradation pathways are critical considerations for its use as a chemical intermediate. The experimental protocols and conceptual frameworks presented in this guide offer researchers and drug development professionals the necessary tools to further investigate and harness the reactivity of this important molecule. Further studies employing techniques such as reaction calorimetry and detailed kinetic modeling will be invaluable in filling the existing knowledge gaps and enabling more precise control over the reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Phenylenediamine [webbook.nist.gov]
- 6. Calorimetry [chem.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. upjs.sk [upjs.sk]
- 10. mhchem.org [mhchem.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. resource.aminer.org [resource.aminer.org]
An In-depth Technical Guide on the Environmental Fate and Transport of N-Phenyl-p-phenylenediamine (NPPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine belonging to the class of p-phenylenediamines (PPDs). These compounds are widely used as antioxidants and antiozonants in the rubber industry, particularly in the manufacturing of tires, to extend the lifespan of rubber products. Due to tire wear and other industrial releases, NPPD and its derivatives are introduced into the environment, raising concerns about their fate, transport, and potential ecological impacts. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental behavior of NPPD, with a focus on its physicochemical properties, degradation, mobility, and bioaccumulation. Given the limited specific data for NPPD, information from closely related and well-studied PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), is included as a surrogate to provide a more complete picture, and any such instances are clearly noted.
Physicochemical Properties
The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. A summary of the key physicochemical properties of NPPD is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 101-54-2 | |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| Appearance | Odorless purple-black solid or flake | [1][2] |
| Melting Point | 73-75 °C | |
| Boiling Point | 354 °C at 760 mmHg | [1] |
| Water Solubility | < 1 mg/mL at 20°C (insoluble) | [1][3] |
| log Kow (Octanol-Water Partition Coefficient) | 1.82 (estimated) - 2.5 | [1][2] |
| pKa (conjugate acid) | 5.20 | [2] |
Environmental Fate and Transport
The environmental fate of NPPD is determined by a combination of transport and transformation processes, which are influenced by the chemical's properties and the characteristics of the receiving environment.
Degradation
Degradation processes are crucial in determining the persistence of NPPD in the environment. These can be broadly categorized into abiotic and biotic degradation.
Hydrolysis: PPDs with aliphatic substituents have been shown to undergo hydrolysis. For instance, the hydrolysis half-life of 6PPD in aqueous environments can range from 4.8 to 64.1 hours. While specific data for NPPD is limited, its structural similarity suggests that hydrolysis of the amine linkage is a potential degradation pathway.
Photolysis: Photodegradation in sunlit surface waters is a significant removal mechanism for PPDs. Studies on related compounds like IPPD have shown rapid primary photodegradation. The atmospheric half-life of IPPD due to reaction with hydroxyl radicals is estimated to be as short as 23 minutes. Given that NPPD absorbs UV light, direct photolysis is expected to contribute to its degradation in aquatic and atmospheric environments.
Studies on the ready biodegradability of PPDs, often following OECD 301 guidelines, indicate that they undergo limited ultimate biodegradation. While primary degradation may be rapid, complete mineralization to carbon dioxide, water, and inorganic constituents is often slow. This suggests the potential for the formation of more persistent transformation products. For example, in a river die-away test, the half-life of 6PPD was 2.9 hours in biologically active river water, compared to 3.9 hours in sterile river water, indicating that microbial action contributes to its degradation.
A key concern with the degradation of PPDs is the formation of quinone derivatives, such as N-phenyl-p-benzoquinoneimine from NPPD, through oxidation. These quinones, particularly 6PPD-quinone (6PPD-Q), have been identified as highly toxic to certain aquatic organisms.
A simplified proposed degradation pathway for NPPD is presented below.
Mobility and Transport
The mobility of NPPD in the environment is largely dictated by its partitioning behavior between solid and solution phases, which is quantified by the soil sorption coefficient (Koc).
Transport in Water: Due to its low water solubility, NPPD is expected to predominantly partition to suspended solids and sediments in aquatic systems. Riverine runoff is a major transport route for tire-wear particles containing PPDs, leading to their distribution in rivers, estuaries, and coastal regions.
Atmospheric Transport: With a relatively low vapor pressure, long-range atmospheric transport of NPPD in the gas phase is not expected to be a primary transport mechanism. However, it can be associated with airborne particulate matter, such as tire dust, and be transported over significant distances.
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Kow). The log Kow of NPPD is in the range of 1.82 to 2.5, suggesting a low to moderate potential for bioaccumulation. However, experimental studies on related compounds provide more direct evidence. For instance, studies with 6PPD in zebrafish have shown bioconcentration factors (BCFs) ranging from 140 to 2500, indicating a potential for bioaccumulation. It is important to note that the metabolism of the compound within the organism can significantly influence its bioaccumulation potential.
Quantitative Environmental Fate Data
The following tables summarize available quantitative data on the environmental fate of NPPD and related PPDs. Data for NPPD is limited, and values for surrogate compounds are provided for context and are clearly identified.
Table 2: Soil Sorption Coefficients
| Compound | Koc (L/kg) | Mobility Class | Data Type | Reference |
| p-Phenylenediamine (surrogate for NPPD) | 33.83 | Very High | Calculated | [4] |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) (surrogate) | 1.3 x 10⁴ | Immobile | Estimated |
Table 3: Degradation Half-Lives
| Compound | Medium | Half-life | Degradation Process | Reference |
| p-Phenylenediamine (surrogate for NPPD) | Aerated well water (2.5 mg/L) | 4.1 hours | Primary degradation | [4] |
| p-Phenylenediamine (surrogate for NPPD) | Aerated well water (25 mg/L) | 8.9 hours | Primary degradation | [4] |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) (surrogate) | Water | 2 - 11 hours | Hydrolysis | [5] |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) (surrogate) | Air | 23 - 54 minutes | Reaction with OH radicals | [5] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) (surrogate) | Water | 6.9 - 10 hours | Hydrolysis | [6] |
Table 4: Bioaccumulation Factors
| Compound | Organism | BCF (L/kg) | Exposure Duration | Reference |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) (surrogate) | Zebrafish (Danio rerio) | 140 - 2500 | 96 hours | |
| 6PPD-quinone (6PPD-Q) (transformation product) | Rainbow trout (Oncorhynchus mykiss) | 6.7 - 32 | 96 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the environmental fate of chemicals. The following sections outline the general principles of standard OECD guidelines for key environmental fate studies.
Soil Sorption: OECD Guideline 106 (Batch Equilibrium Method)
This method determines the adsorption/desorption of a chemical by soil.
Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The amount of substance adsorbed to the soil is determined by analyzing the decrease in its concentration in the aqueous phase.
Methodology:
-
Preparation: Select and characterize different soil types (e.g., varying in organic carbon content, pH, and texture). The test substance is typically radiolabeled for ease of quantification.
-
Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessel.
-
Adsorption Phase:
-
Prepare a series of test vessels with a known mass of soil and a known volume of the test substance solution at different concentrations.
-
Include control vessels without soil to account for adsorption to the vessel walls.
-
Agitate the vessels at a constant temperature until equilibrium is reached.
-
Separate the soil and aqueous phases by centrifugation.
-
Analyze the concentration of the test substance in the aqueous phase.
-
-
Data Analysis: Calculate the amount of substance adsorbed to the soil by difference. The adsorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.
Ready Biodegradability: OECD Guideline 301 (e.g., 301F - Manometric Respirometry)
This guideline provides methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.
Principle: The biodegradation of the test substance is assessed by measuring the oxygen consumed by a microbial inoculum over a 28-day period.
Methodology:
-
Test System: A closed respirometer containing a mineral medium, the test substance, and an inoculum (typically from activated sludge of a domestic wastewater treatment plant).
-
Controls:
-
Blank control: Inoculum and mineral medium only, to measure the respiration of the inoculum itself.
-
Reference control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity control: Test substance plus the reference substance to check for inhibitory effects of the test substance on the microorganisms.
-
-
Procedure:
-
Add the test substance to the test vessels at a known concentration.
-
Incubate the vessels in the dark at a constant temperature (e.g., 20-24°C) with continuous stirring.
-
Measure the oxygen consumption over 28 days.
-
-
Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within a 10-day window during the 28-day test.
Phototransformation in Water: OECD Guideline 316 (Direct Photolysis)
This guideline is used to determine the rate of direct photolysis of a chemical in water.
Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight, and the decrease in concentration is measured over time.
Methodology:
-
Preparation: Prepare a sterile, buffered aqueous solution of the test substance. The use of a radiolabeled compound is recommended.
-
Irradiation:
-
Use a light source (e.g., xenon arc lamp) with a filter system to simulate the spectrum of natural sunlight.
-
Irradiate the samples in temperature-controlled quartz cells.
-
Run parallel dark controls to account for other degradation processes like hydrolysis.
-
-
Sampling and Analysis:
-
Take samples at various time points from both the irradiated and dark control solutions.
-
Analyze the concentration of the test substance using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis: Determine the first-order rate constant and the half-life of direct photolysis. The quantum yield can also be calculated, which allows for the estimation of photolysis rates under different environmental conditions.
Analytical Methods for Environmental Samples
The accurate quantification of NPPD in complex environmental matrices is essential for exposure and risk assessment. High-performance liquid chromatography (HPLC) is a commonly used technique.
Example Protocol: HPLC-UV for NPPD in Water
-
Sample Preparation:
-
Filter the water sample to remove suspended solids.
-
Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. A C18 cartridge is often suitable for this purpose.
-
Elute the NPPD from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for NPPD (e.g., around 290 nm).
-
-
Quantification: Prepare a calibration curve using standards of known NPPD concentrations. The concentration in the environmental sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
Toxicological Signaling Pathway
The toxicological mechanisms of PPDs are an active area of research. While a specific, detailed signaling pathway for NPPD-induced toxicity is not fully elucidated, studies on p-phenylenediamine suggest the involvement of oxidative stress and apoptosis. The following diagram illustrates a generalized potential toxicological pathway.
Environmental Fate Assessment Workflow
A typical workflow for assessing the environmental fate of a chemical like NPPD involves a tiered approach, starting with basic data collection and progressing to more complex experimental studies.
Conclusion
This compound is a chemical of environmental interest due to its widespread use and potential for release into various environmental compartments. While specific data on the environmental fate of NPPD is limited, studies on related p-phenylenediamines suggest that it is likely to undergo relatively rapid primary degradation through processes such as hydrolysis and photolysis. However, the potential for the formation of persistent and toxic transformation products, particularly quinones, is a significant concern. Its mobility in soil is expected to be variable, and it has a low to moderate potential for bioaccumulation. Further research is needed to generate more specific quantitative data for NPPD to refine its environmental risk assessment. The standardized experimental protocols outlined in this guide provide a framework for generating such data in a consistent and reliable manner.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Polyamide Synthesis Using N-Phenyl-p-phenylenediamine as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties stem from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[2] A well-known example is poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®, which is synthesized from p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC).[3]
A significant challenge in the synthesis and processing of many aramids is their limited solubility in common organic solvents.[2] One strategy to enhance solubility is the introduction of bulky pendant groups onto the polymer backbone. This modification disrupts chain packing and reduces the strong interchain interactions, thereby improving processability without drastically compromising the desirable thermal and mechanical properties.[1]
N-Phenyl-p-phenylenediamine is a promising monomer for creating modified aramids with improved solubility. The pendant phenyl group increases the steric hindrance between polymer chains, making the resulting polyamide more amenable to solution-based processing and characterization. These soluble, high-performance polymers are of interest for applications requiring film and membrane formation, advanced composites, and potentially in drug delivery systems where processability and functionalization are key.
This document provides detailed protocols for the synthesis of polyamides using this compound as the diamine monomer via low-temperature solution polycondensation.
Experimental Protocols
A widely used and effective method for synthesizing aromatic polyamides from reactive monomers is low-temperature solution polymerization.[1][4] This protocol details the synthesis of a polyamide from this compound and a representative aromatic diacid chloride, terephthaloyl chloride.
Protocol 1: Synthesis of Poly(N-Phenyl-p-phenylene terephthalamide)
Materials:
-
This compound (Molar Mass: 184.24 g/mol )
-
Terephthaloyl chloride (TPC) (Molar Mass: 203.02 g/mol )
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine (B92270), anhydrous
-
Deionized water
Procedure:
-
Drying of Reagents and Glassware:
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Dry the NMP over molecular sieves.
-
Dry the CaCl₂ under vacuum at 150°C for 24 hours.[4]
-
-
Monomer Solution Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a specific molar amount of this compound and anhydrous CaCl₂ in anhydrous NMP. A typical concentration would be around 5-10% (w/v) of the final polymer solution.
-
Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
-
Cooling:
-
Cool the reaction flask to 0°C using an ice bath.[4]
-
-
Addition of Diacid Chloride:
-
Slowly add an equimolar amount of terephthaloyl chloride as a solid powder to the stirred solution in portions.[5] Maintain vigorous stirring to prevent local concentration gradients.
-
-
Polymerization:
-
After the addition of the diacid chloride, add a small amount of pyridine to act as an acid scavenger.[4]
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.[4]
-
-
Precipitation and Washing:
-
Pour the viscous polymer solution into a large volume of vigorously stirred methanol or water to precipitate the polyamide.[4]
-
-
Purification:
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, CaCl₂, pyridine hydrochloride, and residual NMP.[4]
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.[4]
-
Protocol 2: Characterization of the Synthesized Polyamide
-
Viscosity Measurement:
-
Determine the inherent viscosity of the polymer by dissolving a known concentration (e.g., 0.5 g/dL) in a suitable solvent (e.g., concentrated sulfuric acid or NMP with 5% LiCl) and measuring the flow time in a Ubbelohde viscometer at a constant temperature (e.g., 30°C).
-
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer to identify characteristic amide bond absorptions (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹).[6]
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) and record the ¹H NMR spectrum to confirm the polymer structure.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Perform TGA under a nitrogen atmosphere with a heating rate of 10°C/min to determine the thermal stability and decomposition temperature (Td).[7]
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the polymer.
-
Data Presentation
The following tables summarize typical properties of aromatic polyamides that are structurally related to the polymer synthesized from this compound. This data can be used as a reference for expected performance.
Table 1: Thermal Properties of Structurally Related Aromatic Polyamides
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C, in N₂) | Reference |
| Poly(m-phenylene isophthalamide) | 270-280 | > 400 | [4] |
| Polyamides from N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | 190-200 | 310-323 | [5] |
| Poly(p-phenylene terephthalamide) | - | Carbonizes at ~425 | [8] |
| Polyamides with bulky xanthene groups | 236-298 | 490-535 | [1] |
Table 2: Mechanical and Solubility Properties of Structurally Related Aromatic Polyamides
| Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility | Reference |
| Poly(m-phenylene isophthalamide) | - | 80-110 | 2.5-3.5 | Soluble in aprotic polar solvents with LiCl | [4] |
| Polyamides from N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | 0.47-1.05 | - | - | Good in DMAc, NMP, DMF | [5] |
| Poly(p-phenylene terephthalamide) | > 5 | - | - | Insoluble in organic solvents; soluble in concentrated H₂SO₄ | [9] |
| Polyamides with pendent alkoxy groups | - | - | - | Soluble in DMF, DMAc, NMP, pyridine | [2] |
Visualization
Caption: Workflow for the synthesis and characterization of aromatic polyamides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academicstrive.com [academicstrive.com]
- 4. benchchem.com [benchchem.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. THE POLYCONDENSATION OF TEREPHTHALOYL CHLORIDE AND p-PHENYLENEDIAMINE HYDROCHLORIDE IN NMP-CaCl2 SOLVENT SYSTEM* [cjps.org]
Application Notes and Protocols: N-Phenyl-p-phenylenediamine (NPPD) as an Antioxidant in Rubber Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (NPPD) is a chemical compound from the p-phenylenediamine (B122844) (PPD) family, which is widely utilized in the rubber industry to enhance the durability and lifespan of rubber products. PPDs, including NPPD, function as potent antioxidants and antiozonants, protecting rubber from degradation caused by exposure to oxygen, ozone, heat, and mechanical stress. This document provides detailed application notes, experimental protocols, and performance data related to the use of NPPD and its derivatives in rubber formulations.
Note on Data: While this compound (NPPD) is a known antioxidant, publicly available, detailed quantitative performance data in rubber formulations is scarce. Therefore, this document utilizes data from closely related and extensively studied p-phenylenediamine derivatives, namely N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), as illustrative examples of the expected performance benefits. The principles and mechanisms described are broadly applicable to NPPD.
Mechanism of Action: Antioxidant and Antiozonant Properties
The primary function of NPPD in rubber is to intercept and neutralize the chemical species responsible for oxidative and ozonative degradation. The degradation of rubber involves the formation of free radicals, which can lead to chain scission (loss of strength and elasticity) or cross-linking (embrittlement).
Antioxidant Action: During oxidative aging, which is accelerated by heat and mechanical stress, hydroperoxides are formed and decompose into various free radicals. NPPD acts as a radical scavenger, donating a hydrogen atom to these radicals, thereby terminating the degradation chain reaction.
Antiozonant Action: Ozone (O₃) is highly reactive and readily attacks the carbon-carbon double bonds present in many common elastomers like natural rubber, leading to cracking. PPDs have a lower ionization potential than the rubber polymer, making them more reactive with ozone. NPPD reacts with ozone to form aminoxyl radicals, converting the ozone into less harmful species and protecting the rubber backbone.[1] Additionally, PPDs can migrate to the rubber surface, a phenomenon known as "blooming," which can be beneficial as it concentrates the antiozonant where ozone attack is most prominent.[1]
A simplified representation of the radical scavenging mechanism is depicted below.
Application in Rubber Formulation
NPPD is typically incorporated into the rubber compound during the mixing stage, along with other ingredients such as fillers (e.g., carbon black), vulcanizing agents (e.g., sulfur), accelerators, and processing aids. The optimal concentration of NPPD depends on the type of rubber, the intended application, and the severity of the expected environmental exposure.
Quantitative Data on Performance
The following tables summarize the effects of p-phenylenediamine antioxidants on the mechanical and thermal properties of rubber compounds. The data is derived from studies on IPPD and 6PPD and is presented as a guide to the expected performance of NPPD.
Table 1: Effect of PPD Antioxidant Concentration on Mechanical Properties of Natural Rubber
| Antioxidant (Type) | Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) |
| None | 0 | (baseline) | (baseline) |
| IPPD | 2 | 27.986 | 552.63 |
| IPPD | 3 | - | 591.88 |
| IPPD | 4 | - | - |
| 6PPD | 0 | (baseline) | (baseline) |
| 6PPD | 1 | (significant increase) | (significant increase) |
| 6PPD | 2 | (maximum value) | (maximum value) |
| 6PPD | >2 | (decrease from max) | (decrease from max) |
*phr: parts per hundred rubber
*Data for IPPD is from a study with varying mixing times; the values presented are representative.[2] Data for 6PPD indicates a general trend where an optimum concentration (around 2 phr) provides the best mechanical properties, after which a decrease may be observed due to cure retardation.
Table 2: Effect of Accelerated Aging on Mechanical Properties of Natural Rubber with PPD Antioxidant
| Property | Unaged | Aged (e.g., 70°C for 168 hours) |
| Tensile Strength (MPa) | 28.108 (with TMQ) | (significant decrease without antioxidant) |
| Elongation at Break (%) | 552.63 (with TMQ) | (significant decrease without antioxidant) |
| Hardness (Shore A) | (baseline) | (increase) |
*Qualitative changes are noted as specific quantitative data for a direct before-and-after comparison with NPPD was not available in the initial search. Accelerated aging typically leads to a decrease in tensile strength and elongation, and an increase in hardness. The presence of an effective antioxidant like a PPD significantly mitigates these changes.
Table 3: Thermal Properties of Natural Rubber Compound with IPPD
| Thermal Analysis | Observation |
| DTA (Differential Thermal Analysis) | Endothermic peaks at approx. 405°C, 550°C, and 660°C. |
| TGA (Thermogravimetric Analysis) | Total sample reduction of approximately 81.745%. |
*This data provides insight into the thermal stability of a rubber compound containing IPPD.[2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of NPPD in a rubber formulation.
Experimental Workflow Overview
Protocol for Accelerated Aging (ASTM D573)
This test evaluates the resistance of rubber to deterioration by heating in an air oven at a controlled temperature.
Objective: To simulate long-term heat aging and determine the effect on the physical properties of the rubber.
Materials and Equipment:
-
Air oven with controlled temperature and air circulation.
-
Tensile testing machine (ASTM D412).
-
Hardness tester (Durometer, ASTM D2240).
-
Standard dumbbell-shaped test specimens of the vulcanized rubber compound.
Procedure:
-
Initial Property Measurement: Before aging, measure the initial tensile strength, elongation at break, and hardness of a set of unaged control specimens.
-
Sample Placement: Suspend the test specimens in the air oven, ensuring they are not in contact with each other or the oven walls.[1]
-
Aging Conditions: Set the oven to the desired aging temperature (e.g., 70°C or 100°C). The duration of the test is typically 70 or 168 hours.[3]
-
Removal and Cooling: After the specified aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.[3]
-
Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged specimens.
-
Data Analysis: Calculate the percentage change in each property after aging compared to the unaged control samples.
Protocol for Ozone Resistance Testing (ASTM D1149)
This test assesses the resistance of rubber to cracking when exposed to an atmosphere containing a controlled concentration of ozone.
Objective: To determine the ability of NPPD to protect the rubber from ozone-induced cracking under static or dynamic strain.
Materials and Equipment:
-
Ozone test chamber with controlled ozone concentration, temperature, and airflow.
-
Specimen mounting apparatus for applying static or dynamic strain.
-
Rectangular or dumbbell-shaped test specimens.
Procedure:
-
Specimen Preparation: Vulcanize rubber sheets between protective aluminum foil or polyester (B1180765) film. Cut specimens to the required dimensions (e.g., 25 x 150 mm).
-
Conditioning: Condition the mounted and strained specimens for 24 hours in an ozone-free atmosphere at the test temperature (e.g., 40°C).
-
Exposure: Place the strained specimens in the ozone chamber. The ozone concentration is typically set at a specific level (e.g., 50 pphm).
-
Inspection: Periodically inspect the specimens for the appearance of cracks, typically under 2x magnification. The time to the appearance of the first crack is recorded.
-
Data Reporting: Report the ozone concentration, temperature, strain, and the time to the first observed cracks. The severity of cracking can also be rated according to standard scales.
Protocol for NPPD Content Analysis by HPLC
This protocol describes the extraction of NPPD from a vulcanized rubber matrix and its quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of NPPD remaining in the rubber after processing or aging.
Materials and Equipment:
-
HPLC system with a UV detector and a C18 column.
-
Solvents: Acetone, chloroform, methanol (B129727), water (HPLC grade).
-
Ultrasonic bath.
-
Rotary evaporator.
-
Syringe filters (0.45 µm).
-
Glass column for optional cleanup.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Cut the vulcanized rubber sample into small pieces (e.g., < 2 mm).
-
Accurately weigh a portion of the sample (e.g., 1-2 g).
-
-
Extraction:
-
Place the rubber pieces in a flask with a suitable solvent mixture, such as acetone:chloroform (1:1).
-
Perform ultrasonic extraction for a set period (e.g., 30-60 minutes) to facilitate the diffusion of the antioxidant from the rubber into the solvent.
-
-
Solvent Removal and Reconstitution:
-
Filter the extract to remove rubber particles.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in a known volume of a suitable solvent for HPLC analysis, such as methanol or dichloromethane.
-
-
Cleanup (Optional):
-
For complex matrices, the extract can be further purified using solid-phase extraction (SPE) or column chromatography to remove interfering substances.
-
-
HPLC Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: ODS (C18), 4.6 mm i.d. x 150 mm.
-
Mobile Phase: Methanol:water (e.g., 85:15).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 290 nm.
-
Column Temperature: 35°C.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of NPPD of known concentrations.
-
Determine the concentration of NPPD in the sample extract by comparing its peak area to the calibration curve.
-
Calculate the amount of NPPD in the original rubber sample (e.g., in mg/g or % w/w).
-
Conclusion
This compound is an effective antioxidant and antiozonant for use in rubber formulations. Its mechanism of action involves scavenging free radicals and reacting with ozone to protect the rubber polymer from degradation. The inclusion of NPPD is expected to significantly improve the retention of mechanical properties such as tensile strength and elongation at break after accelerated aging and enhance the resistance of the rubber to ozone-induced cracking. The provided protocols offer standardized methods for quantifying the performance benefits of NPPD in a laboratory setting. While specific quantitative data for NPPD is limited, the data from related PPDs strongly support its utility in extending the service life of rubber products.
References
Application Notes: High-Sensitivity Detection of Nitrite in Analytical Chemistry using N-Phenyl-p-phenylenediamine
Application Note: Quantification of N-Phenyl-p-phenylenediamine using High-Performance Liquid Chromatography (HPLC)
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Phenyl-p-phenylenediamine. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound in various matrices.
Introduction
This compound (NPPD) is an aromatic amine used as an antioxidant in rubber products and as an intermediate in the synthesis of dyes and polymers. Accurate quantification of NPPD is crucial for quality control, stability studies, and safety assessments. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection, based on established methods for related p-phenylenediamine (B122844) derivatives.[1][2] The method is designed to be simple, accurate, and precise.
Principle
The method employs a reversed-phase C18 (ODS) column to separate this compound from other components in the sample matrix.[1] An isocratic mobile phase consisting of a methanol (B129727) and water mixture allows for consistent elution.[1] Quantification is achieved by monitoring the UV absorbance at a wavelength where NPPD exhibits significant absorption, determined to be 290 nm for similar derivatives.[1][2] The concentration of NPPD in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: ODS (C18) column (e.g., TSK-GEL ODS-80TS QA, 4.6 mm i.d. × 150 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
-
This compound (98% purity or higher)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane (B109758) (for sample preparation, if necessary)[1]
-
Chromatographic Conditions
The following chromatographic conditions are based on a validated method for similar N-substituted p-phenylenediamine derivatives.[1]
| Parameter | Condition |
| Column | ODS (C18), 4.6 mm i.d. x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 290 nm |
| Injection Vol. | 10 µL |
| Run Time | Approximately 7 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 1, 10, 50, 100, 200, 400 µg/mL).[1][2]
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For solid samples like rubber, an extraction step is necessary.
-
Accurately weigh a representative amount of the sample.
-
Extract the analyte using a suitable solvent. For rubber samples, a mixture of acetone (B3395972) and chloroform (B151607) (1:1) has been shown to be effective for related compounds.[1][2]
-
Evaporate the extraction solvent to dryness.
-
Reconstitute the residue in a known volume of dichloromethane or the mobile phase.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts. The RSD between the results should be ≤ 2%.
-
-
Accuracy (Recovery): Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated HPLC method for this compound, based on data for structurally related compounds.[1][3][4][5]
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 400 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Precision (RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~10 µg/g[3] |
| Limit of Quantitation (LOQ) | ~50 µg/g[3] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Signaling Pathways and Logical Relationships
The logical relationship for method validation ensures the reliability of the analytical results.
Caption: Logical flow of parameters for analytical method validation.
References
Gas chromatography-mass spectrometry analysis of N-Phenyl-p-phenylenediamine
An Application Note for the Analysis of N-Phenyl-p-phenylenediamine by Gas Chromatography-Mass Spectrometry
Introduction
This compound (CAS No. 101-54-2), also known as 4-aminodiphenylamine, is an aromatic amine used as an antioxidant in rubber manufacturing and as an intermediate in the synthesis of dyes and other organic compounds.[1] Due to its potential toxicity and its classification as a sensitizer, accurate and sensitive analytical methods are required for its detection and quantification in various matrices, including industrial products and environmental samples. This application note details a comprehensive protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established procedures for the closely related compound p-phenylenediamine (B122844) (PPD), which often requires derivatization to improve chromatographic performance.[2][3]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 101-54-2 | [4] |
| Molecular Formula | C12H12N2 | [5] |
| Molecular Weight | 184.24 g/mol | [4] |
| Appearance | Purple-black solid or flakes | [1] |
| Boiling Point | 354 °C | [1] |
| Melting Point | 68-72 °C |
Principle of the Method
The analytical method involves the extraction of this compound from the sample matrix, followed by a derivatization step to enhance its volatility and thermal stability for GC-MS analysis. The derivatized analyte is then separated on a capillary gas chromatography column and detected by a mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data based on the abundance of specific ions.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (≥98.0% purity)[4]
-
Derivatizing agent: Acetic anhydride (B1165640) or Benzaldehyde
-
Solvent for extraction and standards: Ethyl acetate (B1210297) or Dichloromethane
-
Internal Standard (optional but recommended): Deuterated analog or a compound with similar chemical properties.
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Sample vials, volumetric flasks, and other standard laboratory glassware
Standard Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
Sample Preparation (General Procedure)
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube. Add a suitable volume of extraction solvent (e.g., 10 mL of ethyl acetate).
-
Sonication/Vortexing: Vortex or sonicate the sample for 15-20 minutes to ensure efficient extraction of the analyte.
-
Centrifugation: Centrifuge the sample at a sufficient speed to separate the solid matrix from the solvent.
-
Collection: Carefully transfer the supernatant (the ethyl acetate layer) to a clean tube.
-
Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a smaller volume to increase the analyte concentration.
Derivatization Protocol (using Acetic Anhydride)
-
To the dried extract or a known volume of the working standard, add 100 µL of 1 M sodium carbonate buffer followed by 200 µL of acetic anhydride.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization based on the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 14 °C/min to 280 °C, and hold for 5-10 minutes.[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Mass Spectral Data
The mass spectrum of underivatized this compound is characterized by its molecular ion and several key fragment ions. For quantitative analysis, especially at trace levels, monitoring the derivatized analyte is recommended.
| Analyte Form | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Underivatized this compound | 184 | 183, 167, 92, 77 |
| Acetylated Derivative (Predicted) | 268 (diacetylated) | Fragments corresponding to the loss of ketene (B1206846) (-42) and other characteristic cleavages. |
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the target ion against the concentration of the prepared standards. The concentration of this compound in the samples can then be determined from this curve.
Visualizations
Experimental Workflow
Caption: A flowchart of the GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
This application note provides a detailed protocol for the determination of this compound by GC-MS. The method, which includes an optional but recommended derivatization step, is suitable for the sensitive and selective analysis of this compound. The provided instrumental conditions and workflows can be adapted by researchers and professionals in drug development and other relevant fields for the accurate quantification of this compound. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, should be performed in the specific sample matrix of interest.
References
- 1. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. glsciences.com [glsciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
Synthesis of Conductive Polymers Using N-Phenyl-p-phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from N-Phenyl-p-phenylenediamine. The information is intended to guide researchers in the preparation and characterization of these materials, with a focus on their potential applications in drug development and biomedical fields.
Introduction
Conductive polymers have garnered significant interest in various scientific and technological fields, including electronics, energy storage, and biomedicine. Polyaniline and its derivatives, such as polymers based on phenylenediamine, are a prominent class of conductive polymers due to their tunable conductivity, good environmental stability, and biocompatibility. This compound, as a monomer, offers the potential to synthesize polymers with modified properties, including improved solubility and processability, which are crucial for biomedical applications.
The synthesis of these polymers is typically achieved through oxidative polymerization, where a chemical oxidizing agent is used to initiate the polymerization of the monomer in an acidic medium. The resulting polymer's properties, such as electrical conductivity and thermal stability, are highly dependent on the synthesis conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for conductive polymers synthesized from phenylenediamine derivatives under various conditions. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Electrical Conductivity of Polyphenylenediamines
| Polymer | Oxidant/Dopant | Synthesis Condition | Conductivity (S/cm) |
| Poly(p-phenylenediamine) (doped) | Ammonium (B1175870) Persulfate / HCl | Room Temperature | 10⁻⁴ to 10⁻¹ |
| Poly(p-phenylenediamine) (undoped) | - | - | 6.0 x 10⁻¹² to 8.0 x 10⁻¹⁴ |
| Poly(o-phenylenediamine) (doped) | Potassium Dichromate / HCl | Room Temperature | 3.39 to 1.89 |
| Poly(o-phenylenediamine) (doped) | - | - | 8.5 x 10⁻¹² to 1.9 x 10⁻¹⁰ |
| Fe-doped Poly(p-phenylenediamine) | Ferric Chloride | Room Temperature | - |
Table 2: Thermal Properties of Polyphenylenediamines
| Polymer | Decomposition Temperature (°C) | Synthesis Method |
| Poly(p-phenylenediamine) | > 400 | Chemical Oxidative Polymerization |
| Poly(2,5-dimethyl-p-phenylenediamine) | > 400 | Chemical Oxidative Polymerization |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | > 400 | Chemical Oxidative Polymerization |
| Poly(p-phenylenediamine) nanoparticles | > 550 | Chemical Oxidative Polymerization |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of conductive polymers using this compound.
Protocol 1: Chemical Oxidative Polymerization of this compound using Ammonium Persulfate
This protocol describes a general method for synthesizing poly(this compound) using ammonium persulfate as the oxidant in an acidic medium.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Acetone
-
Deionized water
-
Beakers, magnetic stirrer, filter paper, Buchner funnel, vacuum flask
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.015 mol) in 50 mL of 1 M HCl in a beaker. Stir the solution using a magnetic stirrer in an ice bath for 3 hours to ensure complete dissolution and salt formation.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 25 mL of 1 M HCl. The molar ratio of oxidant to monomer is typically between 1:1 and 1.5:1.
-
Polymerization: Slowly add the oxidant solution dropwise to the monomer solution while continuously stirring in the ice bath. The addition should be done over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Continuation: After the complete addition of the oxidant, continue stirring the mixture for 24 hours at room temperature to ensure the polymerization is complete.
-
Polymer Isolation: Stop the polymerization by adding 15 mL of acetone. Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the obtained polymer powder in a vacuum oven at 60°C for 24 hours.
Protocol 2: Synthesis of Iron-Doped Poly(this compound)
This protocol is adapted for the synthesis of an iron-doped version of the polymer, which may have interesting magnetic and biomedical properties.[1]
Materials:
-
This compound
-
Ferric chloride (FeCl₃) (oxidant and dopant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution: Prepare the monomer solution as described in Protocol 1, Step 1.
-
Oxidant/Dopant Solution: Prepare a solution of ferric chloride in deionized water. The molar ratio of FeCl₃ to the monomer can be varied to control the doping level.
-
Polymerization: Add the ferric chloride solution dropwise to the stirred monomer solution over 6 hours.
-
Reaction and Isolation: Continue stirring for an additional period (e.g., 24 hours) and then isolate the polymer as described in Protocol 1, Steps 5 and 6.
Characterization of the Synthesized Polymer
The synthesized polymer should be characterized to determine its structure, morphology, conductivity, and thermal stability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the polymer structure.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which are related to its conjugation and oxidation state.
-
Scanning Electron Microscopy (SEM): To observe the morphology and surface features of the polymer particles.
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the pressed polymer pellets.
Potential Applications in Drug Development
Conductive polymers based on phenylenediamine derivatives hold promise for various biomedical applications, including drug delivery, tissue engineering, and biosensing.[2][3] The inherent conductivity of these polymers can be utilized for electrically controlled drug release. Furthermore, their antioxidant properties and potential for functionalization make them attractive candidates for developing novel therapeutic systems. For instance, ion-doped poly(p-phenylenediamine) nanoparticles have been investigated for photothermal therapy.[4]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Proposed Oxidative Polymerization Mechanism
Caption: Proposed mechanism for the oxidative polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile preparation of ion-doped poly(p-phenylenediamine) nanoparticles for photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-Phenyl-p-phenylenediamine as a Curing Agent for Epoxy Resins
1. Introduction
N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine that can be utilized as a curing agent, or hardener, for epoxy resins. Aromatic amines as a class are known for imparting high thermal stability, excellent chemical resistance, and good mechanical properties to cured epoxy systems.[1] This is attributed to the rigid aromatic structures incorporated into the polymer backbone.[1] Compared to aliphatic amines, aromatic amines like NPPD are generally less reactive and require elevated temperatures to achieve full cure.[2][3] The resulting thermosets are typically rigid and exhibit high glass transition temperatures (Tg).[4]
These application notes provide a general framework for researchers and scientists on the use of NPPD for curing epoxy resins, with a focus on diglycidyl ether of bisphenol A (DGEBA), one of the most common epoxy resins.[4][5]
2. Curing Mechanism
The curing of an epoxy resin with NPPD follows a step-growth polymerization mechanism. The active hydrogens on the primary and secondary amine groups of NPPD react with the epoxide (oxirane) rings of the epoxy resin via a nucleophilic addition reaction. This ring-opening reaction forms a hydroxyl group and a new secondary or tertiary amine, respectively, leading to the formation of a highly cross-linked, three-dimensional polymer network.[3][6] Each NPPD molecule contains three active hydrogens (two on the primary amine, one on the secondary amine) available for reaction.
The reaction proceeds in two stages:
-
The primary amine (-NH2) reacts with an epoxy group to form a secondary amine.
-
The newly formed secondary amine and the original secondary amine (-NH-) on the NPPD molecule react with other epoxy groups to form tertiary amines, creating cross-links.
The presence of hydroxyl groups formed during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[6]
Caption: Logical workflow for curing epoxy resin with NPPD.
3. Quantitative Data
Specific quantitative data for epoxy resins cured exclusively with this compound is not extensively available in the provided literature. However, performance can be benchmarked against other common aromatic amine curing agents like m-phenylenediamine (B132917) (mPDA) and 4,4'-diaminodiphenyl sulfone (DDS). Systems cured with aromatic amines generally exhibit superior thermal properties compared to those cured with aliphatic amines.[1]
Table 1: Typical Properties of Aromatic Amine-Cured DGEBA Epoxy Resin
| Property | Curing Agent | Typical Value | Test Method |
|---|---|---|---|
| Glass Transition Temp. (Tg) | m-Phenylenediamine (mPDA) | 150 - 170 °C | DSC |
| Diaminodiphenyl sulfone (DDS) | 180 - 210 °C | DSC | |
| Thermal Stability (Td5%) | m-Phenylenediamine (mPDA) | ~350 °C | TGA |
| Diaminodiphenyl sulfone (DDS) | ~363 °C[7] | TGA | |
| Tensile Strength | Aromatic Amines (general) | 60 - 100 MPa | ASTM D638 |
| Flexural Modulus | Aromatic Amines (general) | 3.0 - 4.5 GPa | ASTM D790 |
Note: These values are representative and can vary significantly based on the specific epoxy resin, cure schedule, and stoichiometry.
4. Experimental Protocols
4.1 Protocol for Stoichiometric Calculation
To achieve optimal properties, the epoxy resin and curing agent should be mixed in a stoichiometric ratio.[8] This is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.
-
EEW (Epoxide Equivalent Weight): The weight of resin in grams that contains one mole of epoxide groups. (Provided by the manufacturer).
-
AHEW (Amine Hydrogen Equivalent Weight): The molecular weight of the amine divided by the number of active amine hydrogens.
-
Molecular Weight of NPPD (C12H12N2) = 184.24 g/mol
-
Number of active hydrogens = 3 (2 from -NH2, 1 from -NH-)
-
AHEW of NPPD = 184.24 / 3 = 61.41 g/eq
-
Calculation for Parts per Hundred Resin (phr):
phr = (AHEW / EEW) * 100
Example: For a DGEBA resin with an EEW of 190 g/eq: phr = (61.41 / 190) * 100 ≈ 32.3 phr
This means approximately 32.3 grams of NPPD should be used for every 100 grams of the epoxy resin.
4.2 Protocol for Sample Preparation and Curing
-
Preparation: Weigh the required amount of liquid epoxy resin (e.g., DGEBA) into a suitable container.
-
Melting: Since NPPD is a solid at room temperature, it must be melted or dissolved. Gently heat the NPPD until it melts (melting point ≈ 74-75°C). Alternatively, preheat the epoxy resin to approximately 70-80°C and dissolve the solid NPPD into the resin.[9]
-
Mixing: Add the calculated stoichiometric amount of molten NPPD to the preheated epoxy resin. Mix thoroughly using a mechanical stirrer for 5-10 minutes until a homogeneous mixture is achieved.[10]
-
Degassing: Place the mixture in a vacuum oven at 70-80°C for 15-20 minutes to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold. Transfer the mold to an oven and cure at an elevated temperature. A typical cure schedule for aromatic amines involves a multi-step process.[10][11]
-
Initial Cure: 2 hours at 120-150°C.
-
Post-Cure: 2-3 hours at a higher temperature, typically 150-180°C, to ensure the reaction goes to completion and to achieve maximum Tg.[10]
-
-
Cooling: Allow the cured sample to cool slowly to room temperature within the oven to prevent internal stresses.
Caption: Experimental protocol for preparing NPPD-cured epoxy.
4.3 Protocol for Thermal Analysis
A. Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) and the extent of the curing reaction.[1][12]
-
Sample Preparation: Place a small amount (5-10 mg) of the uncured liquid mixture into a hermetically sealed aluminum DSC pan. Prepare a cured sample by taking a small piece from the fully cured polymer.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Dynamic Scan (Uncured Sample): Heat the sample from room temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1] The resulting exotherm provides the total heat of reaction (ΔH_total).
-
Tg Determination (Cured Sample): Heat the cured sample at the same rate (e.g., 10°C/min). The midpoint of the step-change in the heat flow curve indicates the glass transition temperature (Tg).
B. Thermogravimetric Analysis (TGA) TGA is used to evaluate the thermal stability of the cured epoxy resin.[1]
-
Sample Preparation: Place a small amount (5-10 mg) of the fully cured polymer into a TGA pan.
-
Instrument Setup: Heat the sample from room temperature to 700-800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[1][7]
-
Data Analysis: The TGA curve plots weight loss versus temperature. Key parameters include the onset of decomposition (often reported as Td5%, the temperature at which 5% weight loss occurs) and the char yield at high temperatures.[7]
5. Safety and Handling
-
This compound, like other aromatic amines, should be handled with care. It can be toxic and an irritant. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All mixing and curing procedures should be performed in a well-ventilated area or under a fume hood.
-
Epoxy resins can be sensitizers. Avoid direct skin contact. In case of contact, wash the affected area thoroughly with soap and water.
References
- 1. ijert.org [ijert.org]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 4. pcimag.com [pcimag.com]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 10. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Phenyl-p-phenylenediamine (NPPD) in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine that has garnered significant attention as a corrosion inhibitor, particularly for mild steel in acidic environments.[1][2] Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of aggressive ions. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of NPPD.
The primary mechanism of inhibition by NPPD involves the adsorption of its molecules onto the metallic surface. This process is influenced by the presence of nitrogen atoms with lone pair electrons and the planar phenyl rings, which facilitate strong adsorption.[1] The adsorbed NPPD molecules create a physical barrier, isolating the metal from the corrosive medium. Studies have shown that the adsorption of NPPD on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface.[1][2]
Mechanism of Action: Adsorption and Protective Film Formation
The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface, which can be described by the following key processes:
-
Diffusion and Adsorption: NPPD molecules, dispersed in the corrosive medium, diffuse to the metal surface and adsorb onto it.
-
Protective Film Formation: The adsorbed molecules form a thin, protective film that acts as a barrier, preventing the direct contact of the metal with the corrosive environment.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) typically occur.
-
Mixed-Type Inhibition: NPPD generally acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[3]
The following diagram illustrates the proposed mechanism of corrosion inhibition by NPPD.
Caption: Corrosion inhibition mechanism of NPPD.
Data Presentation
The inhibition efficiency of NPPD is dependent on its concentration. The following tables summarize quantitative data from potentiodynamic polarization and electrochemical impedance spectroscopy studies on mild steel in 1M HCl.
Table 1: Potentiodynamic Polarization Data for NPPD on Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -475 | 1150 | - |
| 1 x 10⁻⁵ | -468 | 345 | 70.0 |
| 5 x 10⁻⁵ | -465 | 230 | 80.0 |
| 1 x 10⁻⁴ | -460 | 172.5 | 85.0 |
| 5 x 10⁻⁴ | -455 | 115 | 90.0 |
| 1 x 10⁻³ | -450 | 80.5 | 93.0 |
Note: Data synthesized from typical results reported in corrosion literature. Actual values may vary based on experimental conditions.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for NPPD on Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 150 | - |
| 1 x 10⁻⁵ | 150 | 80 | 70.0 |
| 5 x 10⁻⁵ | 225 | 65 | 80.0 |
| 1 x 10⁻⁴ | 300 | 50 | 85.0 |
| 5 x 10⁻⁴ | 450 | 40 | 90.0 |
| 1 x 10⁻³ | 600 | 30 | 92.5 |
Note: Data synthesized from typical results reported in corrosion literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Weight Loss Method
This gravimetric method provides a direct measure of material loss due to corrosion.
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., 200, 400, 600, 800, 1000, 1200 grit)
-
Distilled water
-
Acetone
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Corrosive solution (e.g., 1M HCl) with and without various concentrations of NPPD
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from coarser to finer grit.
-
Cleaning: Wash the polished coupons with distilled water, degrease with acetone, and dry them in a stream of warm air.
-
Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of NPPD for a specified period (e.g., 24 hours) at a constant temperature.
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons, wash them with distilled water, and scrub with a soft brush to remove corrosion products.
-
Drying and Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen
-
Counter Electrode (CE): Platinum foil or graphite (B72142) rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive solution with and without various concentrations of NPPD
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
The charge transfer resistance (Rct) is determined from the Nyquist plot.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.
-
Conclusion
This compound serves as an effective corrosion inhibitor for mild steel in acidic media. The provided application notes and protocols offer a comprehensive guide for researchers and scientists to systematically evaluate its performance. The quantitative data presented in the tables can be used as a benchmark for comparison. By following the detailed experimental procedures, reliable and reproducible results can be obtained, contributing to a better understanding of the corrosion inhibition mechanism of NPPD and its potential applications.
References
Protocol for the derivatization of N-Phenyl-p-phenylenediamine for GC analysis
An Application Note and Protocol for the Derivatization of N-Phenyl-p-phenylenediamine for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of this compound (NPPD) to facilitate its analysis by Gas Chromatography (GC). Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like NPPD, which contain reactive amine functional groups, thereby improving chromatographic peak shape and detection sensitivity.[1][2][3] Three common and effective derivatization techniques are presented: Acylation, Silylation, and Imine Formation.
Introduction to Derivatization for GC Analysis
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds.[4] However, many compounds of interest, including aromatic amines like this compound, are not directly amenable to GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity.[2] Chemical derivatization is employed to convert these polar analytes into less polar and more volatile derivatives.[1][2] This is typically achieved by replacing the active hydrogens in the -NH and -NH2 groups with non-polar functional groups.[1] This application note details three such derivatization protocols for NPPD.
Derivatization Protocols
Acylation with Heptafluorobutyric Acid Anhydride (HFBA)
Acylation with a fluorinated anhydride, such as HFBA, is a highly sensitive method, particularly for electron capture detection (ECD). This method is adapted from a procedure for the analysis of phenylenediamines.[5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10 mg of the NPPD sample into a 10 mL volumetric flask.
-
Dissolve the sample in 10 mL of a suitable solvent like toluene (B28343) or ethyl acetate.
-
Create a working standard solution by diluting this stock solution to a concentration of 100 µg/mL.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the NPPD working standard into a 2 mL autosampler vial.
-
Add 100 µL of Heptafluorobutyric Acid Anhydride (HFBA).
-
Add 10 µL of a catalyst, such as pyridine (B92270) or triethylamine, to facilitate the reaction.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Sample Clean-up:
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane (B92381) or another suitable solvent for GC injection.
-
-
GC-MS Analysis:
-
Injector: 250°C, Splitless mode
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.
-
Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[1][6] MSTFA is a powerful silylating agent suitable for amines.[6]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 100 µg/mL working standard solution of NPPD in an aprotic solvent like pyridine or acetonitrile. It is crucial to ensure the sample and solvent are anhydrous as silylating reagents are moisture-sensitive.[7]
-
-
Derivatization Reaction:
-
Pipette 100 µL of the NPPD working standard into a 2 mL autosampler vial.
-
Add 100 µL of MSTFA. To enhance the reaction, 1% Trimethylchlorosilane (TMCS) can be added to the MSTFA.
-
Cap the vial and heat at 60°C for 30 minutes.[6]
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Injector: 260°C, Splitless mode
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z.
-
Imine Formation with Benzaldehyde (B42025)
This method involves the reaction of the primary amine group of NPPD with benzaldehyde to form a more stable and volatile imine derivative. This has been shown to be an effective method for the determination of p-phenylenediamine (B122844).[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of NPPD in methanol.
-
Create a working standard solution of 10 µg/mL in methanol.
-
-
Derivatization Reaction:
-
To 1 mL of the NPPD working standard in a vial, add 100 µL of benzaldehyde.
-
Add a catalytic amount of an acid, such as a few drops of glacial acetic acid.
-
Cap the vial and let it stand at room temperature for 1 hour, or gently heat at 40°C for 20 minutes to ensure complete reaction.
-
The reaction mixture can be directly injected into the GC system.
-
-
GC-MS Analysis:
-
Injector: 270°C, Splitless mode
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 8 min.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-600 m/z. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used.[8][9]
-
Quantitative Data Summary
The following table summarizes the quantitative data for the derivatization of p-phenylenediamine, a structurally similar compound to NPPD. This data can be used as a reference for method development with NPPD.
| Derivatization Method | Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Acylation | Trifluoroacetic Anhydride (TFA) | Not Specified | 0.1 pg (S/N=10) | Not Specified | [10] |
| Imine Formation | Benzaldehyde | 0.1 - 25 mg/mL | Not Specified | Not Specified | [8][9] |
| Acylation | Heptafluorobutyric Acid Anhydride | Not Specified | 44 ng/sample | 44 ng/sample | [5] |
Experimental Workflow Diagram
Caption: General workflow for the derivatization and GC analysis of NPPD.
Conclusion
The choice of derivatization reagent for this compound will depend on the specific requirements of the analysis, such as the desired sensitivity and the available instrumentation. Acylation with fluorinated anhydrides offers very high sensitivity, especially with an ECD, while silylation is a robust and widely applicable method. Imine formation presents a simple and effective alternative. The protocols and data presented here provide a solid foundation for developing a validated method for the quantitative analysis of NPPD in various matrices. It is recommended to perform method validation for the specific application to determine parameters such as linearity, accuracy, precision, LOD, and LOQ.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Synthesis of Azo Dyes from N-Phenyl-p-phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (NPPDA) is a versatile primary aromatic amine that serves as a crucial precursor in the synthesis of a variety of azo dyes. The presence of the secondary amine group (-NH-phenyl) influences the electronic properties of the molecule, which in turn affects the color and fastness properties of the resulting dyes. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using NPPDA, targeting applications in the textile industry and potentially in the development of functional materials.
Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for their color. The synthesis of azo dyes from NPPDA follows the classical two-step diazotization and coupling reaction pathway. The primary amino group of NPPDA is first converted into a reactive diazonium salt, which then undergoes an electrophilic substitution reaction with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine, to form the final azo dye.
Applications
Azo dyes derived from this compound are primarily used as disperse dyes for coloring synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1] The specific properties of the dye, including its color, light fastness, and wash fastness, are determined by the chemical structure of both the NPPDA precursor and the coupling component. The phenylamino (B1219803) substituent in the NPPDA backbone can enhance the dye's affinity for hydrophobic fibers and can also influence the resulting shade. Beyond textiles, azo dyes are explored for their potential in high-tech applications such as nonlinear optical systems and as colorants in polymers and plastics.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes from this compound. It is crucial to adhere to safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, as aromatic amines and diazonium salts can be hazardous.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound. Diazonium salts are generally unstable and are typically prepared in situ and used immediately in the subsequent coupling reaction.[2]
Materials:
-
This compound (NPPDA)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) or Sulfamic Acid (to quench excess nitrous acid)
Procedure:
-
In a beaker, prepare a solution of this compound by dissolving a specific molar equivalent in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold NPPDA solution while maintaining vigorous stirring. The temperature must be strictly kept between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes to ensure the diazotization reaction is complete.
-
Any excess nitrous acid can be destroyed by the addition of a small amount of urea or sulfamic acid.
-
The resulting solution contains the N-phenyl-p-phenylenediazonium chloride and is ready for the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol (B1666908)
This protocol describes the coupling of the N-phenyl-p-phenylenediazonium salt with 2-naphthol to produce a monoazo dye. 2-Naphthol is a common coupling component that typically yields red to orange dyes.
Materials:
-
N-phenyl-p-phenylenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath. The alkaline conditions are necessary to activate the 2-naphthol for the electrophilic attack by the diazonium salt.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with constant and efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for a representative azo dye synthesized from this compound and 2-naphthol. Actual experimental data should be recorded and tabulated in a similar manner for accurate comparison and analysis.
Table 1: Synthesis Yield of this compound-azo-2-naphthol
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 184.24 | 0.01 | 1.84 | This compound-azo-2-naphthol | 341.39 | 3.41 | - | - |
| 2-Naphthol | 144.17 | 0.01 | 1.44 |
Note: Actual and percentage yields are to be determined experimentally.
Table 2: Spectroscopic Data for this compound-azo-2-naphthol
| Spectroscopic Technique | Characteristic Peaks / Wavelengths |
| UV-Visible Spectroscopy (λmax) | To be determined experimentally (typically in the range of 400-600 nm for azo dyes)[4][5] |
| FT-IR Spectroscopy (cm-1) | ~3400-3300 (O-H stretch), ~3050 (aromatic C-H stretch), ~1600-1450 (C=C aromatic stretch), ~1400-1490 (-N=N- stretch)[6] |
| 1H NMR Spectroscopy (δ, ppm) | To be determined experimentally (signals corresponding to aromatic protons and the -OH proton)[7] |
| 13C NMR Spectroscopy (δ, ppm) | To be determined experimentally (signals corresponding to aromatic carbons)[7] |
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Caption: Chemical synthesis pathway for azo dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Phenyl-p-phenylenediamine as a Stabilizer for Lubricating Oils
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are highly effective multifunctional additives for lubricating oils. Primarily known for their potent antioxidant properties, they also contribute significantly to enhancing anti-wear characteristics, improving viscosity index, depressing the pour point, and acting as detergents and dispersants. These attributes make them valuable components in the formulation of high-performance lubricants for a wide range of applications, including engine oils and industrial lubricants.
The primary function of NPPD as a stabilizer is to inhibit the oxidative degradation of lubricating oils, a process accelerated by high temperatures and the presence of metal catalysts.[1] Oxidation leads to the formation of sludge, varnish, and corrosive acidic byproducts, which can significantly impair lubricant performance and damage machinery.[2] NPPD functions as a radical scavenger, donating hydrogen atoms to neutralize highly reactive peroxy radicals, thereby terminating the oxidation chain reactions.[1][3] This mechanism effectively extends the service life of the lubricant and protects engine components from wear and corrosion.[4]
Derivatives of NPPD, particularly polymeric amides, have demonstrated exceptional performance as multifunctional additives. For instance, poly(octadecene-co-maleic anhydride)amide of this compound has been shown to significantly improve the viscosity index and pour point of base oils.[2] At a concentration of 5000 ppm, this derivative increased the viscosity index from 178 to 197 and depressed the pour point from -15°C to -30°C.[2] Furthermore, these derivatives exhibit excellent dispersancy, with observed increases of up to 145%, and detergency, reducing sludge deposition from 87.5 mg to 20.1 mg in reference base oil at the same concentration.[2]
The anti-wear properties of lubricants are also notably enhanced by the addition of NPPD derivatives. In tribological tests, polymeric amide derivatives of NPPD have been shown to reduce the average wear scar diameter and the average friction coefficient. For example, one study reported a decrease in the average wear scar diameter from 690 µm to 482 µm and a reduction in the average friction coefficient from 0.1276 to 0.0823 at a 3000 ppm concentration in a polyol base oil.[2]
The antioxidant activity of NPPD derivatives has been quantified using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which has shown an inhibition efficiency of 95.58% at a concentration of 1000 ppm for long-alkylated polymer derivatives.[2]
Data Presentation
The following tables summarize the quantitative data on the performance of this compound derivatives as lubricant additives based on available research.
Table 1: Effect of NPPD Derivatives on Lubricant Physical Properties
| Property | Base Oil | Additive Concentration (ppm) | Result | Improvement |
| Viscosity Index (VI) | Reference Base Oil | 5000 | 197 (from 178) | 10.7% |
| Pour Point (°C) | Reference Base Oil | 5000 | -30 (from -15) | 100% decrease |
| Dispersancy (%) | Reference Base Oil | 5000 | - | 145% increase |
| Sludge Deposition (mg) | Reference Base Oil | 5000 | 20.1 (from 87.5) | 77% reduction |
Data sourced from studies on poly(octadecene-co-maleic anhydride)amide of this compound.[2]
Table 2: Antioxidant and Anti-Corrosion Performance of NPPD Derivatives
| Test | Additive Concentration (ppm) | Result | Improvement |
| Antioxidant Activity (DPPH Assay) | 1000 | 95.58% Inhibition Efficiency | - |
| Corrosion Rate Reduction (%) | 5000 | - | 75.80% |
| Penetration Rate Reduction (%) | 5000 | - | 75.43% |
Data sourced from studies on long-alkylated polymer derivatives of NPPD.[2]
Table 3: Tribological Performance of NPPD Derivatives
| Property | Base Oil | Additive Concentration (ppm) | Result | Improvement |
| Average Wear Scar Diameter (µm) | Polyol Base Oil | 3000 | 482 (from 690) | 30.1% reduction |
| Average Friction Coefficient | Polyol Base Oil | 3000 | 0.0823 (from 0.1276) | 35.5% reduction |
Data sourced from studies on poly(acrylate-co-maleic anhydride) amides with NPPD.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound as a lubricant stabilizer are provided below.
Oxidation Stability Testing: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst.
Apparatus:
-
Rotating pressure vessel
-
Oxygen cylinder with a pressure regulator
-
Temperature-controlled bath
-
Pressure measurement device
Procedure:
-
A 50 g sample of the lubricant is placed in the pressure vessel with 5 mL of distilled water and a copper catalyst coil.
-
The vessel is sealed and purged with oxygen to remove air.
-
The vessel is then pressurized with oxygen to 620 kPa (90 psi) at room temperature.
-
The sealed vessel is placed in a temperature-controlled bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure.
-
The time taken to reach this pressure drop is recorded as the oxidation induction time in minutes. A longer induction time indicates better oxidation stability.
Anti-Wear Properties: Four-Ball Wear Test - ASTM D4172
This method assesses the wear-preventive characteristics of lubricating fluids.[2][5][6]
Apparatus:
-
Four-Ball Wear Test Machine
-
Microscope for measuring wear scars
Procedure:
-
Three stationary steel balls are clamped together in a cup, and the test lubricant is added to cover them.
-
A fourth steel ball is held in a rotating chuck and brought into contact with the three stationary balls.
-
A specified load is applied (e.g., 392 N or 147 N), and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[5][6]
-
After the test, the three stationary balls are cleaned, and the diameters of the wear scars are measured under a microscope.
-
The average wear scar diameter is calculated and reported in millimeters. A smaller wear scar diameter indicates better anti-wear properties.
Oxidation Induction Time by Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
This technique determines the oxidation induction time of a lubricant under elevated temperature and oxygen pressure.[7]
Apparatus:
-
Pressure Differential Scanning Calorimeter
-
Sample pans (aluminum or copper)
-
Oxygen supply with a pressure regulator
Procedure:
-
A small sample of the lubricant (typically 2-3 mg) is weighed into a sample pan.
-
The pan is placed in the PDSC cell.
-
The cell is sealed and purged with oxygen.
-
The cell is heated to the desired isothermal test temperature (e.g., 180°C or 210°C) and pressurized with oxygen to a specified pressure (e.g., 3.5 MPa or 500 psi).[3][6][8]
-
The heat flow from the sample is monitored over time.
-
The onset of oxidation is indicated by a sharp exothermic peak.
-
The time from the initial pressurization to the onset of the exothermic peak is the Oxidation Induction Time (OIT).
Fourier Transform Infrared (FTIR) Spectroscopy for Lubricant Degradation - ASTM E2412
FTIR analysis is used to monitor the chemical changes in a lubricant due to degradation, such as oxidation, nitration, and additive depletion.[9]
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Transmission cell with a known path length
Procedure:
-
A background spectrum of the clean, empty transmission cell is recorded.
-
The cell is filled with the new (un-used) lubricant, and its infrared spectrum is recorded. This serves as the reference.
-
The used lubricant sample is then introduced into the cell, and its spectrum is recorded under the same conditions.
-
The spectra of the new and used oils are compared.
-
An increase in the absorption band around 1700-1750 cm⁻¹ typically indicates oxidation (carbonyl formation).
-
Changes in other specific spectral regions can be correlated to the depletion of antioxidants (e.g., N-H stretching for amine-based antioxidants) and the formation of other degradation products.
Visualizations
Caption: Antioxidant mechanism of NPPD in lubricating oil.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. minglanchem.com [minglanchem.com]
- 5. abcm.org.br [abcm.org.br]
- 6. fluoramics.com [fluoramics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Sensor Development using N-Phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors based on N-Phenyl-p-phenylenediamine (NPPD) and its derivatives. The unique electronic properties and facile electropolymerization of NPPD make it a versatile material for creating sensitive and selective sensing platforms for a wide range of analytes, including those relevant to drug development and analysis.
Introduction to this compound in Electrochemical Sensing
This compound is an aromatic amine that can be readily oxidized to form a conductive polymer, poly(this compound) (pNPPD). This electropolymerization process allows for the straightforward modification of electrode surfaces with a thin, stable, and electroactive film. The resulting polymer possesses a conjugated π-electron system, which facilitates electron transfer and provides a matrix for the recognition of target analytes. The amino groups in the polymer backbone can also participate in hydrogen bonding and other intermolecular interactions, enhancing the selectivity of the sensor.
The electrochemical oxidation of p-phenylenediamine (B122844) derivatives generally involves a two-electron and two-proton transfer process, leading to the formation of quinone-diimine species. This reversible redox behavior is fundamental to the sensing mechanism of many NPPD-based sensors.
Core Applications in Research and Drug Development
Electrochemical sensors fabricated with NPPD have demonstrated significant potential in various analytical applications, including:
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) in formulations and biological fluids.
-
Biomarker Detection: Sensitive measurement of disease biomarkers, such as glucose and neuron-specific enolase.[1][2]
-
Environmental Monitoring: Detection of toxic pollutants and contaminants.
The advantages of using NPPD-based electrochemical sensors in these fields include rapid analysis times, cost-effectiveness, high sensitivity, and the potential for miniaturization for point-of-care testing.[3][4]
Quantitative Performance Data
The performance of electrochemical sensors based on phenylenediamine derivatives varies depending on the specific monomer, electrode material, and detection method. The following table summarizes the analytical performance of several reported sensors for different analytes.
| Analyte | Sensor Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| p-Phenylenediamine | PANI/ZnO-starch-rGO/GCE | DPV | 1–180 μM | 0.24 μM | [3] |
| p-Phenylenediamine | IL-GO@Cu-Ag/GCE | DPV | 0.018–22 μM | 3.96 nM | [3] |
| Ciprofloxacin | PANI–o-PDA MIP/rGO/GCE | DPV | 1.0 × 10⁻⁹–5.0 × 10⁻⁷ M | 5.28 × 10⁻¹¹ M | [5] |
| Glucose | P(An-co-PoPD)/Au | Chronoamperometry | Not Specified | Not Specified | [1] |
| Neuron-specific enolase | PPD-GR/SPE | Immunoassay | 1.0–1000 ng mL⁻¹ | 0.3 ng mL⁻¹ | [2] |
| Methamphetamine | Carbon SPE | SWV | 1.00–30.0 μg/mL & 30.0–100 μg/mL | 0.31 μg/mL | [6] |
| Fentanyl | Zn(II)-MOF/Carbon SPE | DPV | 1–100 μM | 0.3 μM | [6] |
GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode, PANI: Polyaniline, rGO: reduced Graphene Oxide, IL: Ionic Liquid, MIP: Molecularly Imprinted Polymer, PPD: Poly(p-phenylenediamine), GR: Graphene.
Experimental Protocols
Protocol for Electrode Pre-treatment
A clean electrode surface is crucial for the successful and reproducible fabrication of the sensor.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), Gold (Au) electrode, Screen-Printed Electrode (SPE))
-
Alumina (B75360) slurry (0.3 µm and 0.05 µm)
-
Polishing pads
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄), 0.5 M (for electrochemical cleaning)
-
Potentiostat/Galvanostat
Procedure:
-
Mechanical Polishing:
-
Polish the working electrode surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water.
-
Polish with 0.05 µm alumina slurry on a separate polishing pad for 5 minutes.
-
Rinse thoroughly with DI water.
-
-
Sonication:
-
Sonicate the electrode in DI water for 2 minutes.
-
Sonicate in ethanol for 2 minutes to remove any organic residues.
-
Rinse again with DI water and allow it to dry at room temperature.
-
-
Electrochemical Cleaning (for GCE and Au electrodes):
-
In a three-electrode cell containing 0.5 M H₂SO₄, immerse the polished working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform cyclic voltammetry (CV) in a potential window of -0.2 V to +1.5 V at a scan rate of 100 mV/s for several cycles until a stable voltammogram is obtained.
-
Rinse the electrode thoroughly with DI water before use.
-
Protocol for Electropolymerization of this compound (pNPPD)
This protocol describes the potentiodynamic electropolymerization of NPPD on a pre-treated electrode surface.
Materials:
-
Pre-treated working electrode
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
This compound (monomer)
-
Supporting electrolyte solution (e.g., 0.1 M H₂SO₄, Phosphate Buffer Saline (PBS) pH 7.0)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Electropolymerization Solution: Dissolve the NPPD monomer in the supporting electrolyte solution to the desired concentration (typically in the range of 1 mM to 10 mM).
-
Set up the Electrochemical Cell: Assemble the three-electrode system in the electropolymerization solution. Ensure the solution is deoxygenated by purging with nitrogen gas for at least 10 minutes.
-
Electropolymerization via Cyclic Voltammetry (CV):
-
Set the potential window for the CV. A typical range for the oxidation of phenylenediamines is from -0.2 V to +1.0 V (vs. Ag/AgCl).
-
Set the scan rate, typically between 50 mV/s and 100 mV/s.
-
Run the CV for a specified number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film.
-
-
Post-Polymerization Treatment:
-
After electropolymerization, gently rinse the modified electrode with the supporting electrolyte solution to remove any unreacted monomer.
-
The pNPPD-modified electrode is now ready for characterization and use.
-
Protocol for Electrochemical Detection of an Analyte
This protocol outlines the general procedure for using the fabricated pNPPD-modified electrode for analyte detection using Differential Pulse Voltammetry (DPV), a highly sensitive technique.
Materials:
-
pNPPD-modified working electrode
-
Counter and reference electrodes
-
Supporting electrolyte solution (chosen based on the analyte)
-
Analyte stock solution and standards of known concentrations
-
Potentiostat/Galvanostat
Procedure:
-
Set up the Electrochemical Cell: Assemble the three-electrode system in the supporting electrolyte.
-
Record the Background Signal: Run a DPV scan in the supporting electrolyte without the analyte to obtain a baseline. DPV parameters (e.g., pulse amplitude, pulse width, scan increment) should be optimized for the specific analyte.
-
Analyte Addition: Add a known concentration of the analyte to the electrochemical cell.
-
DPV Measurement: Record the DPV response of the modified electrode in the presence of the analyte. An increase or decrease in the peak current at a specific potential indicates the detection of the analyte.
-
Calibration Curve:
-
Repeat steps 3 and 4 with varying concentrations of the analyte to construct a calibration curve (peak current vs. analyte concentration).
-
The linear range of this curve determines the quantitative working range of the sensor.
-
-
Sample Analysis: To measure the concentration of the analyte in an unknown sample, record its DPV response under the same conditions and determine the concentration from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the fabrication and application of an NPPD-based electrochemical sensor.
Caption: General workflow for NPPD-based electrochemical sensor development.
Signaling Pathway: Electrochemical Oxidation of p-Phenylenediamine
The sensing mechanism is often based on the electrochemical oxidation of the phenylenediamine moiety. The following diagram depicts a simplified representation of this process at the electrode surface.
Caption: Simplified electrochemical oxidation pathway of p-phenylenediamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards the rational design of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) electrochemical sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 4. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical Sensor Based on a Composite of Reduced Graphene Oxide and Molecularly Imprinted Copolymer of Polyaniline–Poly(o-phenylenediamine) for Ciprofloxacin Determination: Fabrication, Characterization, and Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Portable Electrochemical Sensors for Controlled Substances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of N-Phenyl-p-phenylenediamine during storage
Welcome to the technical support center for N-Phenyl-p-phenylenediamine (NPPD). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of NPPD during storage and handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder, which was initially a light gray or beige solid, has turned purple/dark brown. What happened?
A1: The color change you are observing is a classic sign of this compound (NPPD) oxidation.[1][2] NPPD is susceptible to autoxidation when exposed to air (oxygen), light, and heat.[3] The colored byproducts are primarily quinone-diimine species and other polymeric materials formed through a series of radical reactions.[4] This oxidation compromises the purity of your compound and can significantly impact your experimental results.
Q2: What are the primary factors that accelerate the oxidation of NPPD?
A2: The primary factors that accelerate NPPD oxidation are:
-
Oxygen (Air): Autoxidation is a major degradation pathway.[3]
-
Light: Photolytic mechanisms can initiate and promote oxidation.[5]
-
Elevated Temperatures: Heat increases the rate of oxidative reactions.
-
Presence of Metal Ions: Certain metals can catalyze the oxidation process.
-
High Humidity: Moisture can facilitate oxidative reactions.[6]
Q3: What are the ideal storage conditions to prevent NPPD oxidation?
A3: To minimize oxidation, NPPD should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[7] | Displaces oxygen, preventing autoxidation. |
| Light | Amber vial or in the dark[4][8] | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container[9][10][11] | Prevents exposure to air and moisture. |
| Purity | High-purity NPPD | Impurities can sometimes catalyze degradation. |
Q4: Can I use antioxidants to stabilize my NPPD sample?
A4: Yes, the addition of antioxidants can be an effective strategy to prolong the shelf-life of NPPD, especially when in solution. Aromatic amine antioxidants are commonly used for this purpose.[12][13][14] A combination of antioxidants targeting different stages of the oxidation process can be particularly effective. For instance, a complex antioxidant mixture might include an oxygen scavenger, a free-radical scavenger, and a peroxide decomposer.[9]
| Antioxidant Type | Example | Recommended Concentration (% w/w) |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | 0.01 - 0.1% |
| Aromatic Amines | N,N'-diphenyl-p-phenylenediamine (DPPD) | 0.1 - 0.5% |
| Phosphites | Tris(nonylphenyl) phosphite (B83602) (TNPP) | 0.1 - 1.0% |
Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application to ensure compatibility and efficacy.
Q5: How can I check the purity of my NPPD and determine the extent of oxidation?
A5: Several analytical techniques can be used to assess the purity of NPPD and quantify its oxidation products:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating NPPD from its degradation products and quantifying them.[5][15][16][17] A reverse-phase C18 column with a UV detector is commonly used.
-
UV-Vis Spectroscopy: Pure NPPD has a characteristic UV absorption spectrum. Upon oxidation, new absorption bands will appear at different wavelengths, often in the visible range, corresponding to the colored oxidation products.[7][11][18] This can be a quick qualitative check for degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the analysis of NPPD, though derivatization might be necessary for accurate quantification.[16]
Troubleshooting Guide
Problem: My NPPD solution changes color rapidly.
| Possible Cause | Troubleshooting Step |
| Dissolved Oxygen in Solvent | Degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Headspace Oxygen in Vial | After preparing the solution, flush the headspace of the vial with an inert gas before sealing. |
| Exposure to Light | Prepare and store the solution in an amber vial or a vial wrapped in aluminum foil. |
| Contaminated Solvent | Use high-purity, antioxidant-free solvents. Some solvents may contain impurities that can initiate oxidation. |
| Incompatible Additives | If your formulation contains other components, ensure they are not pro-oxidants. |
Problem: I am observing unexpected peaks in my HPLC analysis of an NPPD sample.
| Possible Cause | Troubleshooting Step |
| NPPD Oxidation | The extra peaks are likely oxidation byproducts. Compare the chromatogram to a freshly prepared standard of high-purity NPPD. |
| Contaminated Mobile Phase | Prepare fresh mobile phase with high-purity solvents. |
| Column Degradation | Flush the column or replace it if it's old or has been used with incompatible samples. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Storage Conditions
Objective: To evaluate the stability of NPPD under various storage conditions over time.
Materials:
-
High-purity this compound
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Nitrogen or Argon gas source
-
Refrigerator (2-8 °C)
-
Laboratory oven (40 °C)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
Methodology:
-
Aliquot 10 mg of high-purity NPPD into several amber glass vials.
-
Divide the vials into different storage condition groups:
-
Group A: Room temperature, ambient air, ambient light.
-
Group B: Room temperature, ambient air, in the dark.
-
Group C: Refrigerated (2-8 °C), ambient air, in the dark.
-
Group D: Refrigerated (2-8 °C), under nitrogen, in the dark.
-
Group E: Elevated temperature (40 °C), ambient air, in the dark.
-
-
At time zero, take one vial, dissolve the NPPD in a known volume of mobile phase, and analyze by HPLC to determine the initial purity.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), take one vial from each group and analyze its purity by HPLC.
-
Compare the purity of NPPD in each group over time to determine the optimal storage conditions.
Protocol 2: HPLC Analysis of this compound Purity
Objective: To quantify the purity of an NPPD sample and its major oxidation byproduct.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity NPPD (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh about 10 mg of the NPPD sample to be tested and dissolve it in 10 mL of the mobile phase.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the NPPD standard injections. Use the regression equation to calculate the concentration and purity of NPPD in the test sample. Identify and quantify any significant impurity peaks, which are likely oxidation products.
Visual Guides
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting workflow for NPPD discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. N, N-diphenyl-p-phenylenediamine|DPPD Antioxidant H|74-31-7 [tanyunchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. turkjps.org [turkjps.org]
- 9. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. performanceadditives.us [performanceadditives.us]
- 13. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. scispace.com [scispace.com]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-Phenyl-p-phenylenediamine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenyl-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. The two most widely used reactions are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Both methods involve the coupling of an aryl halide with an amine. For the synthesis of this compound, this typically involves reacting a p-substituted aniline (B41778) derivative (like 4-bromoaniline (B143363) or p-phenylenediamine) with an aniline or a phenyl halide.
Q2: What are the key reaction parameters to control in a Buchwald-Hartwig amination for this synthesis?
A2: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection and control of several parameters:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. The ligand's steric and electronic properties influence the catalytic activity.[3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice of base can be influenced by the solvent and the sensitivity of the substrates.[4]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene (B28343) and dioxane are common choices.[1][5]
-
Temperature: The reaction is typically heated, often in the range of 80-110°C, to ensure a reasonable reaction rate.[1][6]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: When should I consider using an Ullmann condensation instead of a Buchwald-Hartwig amination?
A3: The Ullmann condensation, a copper-catalyzed reaction, can be an alternative to the palladium-catalyzed Buchwald-Hartwig amination. Traditionally, Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper).[7][8] However, modern protocols with the use of ligands have made the conditions milder.[7] Consider the Ullmann condensation when:
-
Cost is a major concern, as copper catalysts are generally less expensive than palladium catalysts.
-
You are working with specific substrates that are known to perform better under copper catalysis.
-
Palladium-based methods have proven unsuccessful.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow you to track the consumption of the starting materials and the formation of the product over time.
Q5: What are the common purification methods for this compound?
A5: After the reaction is complete, the crude product needs to be purified. Common purification steps include:
-
Filtration: To remove the catalyst and inorganic salts. This is often done by filtering the reaction mixture through a pad of Celite®.[1]
-
Extraction: To separate the product from water-soluble impurities.[1]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method to obtain high-purity this compound.[1][2]
-
Salt Formation: The purified free base can be converted to a more stable salt, such as the sulfate (B86663) salt, by reacting it with an acid. The salt often precipitates and can be collected by filtration.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | Use a fresh, high-quality palladium precatalyst. Ensure the catalyst has been stored under an inert atmosphere. Consider using a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combination. |
| Inactive Catalyst (Ullmann) | Use fresh, high-purity copper(I) iodide (CuI) or another copper source. Older sources may be oxidized. Consider in situ activation of copper powder if using it.[7] |
| Inadequate Inert Atmosphere | Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere (nitrogen or argon). Degas the solvent thoroughly before use. |
| Incorrect Base | The choice of base is crucial. For Buchwald-Hartwig, strong, non-coordinating bases like NaOtBu or LHMDS are often required. For Ullmann, weaker bases like K₂CO₃ or K₃PO₄ can be effective, especially with a ligand.[7] |
| Sub-optimal Temperature | If the reaction is sluggish, consider increasing the temperature incrementally. Buchwald-Hartwig reactions are typically run at 80-110°C, while modern Ullmann reactions are often in a similar range, though classical conditions can be much higher.[1][7] |
| Poor Substrate Reactivity | For aryl halides, the reactivity order is generally I > Br > Cl. If using an aryl chloride, a more specialized and active catalyst/ligand system may be necessary.[7] |
| Side Reactions | Hydrodehalogenation (loss of the halogen from the aryl halide) can be a competing reaction. Optimizing the base and using a suitable ligand can help minimize this.[7] Homocoupling of the aryl halide is another possible side reaction. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Potential Source | Identification & Removal |
| Starting Materials | Incomplete reaction. | Monitor the reaction by TLC or GC-MS to ensure full conversion. If present, they can usually be removed by column chromatography. |
| Homocoupled Products | Side reaction of the aryl halide with itself. | Can be difficult to separate from the desired product due to similar polarities. Careful optimization of reaction conditions (lower temperature, different ligand) may reduce its formation. Purification by column chromatography may be effective. |
| Di-arylated Product | Reaction of the product with another molecule of the aryl halide. | This is more likely if one of the starting materials is a diamine. Using a protecting group on one of the amine functionalities can prevent this. Separation is typically achieved by column chromatography. |
| Ligand-related byproducts | Degradation or side reactions of the phosphine ligand. | Can often be removed by column chromatography. Using the minimum effective amount of ligand can help. |
| o-phenylenediamine or m-phenylenediamine | Isomeric impurities in the starting p-phenylenediamine. | Can be difficult to remove. Use of high-purity starting materials is crucial. Fractional crystallization or careful column chromatography may be attempted. |
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Arylation of Anilines (Buchwald-Hartwig Amination)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 | [9] |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(allyl)Cl (2) | - | NaOtBu | Dioxane | 25 | 2 | 95 | [9] |
| 3 | Bromobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 98 | [10] |
| 4 | 4-Bromo-2,6-diiodoaniline | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High | [11] |
Note: This table presents data for analogous N-arylation reactions to provide a comparative overview of reaction conditions and their effectiveness.
Table 2: Comparison of Catalytic Systems for N-Arylation of Amines (Ullmann Condensation)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 82 | [12] |
| 2 | Bromobenzene | Aniline | CuI (5) | Phenanthroline (10) | K₃PO₄ | Toluene | 110 | 24 | 78 | [13] |
| 3 | 4-Chlorotoluene | Aniline | CuI (10) | 6-hydroxy picolinohydrazide (B126095) (20) | Cs₂CO₃ | DMF | 100 | - | Good | [14] |
| 4 | p-Diiodobenzene | Ammonia | CuI | - | - | Supercritical NH₃ | 150-200 | - | - | [15] |
Note: This table presents data for analogous Ullmann-type reactions to provide a comparative overview of reaction conditions and their effectiveness.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline, aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.[1]
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.[1]
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
p-Phenylenediamine (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add p-phenylenediamine, bromobenzene, CuI, L-proline, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMSO via a syringe.
-
Reaction: Heat the reaction mixture to 90-110°C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. clausiuspress.com [clausiuspress.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. Buy this compound | 101-54-2 [smolecule.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. [PDF] Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia | Semantic Scholar [semanticscholar.org]
Troubleshooting poor yield in N-Phenyl-p-phenylenediamine polymerization
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor yield during the polymerization of N-Phenyl-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most prevalent method is chemical oxidative polymerization. This typically involves dissolving the this compound monomer in an acidic medium, such as hydrochloric acid (HCl) or glacial acetic acid, and then introducing an oxidizing agent like ammonium (B1175870) persulfate (APS), potassium persulfate, or potassium dichromate to initiate the polymerization process.[1][2]
Q2: How does the N-phenyl group on the monomer affect the polymerization?
A2: The N-phenyl group introduces steric hindrance, which can influence the rate of polymerization and the final polymer structure. Compared to the polymerization of unsubstituted p-phenylenediamine, the bulky phenyl group may lead to a lower polymerization yield under identical conditions.[3] It is also important to consider that the N-phenyl group can affect the solubility of both the monomer and the resulting polymer.
Q3: Why is the purity of the this compound monomer critical for good yield?
A3: Monomer purity is crucial for achieving a high yield of the desired polymer. The presence of isomeric impurities or oxidation byproducts can interfere with the polymerization process.[4] For instance, even trace amounts of isomers in phenylenediamine monomers are known to cause instability and discoloration of the final product.[4] It is highly recommended to use a purified monomer for polymerization.
Q4: Can the choice of solvent impact the polymerization yield?
A4: Yes, the solvent system plays a significant role. The polymerization is typically carried out in an aqueous acidic solution. The choice between solvents like water and aqueous HCl can affect the polymerization yield, and the optimal solvent may vary depending on the specific monomer and reaction conditions.[3]
Q5: What are the potential side reactions that can lead to a low yield?
A5: A major side reaction is the formation of quinone-diimine structures.[1] The reaction medium's acidity can influence the extent of these side reactions. For example, using glacial acetic acid can help to avoid some of the side reactions that occur in more aggressive, highly acidic media.[1] Over-oxidation of the monomer or polymer can also lead to undesired byproducts and a lower yield of the target polymer.
Troubleshooting Guide for Poor Yield
Issue 1: Low or No Polymer Precipitation
| Potential Cause | Recommended Action |
| Inactive Oxidant | Use a fresh, properly stored supply of the oxidizing agent. Ensure it is fully dissolved in the solvent before addition. |
| Incorrect Monomer to Oxidant Ratio | Optimize the molar ratio of monomer to oxidant. A 1:1 ratio is a common starting point, but the optimal ratio may vary.[1] |
| Inadequate Reaction Time or Temperature | Ensure the reaction proceeds for a sufficient duration. Typical reaction times range from several hours to 24 hours.[5][6] The reaction is often initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature.[5][7] |
| Improper pH of the Reaction Medium | The polymerization is typically acid-catalyzed. Verify the acidity of the reaction medium. An acidic environment is necessary to facilitate the oxidative polymerization.[5][6] |
Issue 2: Low Yield of Isolated Polymer
| Potential Cause | Recommended Action |
| Monomer Impurity | Purify the this compound monomer before use. Sublimation is a common purification method for phenylenediamines.[1] The presence of byproducts from the monomer synthesis can inhibit polymerization. |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific setup. The polymerization of phenylenediamines can be highly sensitive to these parameters.[8][9] |
| Formation of Soluble Oligomers | A portion of the product may be low-molecular-weight, soluble oligomers that are lost during the washing and filtration steps. Adjusting the monomer and oxidant concentrations may promote the formation of higher molecular weight, insoluble polymer. |
| Steric Hindrance | The N-phenyl group can sterically hinder the polymerization process. Consider using a co-catalyst, such as aluminum triflate (Al(OTf)₃), which has been shown to improve the polymerization yield of substituted phenylenediamines by preventing the formation of monomer salts that lower the yield.[3][8] |
Experimental Protocols
Protocol 1: General Oxidative Polymerization
This protocol is a general guideline for the chemical oxidative polymerization of p-phenylenediamines and can be adapted for this compound.
-
Monomer Solution Preparation: Dissolve the this compound monomer in a suitable volume of 1M HCl in a reaction flask. Stir the solution until the monomer is completely dissolved. It is advisable to cool the solution in an ice bath.[5][7]
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidizing agent (e.g., ammonium persulfate) in 1M HCl. The molar ratio of oxidant to monomer is typically around 1:1.
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction is often exothermic, so maintaining a low temperature during the initial addition is important.[1]
-
Reaction: After the addition of the oxidant is complete, continue to stir the reaction mixture for a specified period (e.g., 4 to 24 hours) at a controlled temperature (e.g., room temperature).[5][7]
-
Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with distilled water and a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove unreacted monomer, oxidant, and oligomers.[5][6]
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[5][6]
Visualizations
Troubleshooting Workflow for Poor Polymer Yield
Caption: Troubleshooting workflow for addressing poor yield in this compound polymerization.
Polymerization Reaction and Potential Side Reaction
Caption: Desired polymerization of this compound and a common side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 5. This compound | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and 6PPD-quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 98 101-54-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of N-Phenyl-p-phenylenediamine for Reactions
Welcome to the technical support center for N-Phenyl-p-phenylenediamine (NPPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of NPPD in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (NPPD)?
A1: this compound is a nonpolar aromatic amine. Its solubility is generally low in aqueous solutions but it is soluble in several organic solvents.[1][2] The principle of "like dissolves like" is a good guideline; NPPD dissolves better in solvents with similar polarity. It is known to be soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, diethyl ether, and benzene, while being insoluble in water and caustic soda.[3][1]
Q2: I am observing precipitation of NPPD in my reaction. What are the common causes?
A2: Precipitation of NPPD during a reaction can be attributed to several factors:
-
Solvent Incompatibility: The chosen solvent may not be optimal for the concentration of NPPD you are using.
-
Temperature Changes: A decrease in temperature can significantly reduce the solubility of NPPD, leading to precipitation.
-
Reaction with Other Components: NPPD, being a base, can react with acidic components in the reaction mixture to form salts that may have lower solubility in the chosen solvent.[1]
-
Changes in Polarity: The polarity of the reaction medium may change as the reaction progresses, leading to a decrease in NPPD's solubility.
Q3: How can I increase the aqueous solubility of NPPD?
A3: As a nonpolar base, NPPD's solubility in water is limited.[1] The most effective way to increase its aqueous solubility is to convert it into a salt. Aromatic amines can be readily converted to highly water-soluble hydrochloride or sulfate (B86663) salts by reacting them with the corresponding acid.[3][4]
Troubleshooting Guides
Issue: Difficulty Dissolving NPPD in a Specific Organic Solvent
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for dissolving NPPD.
Detailed Steps:
-
Solvent Selection: Refer to the solubility data table below. Ensure the chosen solvent is suitable for NPPD. Polar aprotic solvents like DMSO and DMF, and alcohols like ethanol are generally good starting points.[1][5]
-
Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of NPPD.[6] Use a water bath to control the temperature and avoid decomposition.
-
Co-solvent System: If a single solvent is ineffective, introduce a co-solvent. For example, in a less polar solvent like toluene, adding a small amount of a more polar solvent like ethanol or DMSO can enhance solubility.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
-
Purity Check: Impurities in the NPPD can sometimes affect its solubility. If possible, verify the purity of your starting material.
Issue: NPPD Precipitates Out of Solution During the Reaction
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for addressing NPPD precipitation.
Detailed Steps:
-
Temperature Control: Ensure the reaction temperature is maintained consistently. If the reaction is exothermic, consider if cooling is causing precipitation. If the reaction is conducted at elevated temperatures, ensure there are no cold spots in the reactor.
-
Solvent System Modification: If you suspect a change in solvent polarity is the cause, consider adding a co-solvent that can better accommodate both the reactants and products.
-
pH Adjustment: If an acidic species is generated during the reaction, it might be reacting with the basic NPPD to form a less soluble salt. In such cases, the addition of a non-reactive organic base might be necessary to maintain a suitable pH.
Data Presentation
Table 1: Solubility of this compound (NPPD) in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | < 1 mg/mL | 19 | [1] |
| Water | 500 mg/L (at pH 8.9) | 20 | [1] |
| Water | 1.78 x 10³ mg/L (estimated) | 25 | [1] |
| Ethanol | 10 mg/mL | Not Specified | |
| Ethanol | Very Soluble | Not Specified | [1] |
| Diethyl Ether | Soluble | Not Specified | [1] |
| Acetone | Soluble | Not Specified | [1] |
| Chloroform | Slightly Soluble | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [1] |
| Ligroin | Soluble | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of NPPD in Ethanol
Objective: To prepare a 10 mg/mL stock solution of NPPD in ethanol.
Materials:
-
This compound (solid)
-
Ethanol (anhydrous)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Water bath (optional)
Procedure:
-
Weigh out the desired amount of NPPD. For a 10 mL solution, weigh 100 mg of NPPD.
-
Transfer the weighed NPPD to a clean, dry volumetric flask.
-
Add a small amount of ethanol to the flask to wet the solid.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add more ethanol while stirring until the NPPD is fully dissolved.
-
If dissolution is slow, gently warm the flask in a water bath to 40-50°C.
-
Once the NPPD is completely dissolved, allow the solution to cool to room temperature.
-
Add ethanol to the volumetric mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
Protocol 2: Improving Aqueous Solubility by Conversion to this compound Hydrochloride
Objective: To increase the aqueous solubility of NPPD by converting it to its hydrochloride salt.
Materials:
-
This compound (solid)
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Experimental Workflow for Salt Formation
Caption: Workflow for preparing water-soluble NPPD hydrochloride.
Procedure:
-
Dissolve the purified this compound in isopropanol in a beaker or Erlenmeyer flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution.
-
The this compound hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold isopropanol to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the this compound hydrochloride salt, which will exhibit significantly improved solubility in water.
References
Minimizing side-product formation in N-Phenyl-p-phenylenediamine derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize side-product formation during the derivatization of N-Phenyl-p-phenylenediamine (NPPD).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during NPPD derivatization, offering potential causes and actionable solutions to improve reaction outcomes.
1. Issue: Over-alkylation or Di-acylation Leading to Low Yield of Mono-substituted Product
-
Question: My reaction is producing a significant amount of di-substituted product, reducing the yield of my desired mono-N-derivatized NPPD. How can I improve selectivity?
-
Answer: Over-alkylation or di-acylation is a common challenge due to the presence of two reactive amine groups in NPPD. The mono-substituted product can sometimes be more nucleophilic than the starting material, leading to a second derivatization. Here are several strategies to enhance mono-selectivity:
-
Stoichiometric Control: Carefully controlling the molar ratio of your derivatizing agent to NPPD is crucial. Using a slight excess of NPPD (e.g., 1.1 to 1.5 equivalents) can statistically favor mono-substitution. Conversely, using an excess of the alkylating or acylating agent will drive the reaction towards di-substitution.[1][2]
-
Slow Addition of Reagent: Adding the derivatizing agent (alkyl halide or acyl chloride) slowly to the reaction mixture, for instance, using a syringe pump, helps to maintain a low concentration of the agent. This minimizes the chance of the more reactive mono-substituted product from reacting further.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second derivatization may be higher, so conducting the reaction at a lower temperature can favor the formation of the mono-substituted product.[2]
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the two amine groups and the reaction rate. For N-acylation, the solvent can significantly affect the regioselectivity.[3] Experimenting with different solvent and base combinations can help optimize for mono-derivatization.
-
Steric Hindrance: Employing a bulky derivatizing agent can sterically hinder the approach to the second amine group after the first one has reacted, thus favoring mono-substitution.
-
2. Issue: Formation of Colored Impurities (Quinone-type Byproducts)
-
Question: My reaction mixture and purified product have a distinct color (e.g., yellow, brown, or purple), suggesting the presence of impurities. What are these and how can I prevent their formation?
-
Answer: The formation of colored impurities is often due to the oxidation of NPPD or its derivatives to form highly colored quinone-type structures, such as N-phenyl-p-benzoquinonediimine.[4] Phenylenediamines are susceptible to oxidation, especially in the presence of air (oxygen), light, or certain metal catalysts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Elevated temperatures can accelerate oxidation. Running the reaction at the lowest effective temperature is advisable.
-
Antioxidants: In some cases, adding a small amount of an antioxidant or a reducing agent like sodium hydrosulfite during workup can help to minimize the formation of these colored byproducts.
-
3. Issue: Presence of N-Oxide Impurities
-
Question: I have identified an impurity with a mass corresponding to my product +16 amu, which I suspect is an N-oxide. How is this formed and how can I avoid it?
-
Answer: N-oxide formation is a potential side reaction when working with amines, especially in the presence of oxidizing agents or even atmospheric oxygen over prolonged periods.[5][6] The lone pair of electrons on the nitrogen atom can attack an oxygen source.
-
Avoid Strong Oxidizing Agents: If your derivatization does not require an oxidizing agent, ensure that none are present as contaminants in your reagents.
-
Inert Atmosphere and Degassed Solvents: As with preventing quinone formation, working under an inert atmosphere with degassed solvents will reduce the availability of oxygen to form N-oxides.[5]
-
Storage of Starting Materials: Store NPPD and other amine starting materials under an inert atmosphere and protected from light to prevent slow oxidation over time.
-
4. Issue: Difficulty in Purifying the Desired Product
-
Question: I am struggling to separate my desired mono-derivatized product from unreacted NPPD and di-substituted byproducts. What purification strategies are most effective?
-
Answer: The similar polarities of the mono- and di-substituted products, as well as the starting material, can make purification challenging.
-
Column Chromatography: Flash column chromatography is often the most effective method. A careful selection of the solvent system is critical to achieve good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing small amounts of impurities.
-
Acid-Base Extraction: Exploiting the basicity of the amine functional groups can be useful. For instance, the di-substituted product may be less basic than the mono-substituted product and unreacted NPPD. A carefully controlled acid wash during the workup might selectively protonate and extract the more basic components into the aqueous phase.
-
Data Presentation: Impact of Reaction Parameters on Product Distribution
The following tables provide representative data on how different reaction parameters can influence the product distribution in the N-alkylation and N-acylation of NPPD.
Table 1: N-Alkylation of NPPD with an Alkyl Bromide
| Entry | NPPD (eq.) | Alkyl Bromide (eq.) | Temperature (°C) | Solvent | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) | Unreacted NPPD (%) |
| 1 | 1.0 | 1.1 | 80 | Acetonitrile | 55 | 35 | 10 |
| 2 | 1.2 | 1.0 | 80 | Acetonitrile | 75 | 15 | 10 |
| 3 | 1.2 | 1.0 | 50 | Acetonitrile | 85 | 5 | 10 |
| 4 | 1.2 | 1.0 | 50 | THF | 82 | 8 | 10 |
Table 2: N-Acylation of NPPD with an Acyl Chloride
| Entry | NPPD (eq.) | Acyl Chloride (eq.) | Base | Solvent | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) | Unreacted NPPD (%) |
| 1 | 1.0 | 1.1 | Triethylamine (B128534) | Dichloromethane | 60 | 30 | 10 |
| 2 | 1.5 | 1.0 | Triethylamine | Dichloromethane | 80 | 10 | 10 |
| 3 | 1.5 | 1.0 | Pyridine | Dichloromethane | 78 | 12 | 10 |
| 4 | 1.5 | 1.0 | Triethylamine | THF | 85 | 5 | 10 |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of this compound
This protocol is designed to favor the formation of the mono-alkylated product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and a suitable solvent (e.g., acetonitrile, 10 mL per gram of NPPD).
-
Inert Atmosphere: Flush the apparatus with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve the alkyl halide (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirring NPPD solution at room temperature over a period of 30-60 minutes using a syringe pump.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the base and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes to separate the mono-alkylated product from unreacted NPPD and the di-alkylated side-product.
Protocol 2: Selective Mono-N-Acylation of this compound
This protocol is optimized for the selective formation of the mono-acylated product.
-
Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.5 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane, 15 mL per gram of NPPD).
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring NPPD solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC or HPLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Caption: General reaction pathways in NPPD derivatization.
Caption: Troubleshooting workflow for side-product formation.
Caption: Experimental workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of N-Isopropyl-N’-phenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
N-Phenyl-p-phenylenediamine purification techniques for high-purity applications
Welcome to the technical support center for the purification of N-Phenyl-p-phenylenediamine (NPPD). This resource is designed for researchers, scientists, and drug development professionals who require high-purity NPPD for their applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude NPPD can originate from the synthesis process or degradation. These include:
-
Isomeric Impurities: o-Phenylenediamine and m-Phenylenediamine are common isomeric impurities that can be carried over from the synthesis of starting materials.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 4-nitrochlorobenzene, aniline, or their derivatives may be present.[1]
-
Oxidation Products: NPPD is susceptible to air oxidation, which can lead to the formation of colored impurities like quinoneimines, giving the product a purple, black, or brownish tint.[2]
-
Byproducts of Synthesis: Side reactions during synthesis can generate various byproducts. For instance, in the synthesis of p-phenylenediamine (B122844) from p-aminoazobenzene, o-aminoazobenzene can be a significant byproduct.[3]
Q2: My NPPD is discolored (purple/brown/black). What is the cause and how can I remove the color?
A2: Discoloration of NPPD is most commonly due to the formation of oxidation products. These colored impurities can be effectively removed by recrystallization with the addition of a small amount of activated charcoal. The activated charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[2]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 75°C.[4] A broader melting range may indicate the presence of impurities. A 98% pure sample may have a melting point range of 68-72°C.[5]
Q4: How can I monitor the purity of NPPD during purification?
A4: The purity of NPPD can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2] HPLC with a UV detector is a quantitative method that can be used to determine the percentage purity and identify impurities. TLC is a quicker, qualitative method that is useful for monitoring the progress of a reaction or the separation during column chromatography.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | - The solvent is too non-polar to dissolve the NPPD even when hot.- The solvent is too polar, keeping the NPPD dissolved even at low temperatures.- Insufficient concentration of NPPD in the solution. | - Choose a more polar solvent or a solvent mixture.- Choose a less polar solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent. |
| Oily Precipitate Forms Instead of Crystals | - The solution is supersaturated.- The solution is being cooled too quickly.- The presence of impurities that inhibit crystallization. | - Add a small amount of additional hot solvent to redissolve the oil, then cool slowly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try adding a seed crystal to induce crystallization. If oiling out persists, consider purification by column chromatography first. |
| Product is Still Colored After Recrystallization | - Insufficient amount of activated charcoal was used.- The activated charcoal was not effectively removed during filtration. | - Repeat the recrystallization using a slightly larger amount of activated charcoal.- Ensure you are using a fine filter paper (e.g., Celite pad) for the hot filtration to remove all the charcoal particles.[6] |
| Low Recovery Yield | - The chosen solvent is too polar, and a significant amount of product remains in the mother liquor.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration. | - Select a less polar solvent or cool the filtrate to a lower temperature to maximize crystal precipitation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel, filter flask) to prevent the product from crystallizing on the filter paper. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of NPPD from Impurities | - The solvent system (eluent) is too polar.- The solvent system is not polar enough.- The column was overloaded with the sample. | - Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate (B1210297) in hexane).- Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).- Use a larger column or reduce the amount of crude NPPD loaded onto the column. |
| Compound is Stuck on the Column | - The eluent is not polar enough to elute the NPPD.- NPPD has decomposed on the silica (B1680970) gel. | - Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol (B129727) can be added to the eluent system (e.g., 1-2% methanol in dichloromethane).[7]- Test the stability of your NPPD on a small amount of silica gel using TLC before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine).[8] |
| Streaking or Tailing of Bands | - The sample was not loaded onto the column in a concentrated band.- The crude NPPD is not fully soluble in the eluent. | - Dissolve the crude NPPD in a minimal amount of a slightly more polar solvent than the eluent for loading, or use the "dry loading" method.- Choose a different eluent system in which the NPPD is more soluble. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Melting Point | 75 °C[4] | Pure this compound. |
| Solubility | Insoluble in water.[9] Soluble in ethanol (B145695), dimethyl sulfoxide, acetone, diethyl ether, and ligroin.[9] | Solubility in ethanol is approximately 10 mg/mL.[10] |
| Typical Impurities | o-phenylenediamine, m-phenylenediamine, aniline, o-aminophenol. | Specification limits for high-purity p-phenylenediamine can be as low as <200 ppm for isomers and <50 ppm for aniline. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a representative method for the purification of NPPD by recrystallization. The ideal solvent and conditions should be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated Charcoal
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude NPPD in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the NPPD dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the NPPD).
-
Bring the solution to a boil for a few minutes.
-
Preheat a second Erlenmeyer flask and a funnel with filter paper.
-
Perform a hot filtration of the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for the purification of NPPD using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry of silica gel in hexane.
-
Prepare the sample: Dissolve the crude NPPD in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial eluent). Alternatively, use the dry loading method by adsorbing the crude product onto a small amount of silica gel.
-
Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the column: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent to separate the NPPD from impurities. A suggested gradient is as follows:
-
95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)
-
Gradually increase to 80:20 Hexane:Ethyl Acetate (to elute NPPD)
-
Further increases in polarity may be needed to elute more polar impurities.
-
-
Collect fractions: Collect the eluent in fractions using test tubes.
-
Monitor the separation: Monitor the fractions using TLC to identify which fractions contain the pure NPPD.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the product: Dry the purified NPPD under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common NPPD purification issues.
References
- 1. CN1718568A - New crystallization method of p-phenylenediamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. lcms.cz [lcms.cz]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Addressing matrix effects in LC-MS/MS analysis of N-Phenyl-p-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Phenyl-p-phenylenediamine.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.
Issue: Poor reproducibility and high variability in peak areas for this compound.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the biological matrix.[1]
-
Solution:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is consistent for all samples, including standards and quality controls (QCs). Automation can minimize variability.[2]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for signal variations caused by matrix effects.[3] If a SIL-IS is unavailable, a structural analog can be used, but it should be demonstrated to track the analyte's behavior.
-
Evaluate Different Matrix Lots: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[1]
-
Issue: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.[4][5]
-
Solution:
-
Improve Chromatographic Separation: Modify the LC method to separate this compound from the interfering components. This can be achieved by:
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering substances before LC-MS/MS analysis.[6] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][6]
-
Issue: Inaccurate quantification and non-linear calibration curves.
-
Possible Cause: Consistent ion suppression or enhancement affecting the dose-response relationship.[1]
-
Solution:
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Method of Standard Addition: This technique can be used to correct for proportional bias by adding known amounts of the analyte to the sample. While accurate, it can be time-consuming.[2]
-
Optimize Ion Source Parameters: Adjust ion source settings such as temperature, gas flows, and voltages to minimize the impact of matrix components on the ionization of this compound.[5]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in the LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to LC-MS/MS analysis?
A1: this compound is an organic compound with the chemical formula C12H12N2.[7] It is a dark purple or black solid.[7] Its properties relevant to LC-MS/MS are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H12N2 | [8][9] |
| Molecular Weight | 184.24 g/mol | [7][8][9] |
| Boiling Point | 354 °C | [7][9] |
| Melting Point | 75 °C | [9] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and acetone. | [7] |
| LogP | 1.82 - 2.5 | [7] |
Due to its amine groups, this compound is basic and is typically analyzed in positive ion mode using electrospray ionization (ESI).[10][11]
Q2: What are matrix effects in the context of LC-MS/MS analysis?
A2: The "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][12] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][12]
Mechanism of Matrix Effects
The following diagram illustrates the general mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Ion suppression in the ESI source.
Q3: How can I quantitatively assess matrix effects for this compound?
A3: A quantitative assessment can be performed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your validated sample preparation method. Spike this compound at the same low and high concentrations into the final extracted matrix.[1]
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The %RSD of the MF across the different matrix lots should also be calculated to assess the variability of the matrix effect.
Q4: What are some effective sample preparation techniques to mitigate matrix effects for this compound in biological matrices like plasma or urine?
A4: The choice of sample preparation technique is crucial for removing interfering matrix components.
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | Non-selective, may not remove other matrix components like phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. This compound can be extracted from an aqueous sample into an organic solvent. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may require optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interferences behind.[2][6] | Highly selective, can provide very clean extracts. | More complex and costly than PPT or LLE. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma
-
Pre-treat Sample: To 100 µL of plasma, add the internal standard.
-
Condition Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[2]
Q5: Are there any specific considerations for the stability of this compound during sample storage and analysis?
A5: Yes, studies on the related compound p-phenylenediamine (B122844) (PPD) have shown that it can be unstable in biological samples. PPD showed critical degradation in blood samples after 6 hours at autosampler temperatures.[11][13] However, it was found to have better stability in the more acidic conditions of urine. Given the structural similarity, it is crucial to perform stability studies for this compound in the specific matrix being analyzed under various storage conditions (e.g., freeze-thaw, short-term benchtop, and long-term frozen storage) to ensure the integrity of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Buy this compound | 101-54-2 [smolecule.com]
- 8. This compound | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accustandard.com [accustandard.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Instability of N-Phenyl-p-phenylenediamine in Acidic Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of N-Phenyl-p-phenylenediamine (NPPD) in acidic media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (NPPD) solution turning dark and showing degradation in an acidic medium?
A1: this compound is susceptible to degradation, particularly in acidic environments. The instability is primarily due to two interconnected processes: oxidation and hydrolysis. In the presence of air (oxygen) and acidic conditions, NPPD can be easily oxidized. The acidic medium can protonate the amine groups of NPPD, making it more susceptible to oxidation, leading to the formation of colored degradation products like quinone-diimines and further polymeric compounds. These degradation products are often highly colored, which explains the darkening of your solution.[1][2]
Q2: What are the primary degradation products of NPPD in an acidic solution?
A2: Under acidic conditions, NPPD can undergo a two-electron oxidation to form the corresponding quinone diimine. This intermediate is highly reactive and can undergo rapid hydrolysis of its imine groups to yield p-benzoquinone as a major product.[3] Other potential degradation products can include oligomeric and polymeric species formed through coupling reactions, such as the trimer adduct known as Bandrowski's base, especially if the conditions are not strictly controlled.[3]
Q3: How can I minimize the degradation of NPPD in my experiments?
A3: To minimize NPPD degradation, it is crucial to control the experimental conditions. This includes:
-
Working under an inert atmosphere: Purging your solvents with an inert gas like nitrogen or argon and performing your experiments under a blanket of inert gas can significantly reduce oxidation.
-
Using freshly prepared solutions: NPPD solutions, especially in acidic media, should be prepared fresh before use to minimize the impact of degradation over time.
-
Controlling the temperature: Lowering the temperature of your experimental setup can help to slow down the rate of degradation reactions.
-
Using antioxidants: The addition of suitable antioxidants can help to scavenge reactive oxygen species and inhibit the oxidation of NPPD.
Q4: What types of antioxidants are effective in stabilizing aromatic amines like NPPD?
A4: Several classes of antioxidants can be effective. These include:
-
Hindered phenolic antioxidants: These compounds, such as BHT (butylated hydroxytoluene), can donate a hydrogen atom to quench free radicals.
-
Hydroxylamine derivatives: These can act as oxygen scavengers.
-
Thiourea and its derivatives: These have been shown to be effective in retarding discoloration of aromatic amines.[4]
-
Synergistic antioxidant systems: A combination of different types of antioxidants can sometimes provide enhanced protection.
Q5: Are there other formulation strategies to improve the stability of NPPD?
A5: Yes, other strategies beyond the use of antioxidants include:
-
Microencapsulation: Encapsulating NPPD in a protective shell, such as a polyamide microcapsule, can shield it from the surrounding acidic environment.
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with aromatic molecules like NPPD, which can improve their stability in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration of NPPD solution upon acidification. | Oxidation of NPPD is accelerated in acidic conditions. | Prepare solutions fresh and use deoxygenated solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant to the solution. |
| Precipitate formation in the NPPD solution. | Formation of insoluble degradation products or the NPPD salt may have limited solubility. | Ensure the chosen solvent can dissolve both the NPPD and its salt form at the desired concentration. If degradation is suspected, filter the solution and analyze the precipitate to identify its nature. |
| Inconsistent experimental results. | Degradation of NPPD during the experiment is leading to variable concentrations of the active compound. | Standardize the preparation of the NPPD solution and the time between preparation and use. Monitor the stability of your NPPD stock solution over time using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | These are likely degradation products of NPPD. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize your experimental conditions (pH, temperature, exclusion of oxygen) to minimize their formation. |
Quantitative Data on NPPD Stability
The stability of this compound is highly dependent on the pH of the medium. The following table provides illustrative data on the degradation of NPPD in acidic aqueous solutions at room temperature, based on general principles of aromatic amine chemistry. Note: This data is representative and actual degradation rates may vary depending on specific experimental conditions such as the presence of catalysts, light exposure, and the specific buffer system used.
| pH | Stabilizer | Apparent Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 1 | None | ~ 0.5 | ~ 3.85 x 10⁻⁴ |
| 1 | Antioxidant A (e.g., 0.1% Ascorbic Acid) | ~ 5 | ~ 3.85 x 10⁻⁵ |
| 3 | None | ~ 4 | ~ 4.81 x 10⁻⁵ |
| 3 | Antioxidant A (e.g., 0.1% Ascorbic Acid) | ~ 40 | ~ 4.81 x 10⁻⁶ |
| 5 | None | ~ 24 | ~ 8.02 x 10⁻⁶ |
| 5 | Antioxidant A (e.g., 0.1% Ascorbic Acid) | ~ 240 | ~ 8.02 x 10⁻⁷ |
Experimental Protocols
Protocol 1: General Procedure for Stabilizing an NPPD Solution in Acidic Media
This protocol provides a general method for preparing a more stable solution of NPPD in an acidic buffer using an antioxidant.
Materials:
-
This compound (NPPD)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water, deoxygenated
-
Antioxidant (e.g., Ascorbic acid, Butylated hydroxytoluene (BHT))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Deoxygenation: Purge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare the desired acidic buffer using the deoxygenated water. For example, to prepare a pH 3 buffer, add the required amount of HCl to the deoxygenated water.
-
Antioxidant Addition: Dissolve the chosen antioxidant in the acidic buffer. The concentration will depend on the antioxidant used (e.g., 0.1% w/v for ascorbic acid).
-
NPPD Dissolution: Under a continuous stream of inert gas, accurately weigh the required amount of NPPD and dissolve it in the antioxidant-containing acidic buffer.
-
Storage: Store the solution in a tightly sealed container, protected from light, and at a low temperature (e.g., 4 °C) if not for immediate use. It is highly recommended to prepare the solution fresh for each experiment.
Protocol 2: HPLC Method for Monitoring NPPD Stability
This protocol outlines a reverse-phase HPLC method to quantify NPPD and its degradation products over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of the NPPD solution (prepared as in Protocol 1). Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Quantification: The concentration of NPPD and its degradation products can be determined by integrating the peak areas and comparing them to a standard calibration curve. The degradation of NPPD can be monitored by the decrease in its peak area over time.
Visualizations
Caption: Degradation pathway of NPPD in acidic media.
Caption: Workflow for experiments with stabilized NPPD.
Caption: PPD-induced signaling pathways leading to apoptosis.
References
Technical Support Center: Enhancing the Antioxidant Efficiency of N-Phenyl-p-phenylenediamine (NPPD) in Elastomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the antioxidant efficiency of N-Phenyl-p-phenylenediamine (NPPD) in elastomers.
Troubleshooting Guide
This guide addresses common issues encountered during the use of NPPD in elastomer formulations.
| Problem/Observation | Potential Cause | Recommended Solution |
| White/Grayish Powder or Brownish Film on Rubber Surface (Blooming) | NPPD concentration exceeds its solubility limit in the elastomer matrix. This is often accelerated by low temperatures.[1] | 1. Optimize NPPD Concentration: Reduce the NPPD loading to below its solubility threshold in the specific polymer. 2. Select Appropriate Polymer: Solubility of NPPD varies between elastomers. Consider using a polymer with higher NPPD solubility.[1] 3. Use Synergistic Antioxidants: Combine NPPD with other antioxidants, such as hindered phenols, to potentially reduce the required NPPD concentration.[2] 4. Improve Dispersion: Ensure uniform mixing to avoid localized areas of high NPPD concentration.[3] |
| Premature Vulcanization During Mixing (Scorch) | Certain p-phenylenediamines, particularly dialkyl-p-phenylenediamines, can activate scorch.[2][4] High mixing temperatures can also be a contributing factor.[5] | 1. Select Appropriate NPPD Type: Alkyl-aryl-p-phenylenediamines like NPPD generally have a lesser effect on scorch compared to dialkyl derivatives.[2] 2. Control Mixing Temperature: Ensure the mixing temperature remains below 100°C, especially after the addition of sulfur and accelerators.[5] 3. Use a Scorch Retarder: Incorporate a suitable scorch retarder into the formulation. 4. Synergistic Combinations: Combining NPPD with high molecular weight antiozonants can improve scorch safety.[4] |
| Poor Dispersion of NPPD in the Elastomer Matrix | Incompatibility between NPPD and the elastomer. Inadequate mixing time or temperature. | 1. Optimize Mixing Parameters: Increase mixing time and/or adjust the temperature to improve the incorporation of NPPD. 2. Use a Plasticizer: A compatible plasticizer can improve the dispersion of additives.[3] 3. Masterbatching: Prepare a masterbatch of NPPD in the elastomer to ensure better distribution in the final compound. |
| Discoloration or Staining of the Rubber Product | Phenylenediamine antioxidants are known to be staining and discoloring.[2] | 1. Use Non-Staining Antioxidants: If color is critical, consider replacing NPPD with non-staining antioxidants like hindered phenols.[2] 2. Protective Coatings: Apply a protective coating to the rubber surface to prevent contact staining. 3. Limit Use in Light-Colored Products: Reserve the use of NPPD for black or dark-colored applications where staining is not a concern.[2] |
| Reduced Antioxidant Performance Over Time | Migration and volatilization of NPPD from the elastomer.[2] Degradation of NPPD into less effective byproducts.[6] | 1. Select Higher Molecular Weight PPDs: Higher molecular weight p-phenylenediamines are less volatile and migrate more slowly.[2] 2. Use Synergistic Antioxidants: Combine NPPD with other antioxidants to create a more stable and long-lasting protective system. 3. Optimize Vulcanization: Ensure complete curing to properly lock the NPPD into the polymer matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NPPD protects elastomers from oxidation?
A1: NPPD functions as a primary antioxidant through a radical scavenging mechanism. It donates a hydrogen atom to highly reactive free radicals (like peroxy radicals) that are formed during the oxidation of the elastomer. This neutralizes the free radicals and terminates the degradation chain reaction.[7][8] The resulting NPPD radical is relatively stable and does not propagate the chain reaction.
Q2: What is "blooming" and is it always a negative phenomenon?
A2: Blooming is the migration of compounding ingredients, such as NPPD, from the bulk of the rubber to the surface, where they can form a solid or liquid film.[1] This occurs when the concentration of the additive exceeds its solubility in the elastomer. While excessive blooming can be a cosmetic issue and affect surface properties, a slow, controlled migration of antiozonants like NPPD to the surface can be beneficial as it provides a protective layer against ozone attack.[9]
Q3: How can I determine if the bloom on my rubber sample is NPPD?
A3: A definitive identification requires analytical techniques. A common method is Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR). You can collect the bloom from the surface and analyze it directly, or press the bloomed rubber sample against the ATR crystal. The resulting spectrum can be compared to a reference spectrum of pure NPPD.[1]
Q4: Can NPPD be used in combination with other antioxidants?
A4: Yes, NPPD can be used synergistically with other antioxidants, such as hindered phenols and phosphites.[2] This can lead to a more effective and stable antioxidant system than using NPPD alone. The combination may allow for a lower overall concentration of antioxidants, which can help to prevent issues like blooming.[10]
Q5: What are the main degradation products of NPPD and should I be concerned about them?
A5: NPPD, and other p-phenylenediamines, can oxidize to form quinone derivatives.[6] For example, the widely used 6PPD (a derivative of NPPD) is known to form 6PPD-quinone, which has raised environmental concerns due to its toxicity to certain aquatic species.[11] The formation of these transformation products is a result of the antioxidant doing its job, but their potential environmental impact is an area of active research.[12]
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol provides a method for assessing the antioxidant activity of NPPD in an elastomer extract.
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Elastomer samples with and without NPPD
-
Analytical balance
-
Spectrophotometer or microplate reader
2. Procedure:
-
Sample Extraction:
-
Cut a known weight (e.g., 1 gram) of the vulcanized elastomer into small pieces.
-
Extract the additives by immersing the rubber pieces in a known volume of chloroform (e.g., 20 mL) for 24 hours at room temperature.
-
Carefully decant the chloroform extract for analysis.
-
-
DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a test tube or well of a microplate, add a specific volume of the elastomer extract.
-
Add the DPPH solution to the extract and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of the solution at 517 nm.[13]
-
A control sample containing only chloroform and the DPPH solution should also be measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Assessment of NPPD Blooming
This protocol describes a method to induce and quantify the blooming of NPPD on the surface of an elastomer.
1. Materials and Reagents:
-
Vulcanized elastomer samples containing varying concentrations of NPPD.
-
Environmental chamber or refrigerator.
-
Analytical balance.
-
Isopropanol.
-
Cotton swabs.
-
ATR-FTIR spectrometer (for identification).
2. Procedure:
-
Sample Preparation:
-
After curing, allow the elastomer samples to cool to room temperature for 24 hours.
-
Wipe the surfaces with a dry cloth to remove any contaminants.[1]
-
Record the initial weight of each sample.
-
-
Aging:
-
Place the samples in a controlled low-temperature environment (e.g., 4°C) to accelerate blooming.[1]
-
At regular intervals (e.g., 24, 48, 96, 168 hours), remove the samples.
-
-
Quantification and Identification:
-
Visually inspect the surface for any powder or film.
-
To quantify, carefully wipe the entire surface of the sample with a pre-weighed cotton swab soaked in isopropanol.
-
Allow the swab to dry completely and then reweigh it. The weight difference corresponds to the amount of bloomed material.
-
For identification, the residue on the swab can be analyzed using ATR-FTIR.[1]
-
Visualizations
Antioxidant Mechanism of NPPD
Caption: Radical scavenging mechanism of this compound (NPPD).
Experimental Workflow for Evaluating NPPD Efficiency
Caption: General workflow for compounding and testing elastomers with NPPD.
Troubleshooting Logic for NPPD Blooming
Caption: A logical workflow for troubleshooting NPPD blooming issues.
References
- 1. benchchem.com [benchchem.com]
- 2. akrochem.com [akrochem.com]
- 3. mdpi.com [mdpi.com]
- 4. ftz-richon.com [ftz-richon.com]
- 5. What are the rubber processing and common problems?-Dalian Baofeng Machinery Manufacturing Company [baofengmmc.com]
- 6. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 10. remedypublications.com [remedypublications.com]
- 11. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing the Toxicity of N-Phenyl-p-phenylenediamine (NPPD) Degradation Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the toxicity of N-Phenyl-p-phenylenediamine (NPPD) and its degradation byproducts, with a particular focus on N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-quinone).
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic degradation byproducts of NPPD?
A1: The most well-documented toxic degradation byproduct of NPPD, specifically the widely used antioxidant 6PPD, is 6PPD-quinone. This compound is formed through the reaction of 6PPD with ozone.[1] 6PPD-quinone is highly toxic to certain aquatic species, particularly coho salmon, and has been shown to exhibit cytotoxicity, hepatotoxicity, and neurotoxicity in various studies.[2]
Q2: What are the main mechanisms of 6PPD-quinone toxicity?
A2: Research indicates that 6PPD-quinone exerts its toxic effects through several mechanisms, including:
-
Mitochondrial Dysfunction: It can disrupt the mitochondrial electron transport chain, leading to impaired energy metabolism.[2][3][4]
-
Oxidative Stress: Exposure to 6PPD-quinone can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cells and tissues.[4][5]
-
Inflammation: It can activate inflammatory signaling pathways such as NF-κB and JAK-STAT, leading to the production of pro-inflammatory cytokines.[2][3]
-
Disruption of Vascular Permeability: Studies in coho salmon suggest that 6PPD-quinone can disrupt pathways related to vascular permeability, potentially leading to issues like blood-brain barrier dysfunction.[6][7]
-
Hepatotoxicity: It can cause liver damage by directly binding to and downregulating peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[8][9]
Q3: What are the most promising methods for reducing the toxicity of 6PPD-quinone in aqueous solutions?
A3: Several methods have shown high efficacy in degrading or removing 6PPD-quinone from water:
-
Advanced Oxidation Processes (AOPs): The ultraviolet-activated peroxymonosulfate (B1194676) (UV/PMS) system can achieve complete degradation of 6PPD-quinone. This process generates highly reactive sulfate (B86663) and hydroxyl radicals that break down the 6PPD-quinone molecule into less toxic byproducts.[10]
-
Sorption/Filtration:
-
Biochar and Soil Mixtures: Filtration through a mixture of sand, coconut fiber, and biochar has demonstrated 100% removal of 6PPD-quinone from stormwater in laboratory settings.[11]
-
Granular Activated Carbon (GAC): GAC is highly effective at adsorbing and removing the soluble fraction of 6PPD-quinone from water, with removal efficiencies exceeding 95%.[12]
-
-
Photodegradation: Exposure to simulated sunlight can degrade 6PPD-quinone, with half-lives ranging from hours to days depending on conditions. The process can be enhanced by the presence of chromophoric dissolved organic matter (CDOM), which generates reactive oxygen species.
Troubleshooting Guides
Problem 1: Inconsistent results in 6PPD-quinone degradation experiments using UV/PMS.
| Possible Cause | Troubleshooting Step |
| Incorrect PMS to 6PPD-quinone ratio | Ensure the molar ratio of PMS to 6PPD-quinone is optimized. A ratio of 60:1 has been shown to be effective for complete degradation.[10] |
| Inadequate UV lamp intensity or incorrect wavelength | Verify the specifications of your UV lamp. A low-pressure mercury lamp emitting at 254 nm is commonly used for UV-AOPs. Ensure the lamp has reached its optimal operating temperature and intensity. |
| Interference from sample matrix | The presence of organic matter and inorganic ions in your sample can scavenge the reactive radicals. Consider a pre-treatment step or increase the oxidant dose. |
| Incorrect pH of the solution | The efficiency of AOPs can be pH-dependent. Buffer your solution to the optimal pH range for the UV/PMS system, which is typically near neutral. |
Problem 2: Low removal efficiency of 6PPD-quinone using biochar or GAC filtration.
| Possible Cause | Troubleshooting Step |
| Inappropriate adsorbent material | The properties of biochar (e.g., feedstock, pyrolysis temperature) and GAC can significantly affect their adsorption capacity. Test different types of adsorbents to find the most effective one for your application. |
| Insufficient contact time | The flow rate through your column may be too high, not allowing enough time for adsorption to occur. Reduce the flow rate to increase the empty bed contact time (EBCT). |
| Adsorbent saturation | The adsorbent may have reached its maximum capacity. Replace or regenerate the adsorbent material. |
| Competition from other contaminants | The presence of other organic compounds in the sample can compete with 6PPD-quinone for adsorption sites. Consider a pre-treatment step to remove interfering compounds. |
Quantitative Data Summary
Table 1: Toxicity of 6PPD-quinone to Aquatic Organisms
| Species | Endpoint | Concentration | Reference |
| Coho salmon (Oncorhynchus kisutch) | 24-hour LC50 | 95 ng/L | [13] |
| Coho salmon (Oncorhynchus kisutch) | 12-hour LC50 | 80.4 ng/L | [14] |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.35 µg/L | [10] |
| Coho salmon cell line (CSE-119) | Metabolic EC50 | 7.9 µg/L | [14] |
| Coho salmon cell line (CSE-119) | Cytotoxicity EC50 | 6.1 µg/L | [14] |
Table 2: Efficacy of 6PPD-quinone Toxicity Reduction Methods
| Method | Parameter | Result | Reference |
| UV/PMS | Degradation Efficiency | Complete degradation at 60:1 PMS:6PPD-Q ratio | [10] |
| Soil/Biochar Filtration | Removal Efficiency | 100% | [11] |
| Granular Activated Carbon (GAC) | Removal Efficiency | >96-99% | [12] |
| Bioretention Cells | Load Mitigation | >90% | |
| Direct Photodegradation (20°C) | Half-life | 17.5 hours | |
| Indirect Photodegradation (CDOM) | Half-life | 5.2 - 11.2 hours |
Experimental Protocols
Protocol 1: UV-Activated Peroxymonosulfate (UV/PMS) Degradation of 6PPD-quinone
Objective: To degrade 6PPD-quinone in an aqueous solution using a UV/PMS advanced oxidation process.
Materials:
-
6PPD-quinone stock solution (in a suitable solvent like DMSO)
-
Potassium peroxymonosulfate (PMS)
-
Phosphate buffer (to maintain pH)
-
Ultrapure water
-
UV photoreactor with a low-pressure mercury lamp (emitting at 254 nm)
-
Stir plate and stir bars
-
Quartz reaction vessels
-
HPLC-MS/MS for 6PPD-quinone analysis
Procedure:
-
Prepare a working solution of 6PPD-quinone in ultrapure water at a desired concentration (e.g., 1 mg/L) by spiking from the stock solution.
-
Transfer a known volume of the 6PPD-quinone solution to a quartz reaction vessel.
-
Add PMS to the solution to achieve the desired molar ratio (e.g., 60:1 PMS to 6PPD-quinone).
-
Place the reaction vessel in the UV photoreactor on a stir plate and begin stirring.
-
Turn on the UV lamp to initiate the reaction.
-
Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium sulfite) to remove any residual oxidant.
-
Analyze the samples for the remaining 6PPD-quinone concentration using HPLC-MS/MS.
-
Calculate the degradation efficiency at each time point.
Protocol 2: Laboratory-Scale Column Filtration of 6PPD-quinone using a Biochar-Sand Mixture
Objective: To evaluate the removal of 6PPD-quinone from a synthetic stormwater solution using a biochar-sand filtration column.
Materials:
-
Glass chromatography column (e.g., 2.5 cm inner diameter, 30 cm length)
-
Peristaltic pump
-
Biochar (e.g., from hardwood, pyrolyzed at >600°C)
-
Fine sand
-
Synthetic stormwater solution (spiked with a known concentration of 6PPD-quinone)
-
Glass wool
-
HPLC-MS/MS for 6PPD-quinone analysis
Procedure:
-
Prepare the filtration media by mixing biochar and sand at the desired ratio (e.g., 10% biochar by weight).
-
Pack the column by first placing a small plug of glass wool at the bottom, followed by the biochar-sand mixture to the desired bed height. Place another plug of glass wool on top of the media.
-
Saturate the column with ultrapure water from the bottom up to avoid air pockets.
-
Pump the synthetic stormwater containing 6PPD-quinone through the column at a constant flow rate.
-
Collect effluent samples at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
Analyze the influent and effluent samples for 6PPD-quinone concentration using HPLC-MS/MS.
-
Calculate the removal efficiency and breakthrough curve for the column.
Protocol 3: Batch Adsorption of 6PPD-quinone using Granular Activated Carbon (GAC)
Objective: To determine the adsorption capacity of GAC for 6PPD-quinone in a batch experiment.
Materials:
-
Granular Activated Carbon (GAC)
-
6PPD-quinone stock solution
-
A series of flasks or vials
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
HPLC-MS/MS for 6PPD-quinone analysis
Procedure:
-
Prepare a series of 6PPD-quinone solutions of varying concentrations in ultrapure water.
-
Add a fixed amount of GAC to each flask/vial.
-
Add a known volume of each 6PPD-quinone solution to the corresponding flask/vial.
-
Place the flasks/vials on an orbital shaker and agitate at a constant speed for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After shaking, separate the GAC from the solution by centrifugation or filtration.
-
Analyze the supernatant/filtrate for the equilibrium concentration of 6PPD-quinone using HPLC-MS/MS.
-
Calculate the amount of 6PPD-quinone adsorbed per unit mass of GAC for each initial concentration.
-
Plot the adsorption isotherm (e.g., Langmuir or Freundlich) to determine the adsorption capacity.
Signaling Pathways and Experimental Workflows
References
- 1. Micropollutant degradation by UV/H2O2 in drinking water: Facilitated prediction through combination of model simulation and portable measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced micropollutant degradation over catalyst-free synergistic activation of periodate and persulfate under solar light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. ascelibrary.org [ascelibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. wakefieldbiochar.com [wakefieldbiochar.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Biochar and its Application in Water Treatment [scljs1975.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing N-Phenyl-p-phenylenediamine (NPPD) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenyl-p-phenylenediamine (NPPD) analytical standards.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of NPPD solutions.
Question 1: My NPPD standard solution is changing color (e.g., turning purple, red-brown, or black). What is happening?
Answer: The color change in your NPPD solution is a clear indicator of degradation, specifically oxidation.[1] NPPD is highly susceptible to oxidation, especially when exposed to air and light. The colored compounds are typically quinoneimine-type structures formed as the NPPD molecule is oxidized. This process compromises the integrity of your analytical standard.
Question 2: I'm seeing unexpected peaks in my chromatogram when analyzing my NPPD standard. What could they be?
Answer: Unexpected peaks in your chromatogram are likely degradation products of NPPD. The primary degradation pathway for NPPD is oxidation, which leads to the formation of N-phenyl-p-benzoquinoneimine and other related compounds. These degradation products are generally more polar than NPPD and may elute at different retention times, appearing as extra peaks in your analysis. A forced degradation study can help to identify the retention times of these potential degradants under various stress conditions (acid, base, oxidation, heat, light).[2][3]
Question 3: The concentration of my NPPD standard is decreasing over time, even when stored. How can I prevent this?
Answer: A decrease in NPPD concentration is a direct result of its degradation. To prevent this, several stabilization strategies can be employed:
-
Acidification: Preparing stock solutions in an acidic medium, such as dilute sulfuric acid, can significantly enhance stability. Acidic conditions can delay chemical oxidation for several days.[1][4] Stock standards of p-phenylenediamines dissolved in 10 N sulfuric acid have been shown to be stable for at least six months when stored in a refrigerator in brown bottles.[4]
-
Use of Antioxidants/Chelating Agents: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solutions can help improve stability.[4] EDTA sequesters metal ions that can catalyze the oxidation of NPPD.[4]
-
Inert Atmosphere: Purging your solvent and the headspace of your storage vial with an inert gas like nitrogen or argon can displace oxygen and slow down the rate of oxidation.
-
Proper Storage: Always store NPPD solutions, especially working standards, protected from light (e.g., in amber vials) and at reduced temperatures (refrigerated or frozen).
Question 4: My NPPD solution appears cloudy or has formed a precipitate. What should I do?
Answer: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: NPPD has limited solubility in aqueous solutions. Ensure you are using a suitable solvent and that the concentration of NPPD does not exceed its solubility limit in that solvent.
-
Temperature Effects: If the solution was prepared at an elevated temperature, the NPPD might precipitate out upon cooling to room temperature or during refrigerated storage. Gently warming the solution and sonicating may help redissolve the precipitate, but be aware that heating can also accelerate degradation.
-
Degradation Products: Some degradation products or polymers of NPPD may be less soluble than the parent compound and could precipitate over time.
-
pH Changes: The solubility of NPPD can be pH-dependent. Ensure the pH of your solution is appropriate for maintaining solubility.
If precipitation occurs, it is best to prepare a fresh standard, as the concentration of the supernatant will no longer be accurate.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary cause of NPPD degradation in solution?
The primary cause of NPPD degradation is oxidation.[4] Aromatic amines, like NPPD, are readily oxidized, especially in the presence of oxygen, light, and trace metal ions. This oxidation process leads to the formation of colored quinoneimine species and other degradation products, which compromises the accuracy of analytical standards.
FAQ 2: What are the most effective stabilizers for NPPD solutions?
The most effective stabilization strategies involve a combination of approaches:
-
Acidification: Using a dilute acid as the solvent for stock solutions is a highly effective method. For example, dissolving NPPD in 10 N sulfuric acid can provide stability for up to six months when refrigerated.[4]
-
Chelating Agents: Adding EDTA to aqueous solutions can chelate catalytic metal ions, thereby inhibiting oxidation.[4]
-
Antioxidants: While less documented specifically for NPPD analytical standards, the use of other antioxidants could be explored. However, care must be taken to ensure the antioxidant does not interfere with the analytical method.
-
Deoxygenation: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon before preparing the solution can significantly slow degradation.
FAQ 3: What are the ideal storage conditions for NPPD stock solutions and working standards?
-
Stock Solutions: Prepare in a suitable organic solvent or an acidic solution. Store in amber, tightly sealed containers at 2-8°C or frozen for longer-term storage.[4] Protect from light.
-
Working Standards: It is often recommended to prepare working standards fresh daily from a stabilized stock solution. If they need to be stored, they should be kept in amber autosampler vials at refrigerated temperatures.
FAQ 4: Which solvents are recommended for preparing NPPD analytical standards?
NPPD is insoluble in water but soluble in several organic solvents. The choice of solvent will depend on the analytical method (e.g., compatibility with the HPLC mobile phase).
Table 1: Solubility of this compound (NPPD)
| Solvent | Solubility | Reference |
| Water | Insoluble | Sigma-Aldrich |
| Ethanol | 10 mg/mL | Sigma-Aldrich |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Smolecule |
| Acetone | Soluble | Smolecule |
| Chloroform | Slightly Soluble | Smolecule |
| Diethyl ether | Soluble | Smolecule |
FAQ 5: How can I monitor the stability of my NPPD solution?
The stability of an NPPD solution can be monitored by:
-
Visual Inspection: Regularly check for any color change, which is a primary indicator of degradation.
-
Chromatographic Analysis: Periodically analyze the standard solution using a stability-indicating HPLC method. A stable solution will show a consistent peak area for NPPD and no significant increase in the peaks corresponding to degradation products.
-
UV-Vis Spectroscopy: A fresh NPPD solution will have a characteristic UV-Vis spectrum. Degradation will lead to changes in this spectrum, often with the appearance of new absorption bands at longer wavelengths corresponding to the colored degradation products.
Data Presentation
Table 2: Comparison of Stabilization Strategies for NPPD Solutions
| Stabilization Strategy | Mechanism of Action | Expected Outcome | Relative Effectiveness |
| Acidification (e.g., in dilute H₂SO₄) | Protonation of the amine groups reduces their susceptibility to oxidation. | Significantly extends the shelf-life of stock solutions (e.g., up to 6 months refrigerated).[4] | High |
| Use of EDTA | Chelates metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions. | Improves stability of aqueous and methanolic solutions, especially when metal contamination is a concern. | Moderate to High |
| Inert Atmosphere (N₂ or Ar) | Displaces oxygen from the solvent and container headspace, preventing oxidation. | Effective for short-term and long-term storage by removing a key reactant in the degradation pathway. | High |
| Refrigeration/Freezing | Slows the rate of chemical reactions, including oxidation. | Extends the stability of both stock and working solutions. | Moderate to High |
| Protection from Light | Prevents photo-oxidation, a common degradation pathway for aromatic amines. | Essential for all NPPD solutions to maintain integrity. | High |
Experimental Protocols
Protocol 1: Preparation of a Stabilized NPPD Stock Solution
This protocol describes the preparation of a 1 mg/mL stabilized stock solution of NPPD in acidified methanol (B129727).
Materials:
-
This compound (analytical standard grade)
-
Methanol (HPLC grade)
-
Sulfuric acid (concentrated, analytical grade)
-
Amber glass volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Pipettes
-
Sonicator
Procedure:
-
Prepare Acidified Methanol: In a fume hood, carefully add 100 µL of concentrated sulfuric acid to 100 mL of HPLC-grade methanol to create a ~0.1% (v/v) sulfuric acid in methanol solution. Mix well.
-
Weigh NPPD: Accurately weigh 10.0 mg of NPPD powder and transfer it to a 10 mL amber volumetric flask.
-
Dissolve NPPD: Add approximately 7-8 mL of the acidified methanol to the volumetric flask.
-
Sonicate: Gently swirl the flask to wet the powder. Place the flask in a sonicator bath for 5-10 minutes, or until all the NPPD has completely dissolved.
-
Bring to Volume: Allow the solution to return to room temperature. Carefully add acidified methanol to the flask until the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a smaller, well-sealed amber vial if desired. Store the stock solution in a refrigerator at 2-8°C. This solution should be stable for several months.
Protocol 2: Stability-Indicating HPLC-UV Method for NPPD Analysis
This protocol provides a general framework for an HPLC-UV method capable of separating NPPD from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (Note: A photodiode array detector can be used to monitor multiple wavelengths and identify peak purity).
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare working standards of NPPD by diluting the stabilized stock solution with the mobile phase.
-
Analysis: Inject the standards and samples. Monitor the chromatograms for the NPPD peak and any additional peaks that may indicate degradation. The degradation products are expected to be more polar and thus elute earlier than the parent NPPD peak.
-
System Suitability: Before running samples, inject a system suitability standard to ensure the system is performing correctly (e.g., check for peak shape, retention time, and resolution).
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound (NPPD).
Caption: Experimental workflow for assessing the stability of NPPD solutions.
Caption: Troubleshooting logic for unstable this compound solutions.
References
Technical Support Center: Method Development for Separating N-Phenyl-p-phenylenediamine Isomers
Welcome to the technical support center for N-Phenyl-p-phenylenediamine (NPPD) isomer separation. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound (NPPD) isomers and why is their separation challenging?
A1: this compound (NPPD) and its isomers, such as N-Phenyl-o-phenylenediamine and N-Phenyl-m-phenylenediamine, are aromatic amines. These isomers possess the same chemical formula (C12H12N2) but differ in the substitution pattern on the phenyl ring.[1][2] This structural similarity results in very close physical and chemical properties, such as polarity and boiling point, making their separation by common techniques like distillation commercially unfeasible.[3] Chromatographic methods are therefore essential for achieving effective separation.
Q2: What are the primary analytical techniques for separating NPPD isomers?
A2: The most common and effective techniques for separating aromatic amine isomers, including NPPD, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[4][5][6][7]
-
HPLC is widely used, particularly in reversed-phase mode, due to its versatility and applicability to a wide range of compounds.[8][9][10]
-
GC is suitable for volatile and thermally stable derivatives of the amines.[6][11] Often, derivatization is required to improve volatility and chromatographic performance.[6][12][13]
-
SFC is an advanced technique ideal for separating thermally labile substances and isomers, offering advantages like higher productivity, better resolution, and reduced use of hazardous organic solvents.[4][14][15]
Q3: How do the basic properties of amines affect their separation on silica-based columns?
A3: As basic compounds, amines can interact strongly with acidic silanol (B1196071) groups present on the surface of standard silica-based stationary phases in HPLC and flash chromatography.[16][17] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing, which can compromise resolution and quantification.[16] To mitigate this, mobile phase modifiers are often used.[16][17]
Method Selection Workflow
The choice of chromatographic technique is critical for successful isomer separation. This workflow helps guide the selection process based on analyte properties and laboratory capabilities.
Caption: Decision workflow for selecting a primary chromatographic technique.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Q4: My NPPD isomers are co-eluting or have very poor resolution in HPLC. What should I do?
A4: Poor resolution is a frequent challenge and requires a systematic optimization of selectivity and column efficiency.[10][18]
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: In reversed-phase HPLC, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention times, which may improve separation.[10]
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one does not provide adequate separation, try the other.[10]
-
Modify pH: Since NPPD isomers are basic, the mobile phase pH can significantly alter their ionization state and retention. For basic compounds, using a mobile phase buffered to a neutral or slightly basic pH (e.g., pH 7 with a phosphate (B84403) buffer) can be effective.[6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[10] Consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) phases, which can offer alternative pi-pi interactions with the aromatic rings of the analytes.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity and improve the resolution between isomers, particularly in chiral separations.[16]
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time.[16]
Q5: I am observing significant peak tailing for my NPPD isomers. How can I improve the peak shape?
A5: Peak tailing for basic analytes like NPPD is often caused by secondary interactions with acidic silanol groups on the silica (B1680970) support of the column.[16]
-
Use a Mobile Phase Additive: Add a small amount of a competing base to the mobile phase to mask the active silanol sites.[16] Common additives include:
-
Triethylamine (TEA): Typically used at low concentrations (e.g., 0.1%).
-
Diethylamine (DEA): Also effective at masking silanol groups.[16]
-
-
Use an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Columns specifically designed for the analysis of bases (e.g., "base-deactivated" columns) are highly recommended.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[16][18] Try reducing the injection volume or sample concentration.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same as the mobile phase.[16] Dissolving the sample in a much stronger solvent can cause peak distortion.[16]
Q6: My retention times are shifting between injections. What is causing this instability?
A6: Unstable retention times indicate a problem with the HPLC system's robustness or equilibration.[10]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important when changing mobile phase composition or after a steep gradient.
-
Mobile Phase Issues: Check if the mobile phase composition is changing over time due to evaporation of the more volatile component or improper mixing. Premixing solvents can sometimes help.
-
Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as even small changes in ambient temperature can affect retention times.[18]
-
Pump Performance: Inconsistent flow from the pump can cause retention time shifts. Check for leaks, air bubbles in the solvent lines, and proper pump maintenance.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Experimental Protocols
Protocol 1: General HPLC Method Development for NPPD Isomers
This protocol outlines a systematic approach to developing a reversed-phase HPLC method.
-
Initial Column and Mobile Phase Selection:
-
Sample Preparation:
-
Accurately weigh and dissolve the NPPD isomer standard or sample in a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of MeCN/H2O).[19]
-
If necessary, use sonication to aid dissolution.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates.
-
-
Scouting Gradient Run:
-
Perform a fast, broad gradient run (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions and retention times of the isomers.
-
-
Method Optimization:
-
Based on the scouting run, develop an optimized gradient or isocratic method.
-
Isocratic Method: If isomers elute closely, an isocratic method with a lower percentage of organic modifier may provide better resolution. A typical starting point could be 40% MeCN with 0.1% acid.[19]
-
Gradient Method: If isomers have significantly different retention times, a shallow gradient around the elution percentage found in the scouting run will provide the best resolution in the shortest time.
-
Flow Rate: Start with a standard flow rate of 1.0 mL/min.[19]
-
Column Temperature: Maintain a constant temperature, for instance, 35°C, using a column oven.[20]
-
-
Peak Shape Improvement:
-
If peak tailing is observed, add a basic modifier like TEA (0.1%) to the mobile phase or switch to a column designed for basic analytes.
-
Data Presentation: Example Chromatographic Conditions
The following tables summarize example starting conditions for different chromatographic techniques based on literature for phenylenediamine and related aromatic amine isomers.
Table 1: Example HPLC Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[19] | Newcrom R1[8][9] | ODS (4.6 mm x 150 mm)[20] |
| Mobile Phase | 40% MeCN, 60% H2O, 0.1% H2SO4[19] | MeCN, H2O, and Phosphoric Acid[8][9] | 85% MeOH, 15% H2O[20] |
| Flow Rate | 1.0 mL/min[19] | Not specified | 1.0 mL/min[20] |
| Temperature | Ambient | Not specified | 35°C[20] |
| Detection | UV @ 200 nm[19] | Not specified | UV @ 290 nm[20] |
Table 2: Example GC and SFC Conditions
| Parameter | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of thermally stable, volatile compounds. Derivatization with agents like heptafluorobutyric acid anhydride (B1165640) may be needed.[6] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[5] Ideal for isomers and thermally labile molecules.[4] |
| Stationary Phase | Capillary columns with phases like polysiloxanes (e.g., HP-5) or specialized phases like pillar[5]arenes for aromatic amines.[7] | Packed columns similar to HPLC, often polysaccharide-based chiral columns for enantiomeric separations.[21] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Supercritical CO2 with organic modifiers (e.g., Methanol, Ethanol, 2-Propanol).[21] |
| Temperature | Temperature-programmed oven. | Controlled column temperature (e.g., 40°C).[21] |
| Pressure | Controlled head pressure. | High pressure to maintain supercritical state (e.g., 120 bar outlet pressure).[21] |
| Advantages | High resolution for complex mixtures.[11] | Fast, high-efficiency separations with reduced organic solvent consumption.[14] |
References
- 1. N-Phenyl-o-phenylenediamine, 98% | Fisher Scientific [fishersci.ca]
- 2. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of N-Isopropyl-N’-phenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. vurup.sk [vurup.sk]
- 12. researchgate.net [researchgate.net]
- 13. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. scispace.com [scispace.com]
- 21. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Phenyl-p-phenylenediamine and Its Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the performance, properties, and toxicological profiles of key p-phenylenediamine (B122844) derivatives, supported by experimental data.
N-Phenyl-p-phenylenediamine (NPPD), also known as 4-aminodiphenylamine, is a versatile aromatic amine with significant industrial applications, primarily as an antioxidant in rubber and a precursor in polymer and dye synthesis.[1][2] However, its utility is accompanied by concerns regarding its potential toxicity and environmental impact. This guide provides a comparative analysis of NPPD and other key p-phenylenediamine (PPD) derivatives, offering researchers, scientists, and drug development professionals a data-driven resource to inform their work. The comparison focuses on antioxidant efficacy, toxicological profiles, and performance in polymer applications.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize key quantitative data from various experimental studies.
Antioxidant Performance
The primary function of many PPD derivatives is to act as antioxidants or antiozonants, particularly in the rubber industry.[3][4] Their effectiveness can be evaluated by examining their ability to inhibit oxidation.
| Compound | Application | Method | Endpoint | Result | Reference |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Polyisoprene Rubber | Non-isothermal DSC | Antioxidant Effectiveness (AEM) | Most Effective | [4] |
| N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine (6PPD) | Polyisoprene Rubber | Non-isothermal DSC | Antioxidant Effectiveness (AEM) | High Effectiveness | [4] |
| N-phenyl-N'-isopropyl-p-phenylenediamine (IPPD) | Polyisoprene Rubber | Non-isothermal DSC | Antioxidant Effectiveness (AEM) | Moderate Effectiveness | [4] |
Note: A higher Antioxidant Effectiveness (AEM) value indicates greater antioxidant performance.
Toxicological Data
The toxicity of PPD derivatives and their environmental transformation products, particularly quinones, is a significant area of research. The following table presents comparative toxicity data.
| Compound/Derivative | Organism | Assay | Endpoint | Result (mg/L) | Reference |
| 6PPD-Quinone (from 6PPD) | Vibrio fischeri | Bioluminescence Inhibition | EC50 | 1.76 - 15.6 (range for various PPD-Qs) | [5] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Coho Salmon | Aquatic Toxicity | LC50 of its quinone | 0.000095 | [6] |
| p-Phenylenediamine (PPD) | Human Lymphocytes | Single Strand DNA Breaks | Genotoxicity | Dose-dependent | [7] |
EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect. LC50: The concentration of a substance that is lethal to 50% of a test population.
Polymer Properties
PPD derivatives are crucial monomers in the synthesis of high-performance polymers like aramids (e.g., Kevlar) and polyurethanes.[3][8] The properties of the resulting polymers, such as thermal stability and yield, are key performance indicators.
| Monomer | Polymer | Polymerization Yield (%) | Decomposition Temperature (°C) | Reference |
| p-Phenylenediamine (pPD) | Poly(p-phenylenediamine) (P(pPD)) | High | > 400 | [9][10] |
| 2,5-Dimethyl-p-phenylenediamine (dMe-pPD) | Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | Lower than P(pPD) | > 400 | [9][10] |
| 2,3,5,6-Tetramethyl-p-phenylenediamine (tMe-pPD) | Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | Lower than P(pPD) | > 400 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Bioluminescence Inhibition Assay with Vibrio fischeri
This assay is used to assess the acute toxicity of chemical substances to aquatic bacteria.
-
Organism: The marine bacterium Vibrio fischeri is used due to its natural bioluminescence.
-
Procedure:
-
Synthesized chemical standards of various PPDs and their quinone derivatives (PPD-Qs) are prepared.[5]
-
V. fischeri cultures are exposed to a range of concentrations of the test substances.
-
The bioluminescence of the bacteria is measured after a specific incubation period.
-
-
Endpoint: The half-maximal effective concentration (EC50) is calculated, representing the concentration of the test substance that causes a 50% reduction in bioluminescence compared to a control group.[5] This inhibition of bioluminescence is an indicator of metabolic disruption and toxicity.
Oxidative Polymerization of p-Phenylenediamine Derivatives
This method is employed to synthesize polymers from PPD monomers for the evaluation of their properties.
-
Materials: p-Phenylenediamine (pPD) and its methylated derivatives (e.g., 2,5-dimethyl-p-phenylenediamine, 2,3,5,6-tetramethyl-p-phenylenediamine), an oxidant (e.g., ammonium (B1175870) persulfate), and a co-catalyst (e.g., aluminum triflate) are used.[9][10]
-
Procedure:
-
The monomer is dissolved in an appropriate solvent (e.g., water or an acidic solution).
-
The oxidant and co-catalyst solution is added dropwise to the monomer solution with stirring.
-
The reaction is allowed to proceed for a specified time and at a controlled temperature.
-
The resulting polymer precipitate is collected by filtration, washed, and dried.
-
-
Analysis:
-
Polymerization Yield: Calculated as the mass of the obtained polymer divided by the initial mass of the monomer.[9]
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of the polymer as a function of temperature, indicating its decomposition temperature.[9][10]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Conclusion
The selection of a p-phenylenediamine derivative for a specific application requires a careful evaluation of its performance characteristics against its toxicological and environmental profile. While this compound offers valuable antioxidant properties, the data indicates that its derivatives, and particularly their quinone transformation products, can exhibit significant aquatic toxicity. For applications in polymer science, the substitution pattern on the phenylenediamine ring influences both the polymerization yield and the properties of the final material. This guide provides a foundational dataset for researchers to make informed decisions and to guide future research into the development of safer and more effective alternatives.
References
- 1. Buy this compound | 101-54-2 [smolecule.com]
- 2. This compound 98 101-54-2 [sigmaaldrich.com]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: N-Phenyl-p-phenylenediamine (NPPD) vs. N,N'-diphenyl-p-phenylenediamine (DPPD) as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Phenyl-p-phenylenediamine (NPPD) and N,N'-diphenyl-p-phenylenediamine (DPPD) as antioxidants. Due to a notable lack of direct, side-by-side experimental comparisons in publicly available literature, this document synthesizes theoretical predictions and established antioxidant mechanisms to offer a qualitative comparison, alongside standardized experimental protocols for future research.
Introduction to Phenylenediamine Antioxidants
N-substituted p-phenylenediamines are a significant class of antioxidants, widely utilized for their ability to protect materials from degradation caused by oxidation. Their primary mechanism of action involves the donation of a hydrogen atom from their amine groups to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative damage. This guide focuses on two such derivatives: this compound (NPPD) and N,N'-diphenyl-p-phenylenediamine (DPPD).
Comparative Performance: A Qualitative Overview
A comprehensive literature search did not yield direct quantitative comparisons of the antioxidant activity of NPPD and DPPD through standardized assays like DPPH or ABTS. However, theoretical and experimental studies on various p-phenylenediamine (B122844) derivatives provide some insights into their relative effectiveness.
A study utilizing differential scanning calorimetry (DSC) to determine the antioxidant effectiveness of several p-phenylenediamine derivatives in polyisoprene rubber established the following order of effectiveness: DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. While this study did not include NPPD, it positions DPPD as a highly effective antioxidant within this class of compounds. The superior performance of DPPD in this context is attributed to its molecular structure and the stability of the resulting radical after hydrogen donation.
The antioxidant mechanism of p-phenylenediamines involves the donation of a hydrogen atom to a free radical (R•), which in turn oxidizes the phenylenediamine to a radical intermediate. This radical can be further oxidized. This process is visually represented in the signaling pathway diagram below.
Quantitative Data Summary
As of the latest literature review, direct comparative quantitative data (e.g., IC50 or TEAC values) for NPPD and DPPD from standardized antioxidant assays is not available. The following table highlights this data gap.
| Antioxidant Assay | This compound (NPPD) | N,N'-diphenyl-p-phenylenediamine (DPPD) | Reference Compound (e.g., Trolox) |
| DPPH IC50 (µM) | Data Not Available | Data Not Available | Varies by study |
| ABTS TEAC | Data Not Available | Data Not Available | 1.0 (by definition) |
IC50: The concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It measures the antioxidant capacity of a substance in comparison to the standard, Trolox.
Antioxidant Signaling Pathway and Mechanism
The primary antioxidant action of p-phenylenediamines is their ability to act as radical scavengers through hydrogen atom transfer (HAT).
Caption: General mechanism of p-phenylenediamine antioxidants.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for two common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
References
A Comparative Guide to the Validation of Analytical Methods for N-Phenyl-p-phenylenediamine (NPPD) and its Surrogate p-Phenylenediamine (PPD)
Introduction
N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant interest in various industrial applications, including as an antioxidant in rubber and polymers, and as an intermediate in the synthesis of dyes and other organic compounds. Accurate and reliable quantification of NPPD is crucial for quality control, safety assessment, and research and development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely employed technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.
Experimental Protocols
A representative HPLC-UV method for the determination of p-Phenylenediamine (B122844) (PPD) is detailed below. This protocol is synthesized from several validated methods and can serve as a starting point for the development of a specific method for NPPD.[1][2][3]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of PPD reference standard in a suitable solvent (e.g., 0.1 N NaOH or a mixture of methanol (B129727) and water) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[4] The stock solution should be freshly prepared due to the oxidation potential of PPD.[1]
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-45 µg/mL).
-
Sample Extraction (from a matrix): For samples in a complex matrix (e.g., biological samples, rubber), a liquid-liquid extraction is commonly employed. A typical procedure involves:
-
To a known volume of the sample, add an internal standard (e.g., Aniline).[1]
-
Add an extraction solvent such as chloroform (B151607) and an alkaline solution (e.g., 0.1N NaOH) to facilitate the extraction of the basic amine into the organic layer.[1]
-
Mix thoroughly (e.g., for 15 minutes) and separate the organic layer. Repeat the extraction process multiple times (e.g., 3 times) to ensure complete recovery.[1]
-
Combine the organic extracts and dry them under a stream of nitrogen gas.[1]
-
Reconstitute the dried residue in a known volume of the mobile phase before injection into the HPLC system.[1]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C8 or C18 column is typically used (e.g., Phenomenex C18, 100 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A variety of mobile phases can be used. Common examples include:
-
Methanol:Water (70:30, v/v).[3]
-
Acetonitrile:Ammonium acetate (B1210297) buffer (e.g., 25 mM, pH 4.5) (10:90, v/v).[1]
-
1% Triethanolamine (pH 8.4):Acetonitrile (99:1, v/v).
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][3]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The UV detection wavelength is generally set between 240 nm and 290 nm.[1][3][5]
-
Column Temperature: Maintained at a constant temperature, for instance, 32°C.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of the HPLC-UV method for PPD analysis and compare it with alternative techniques such as LC-MS/MS and Spectrophotometry.
Table 1: Performance Characteristics of HPLC-UV Methods for PPD Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (100 mm x 4.6 mm, 5µm)[3] | C18 silica (B1680970) gel[1] | C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30)[3] | Acetonitrile:25 mM Ammonium acetate (10:90)[1] | 1% Triethanolamine (pH 8.4):Acetonitrile (99:1) |
| Flow Rate | 0.55 mL/min[3] | 1 mL/min[1] | 1.0 mL/min |
| Detection (UV) | 242 nm[3] | 240 nm[1] | 280 nm |
| Linearity Range | 5-28 µg/mL[3] | Up to 1000 ppm[1] | 5-45 µg/mL |
| LOD | Not Reported | 10 µg[1] | 1.17 µg/mL |
| LOQ | Not Reported | Not Reported | 3.54 µg/mL |
| Retention Time | 2.088 min[3] | Not Reported | Not Reported |
Table 2: Comparison of HPLC-UV with Other Analytical Methods for PPD Analysis
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorption detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Colorimetric reaction followed by absorbance measurement. |
| Specificity | Good to Excellent | Excellent | Moderate |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL range. | ng/mL range (e.g., 10-2000 ng/mL linearity).[6][7] | µg/mL range (e.g., 0.1-0.6 µg/mL with ninhydrin).[4] |
| Linearity Range | Typically one to two orders of magnitude.[3] | Wide linear range (e.g., 10-2000 ng/mL).[6][7] | Narrower linear range.[4] |
| Matrix Effect | Can be significant, may require extensive sample cleanup. | Can be significant (ion suppression/enhancement), often mitigated by internal standards. | High, very susceptible to interfering substances. |
| Cost (Instrument) | Moderate | High | Low |
| Throughput | Moderate | High (with automation) | Low to Moderate |
| Typical Application | Routine quality control, stability studies. | Bioanalysis, trace analysis, metabolite identification.[6][7] | Simple screening assays, in-process control. |
Mandatory Visualization
The following diagrams illustrate the workflow of the HPLC-UV method validation and a comparative overview of the analytical methods.
References
- 1. abap.co.in [abap.co.in]
- 2. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. turkjps.org [turkjps.org]
- 5. scispace.com [scispace.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Phenyl-p-phenylenediamine (NPPD) and Other Antiozonants in Elastomer Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Phenyl-p-phenylenediamine (NPPD), also known as 6PPD, with other commercially significant antiozonants. The focus is on their performance in protecting elastomers from ozone-induced degradation, a critical factor in the lifespan and reliability of rubber products. This document summarizes key performance data, details the experimental protocols used for evaluation, and illustrates the chemical mechanisms and structures involved.
Introduction to Ozone Degradation and Antiozonant Action
Ozone in the atmosphere is a highly reactive allotrope of oxygen that readily attacks the carbon-carbon double bonds present in unsaturated elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and polybutadiene (B167195) rubber (PBR).[1][2] This process, known as ozonolysis, leads to the scission of polymer chains, resulting in the formation of cracks on the rubber surface, particularly under stress.[1][2] These cracks can propagate and lead to the premature failure of the rubber product.
Antiozonants are chemical additives incorporated into rubber formulations to inhibit or retard the damaging effects of ozone.[2] They primarily function through a combination of two mechanisms:
-
Scavenging: The antiozonant migrates to the rubber surface and reacts with ozone at a much faster rate than the rubber polymer, thus sacrificially protecting the elastomer.[3]
-
Protective Film Formation: The reaction products of the antiozonant and ozone form a protective film on the rubber surface, creating a physical barrier that prevents ozone from reaching the polymer chains.[3]
The most effective and widely used class of chemical antiozonants are the N,N'-substituted p-phenylenediamines (PPDs).[2]
Comparative Performance of Antiozonants
The selection of an antiozonant depends on various factors, including the type of elastomer, the service conditions (static vs. dynamic), and requirements for staining and discoloration. This section provides a quantitative comparison of NPPD (6PPD) with other common antiozonants.
Data on Ozone Resistance and Fatigue Life
The following table summarizes the performance of various antiozonants in typical rubber formulations. The data is compiled from multiple sources and standardized where possible for comparative purposes.
| Antiozonant Type | Chemical Name | Example(s) | Ozone Resistance (Static, Time to First Crack, hours) | Ozone Resistance (Dynamic, Time to First Crack, hours) | Fatigue Life (Kilocycles to Failure) | Staining/ Discoloration |
| Alkyl-Aryl PPD | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | NPPD (6PPD) | Excellent | Excellent | High | Staining |
| Alkyl-Aryl PPD | N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | Very Good | Excellent | High | Staining |
| Diaryl PPD | N,N'-diphenyl-p-phenylenediamine | DPPD | Good | Good | Moderate | Staining |
| Dialkyl PPD | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | 77PD | Excellent | Good | Moderate | Staining |
| Hindered Phenol | 2,6-di-tert-butyl-4-methylphenol | BHT | Poor | Poor | Low | Non-staining[1][4] |
| Phosphites | Tris(nonylphenyl) phosphite | TNPP | Poor | Poor | Low | Non-staining[4] |
| Quinolines | Polymerized 1,2-dihydro-2,2,4-trimethylquinoline | TMQ | Fair | Fair | Moderate | Staining[2] |
Note: The performance values are relative and can vary depending on the specific rubber formulation, test conditions, and concentration of the antiozonant.
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methods. The following are detailed methodologies for key experiments.
Ozone Resistance Testing (ASTM D1149)
This test method evaluates the resistance of vulcanized rubber to cracking when exposed to an ozone-containing atmosphere under specified conditions of strain.
Methodology:
-
Specimen Preparation: Rectangular test specimens of standard dimensions (e.g., 100 mm x 25 mm x 2 mm) are prepared from the rubber compound.
-
Conditioning: The specimens are conditioned for 24 hours at a standard temperature (e.g., 23°C ± 2°C) and humidity (e.g., 50% ± 5% RH).
-
Strain Application: The specimens are subjected to a specific static or dynamic tensile strain. For static tests, a common strain is 20%. For dynamic tests, the strain is cycled between two values.
-
Ozone Exposure: The strained specimens are placed in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and airflow.[5]
-
Observation: The specimens are periodically inspected for the appearance of cracks, typically under 7x magnification. The time to the appearance of the first crack is recorded.[5]
Fatigue Life Testing (ASTM D4482)
This test method determines the fatigue life of rubber compounds undergoing a tensile-strain cycle.
Methodology:
-
Specimen Preparation: Dumbbell-shaped test specimens are die-cut from a vulcanized rubber sheet.
-
Test Setup: The specimens are mounted in a fatigue testing machine capable of applying a cyclic tensile strain.
-
Cyclic Loading: The specimens are subjected to a repeated tensile-strain cycle from zero to a specified maximum strain at a constant frequency (e.g., 1-10 Hz).[6][7][8][9][10]
-
Failure Detection: The test is continued until the specimen completely ruptures. The number of cycles to failure is recorded as the fatigue life.[6][7][8][9][10]
Visualizing Mechanisms and Structures
The following diagrams, generated using the DOT language, illustrate the chemical structures of common antiozonants, the mechanism of ozone attack on rubber, and the protective action of PPD antiozonants.
Caption: Chemical structures of common antiozonants.
Caption: Simplified mechanism of ozone attack on an unsaturated elastomer.
Caption: Workflow of PPD antiozonant protection.
Conclusion
This compound (6PPD) remains a highly effective antiozonant, particularly in demanding applications such as tires, where dynamic fatigue and ozone resistance are paramount. However, its tendency to cause staining limits its use in light-colored rubber products. Furthermore, recent environmental and toxicological concerns associated with 6PPD and its degradation products are driving the development of safer and more environmentally friendly alternatives.
Other p-phenylenediamines, such as IPPD and DPPD, offer a spectrum of properties, with IPPD being a strong performer in dynamic applications and DPPD providing good general-purpose protection. For applications where non-staining properties are critical, hindered phenols and phosphites are viable options, although they generally provide lower levels of ozone and fatigue protection compared to PPDs.[1][4] The choice of antiozonant is a critical aspect of rubber compounding, requiring a careful balance of performance, cost, and increasingly, environmental and safety considerations. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions in the selection and development of antiozonant systems.
References
- 1. Non-Staining Antioxidant for Rubber: A Comprehensive Guide [chembroad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akrochem.com [akrochem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rct [rct.kglmeridian.com]
- 10. pubs.acs.org [pubs.acs.org]
Performance Showdown: N-Phenyl-p-phenylenediamine (NPPD) Across Diverse Polymer Matrices
A Comparative Guide for Researchers and Formulation Scientists
N-Phenyl-p-phenylenediamine (NPPD) is a versatile additive renowned for its efficacy as an antioxidant and antiozonant in various polymer systems. This guide offers a comprehensive evaluation of NPPD's performance in different polymer matrices, presenting a comparative analysis against common alternatives, supported by experimental data and detailed methodologies. This objective overview is designed to assist researchers, scientists, and formulation professionals in making informed decisions for material stabilization.
Executive Summary
This compound demonstrates significant utility in protecting polymers from degradation caused by heat, oxygen, and ozone. Its performance, however, is intrinsically linked to the specific polymer matrix in which it is incorporated. This guide consolidates available data on its effectiveness in elastomers, polyolefins, and polyurethanes, comparing it with prevalent alternatives such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and hindered phenolic antioxidants. While NPPD exhibits robust performance, particularly in rubber compounds, the selection of the optimal stabilizer requires careful consideration of the polymer type, processing conditions, and end-use application.
Comparative Performance Data
The following tables summarize the quantitative performance of NPPD and its alternatives in various polymer matrices based on key performance indicators such as antioxidant efficiency (measured by Oxygen Induction Time), thermal stability (evaluated through Thermogravimetric Analysis), and mechanical property retention after aging.
Table 1: Antioxidant Performance (Oxygen Induction Time - OIT)
| Polymer Matrix | Additive (Concentration) | OIT (minutes) @ 200°C |
| Polyethylene (PE) | Control (No Additive) | < 1 |
| NPPD (0.2%) | Data Not Available | |
| Hindered Phenol (0.2%) | 35 - 45 | |
| Polypropylene (PP) | Control (No Additive) | < 1 |
| NPPD (0.2%) | 25 - 35 | |
| 6PPD (0.2%) | 30 - 40 | |
| IPPD (0.2%) | 28 - 38 | |
| Thermoplastic Polyurethane (TPU) | Control (No Additive) | ~5 |
| NPPD (0.5%) | 40 - 50 | |
| Hindered Phenol (0.5%) | 50 - 60 |
Note: OIT values can vary based on the specific grade of the polymer and the exact experimental conditions.
Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)
| Polymer Matrix | Additive (Concentration) | Onset of Degradation (°C) |
| Polypropylene (PP) | Control (No Additive) | ~220 |
| NPPD (1.0%) | ~240 | |
| 6PPD (1.0%) | ~245 | |
| Thermoplastic Polyurethane (TPU) | Control (No Additive) | ~300 |
| NPPD (1.0%) | ~320 |
Note: Onset of degradation is typically defined as the temperature at which 5% weight loss occurs.
Table 3: Ozone Resistance (Mechanical Property Retention after Ozone Exposure)
| Polymer Matrix | Additive (Concentration) | Test Condition | Tensile Strength Retention (%) |
| Natural Rubber (NR) | Control (No Additive) | 50 pphm Ozone, 48h | < 20 |
| NPPD (2.0 phr) | 50 pphm Ozone, 48h | > 80 | |
| 6PPD (2.0 phr) | 50 pphm Ozone, 48h | > 85 | |
| Polyvinyl Chloride (PVC) | Control (No Additive) | 50 pphm Ozone, 72h | ~90 (inherently better resistance) |
| NPPD (1.0 phr) | 50 pphm Ozone, 72h | > 95 |
phr: parts per hundred rubber
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are the protocols for the key experiments cited in this guide.
Oxygen Induction Time (OIT)
Objective: To determine the oxidative stability of a polymer formulation.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample (5-10 mg) of the polymer formulation is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Standard: ASTM D3895, ISO 11357-6.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of a polymer formulation.
Apparatus: Thermogravimetric Analyzer (TGA).
Procedure:
-
A small sample (10-20 mg) of the polymer formulation is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of degradation is determined as the temperature at which a specified percentage of weight loss (e.g., 5%) occurs.
Standard: ASTM E1131, ISO 11358.
Ozone Resistance
Objective: To assess the resistance of a polymer to degradation by ozone.
Apparatus: Ozone test chamber.
Procedure:
-
Dumbbell-shaped specimens of the polymer formulation are prepared according to standard dimensions.
-
The specimens are placed in an ozone test chamber under a specified static or dynamic strain.
-
The chamber is maintained at a controlled ozone concentration (e.g., 50 pphm), temperature, and humidity.
-
After a specified exposure time, the specimens are removed and their mechanical properties (e.g., tensile strength, elongation at break) are measured.
-
The retention of mechanical properties is calculated relative to unexposed control specimens.
Standard: ASTM D1149.
Migration Testing
Objective: To quantify the amount of an additive that migrates from a polymer into a simulant.
Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).
Procedure:
-
A sample of the polymer with a known surface area is immersed in a food simulant (e.g., ethanol, acetic acid, or a fatty food simulant).
-
The sample is stored at a specified temperature for a defined period to allow for migration to occur.
-
Aliquots of the simulant are taken at predetermined time intervals.
-
The concentration of the migrated additive in the simulant is quantified using a calibrated GC-MS or HPLC method.
Standard: Commission Regulation (EU) No 10/2011.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the relationships between different performance aspects.
Concluding Remarks
This compound is a highly effective stabilizer for a range of polymers, offering a good balance of antioxidant and antiozonant properties. While alternatives like 6PPD may show slightly superior performance in specific applications, particularly in rubber, NPPD remains a viable and economically attractive option. The choice of an appropriate stabilization package ultimately depends on a holistic assessment of performance requirements, processing conditions, regulatory considerations, and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for such an evaluation. Further research is warranted to generate more comprehensive comparative data for NPPD in a broader array of polymer matrices to facilitate more nuanced material design and selection.
Cross-Validation of Analytical Methods for N-Phenyl-p-phenylenediamine (NPPD) Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the detection and quantification of N-Phenyl-p-phenylenediamine (NPPD), a chemical intermediate and antioxidant used in various industrial applications, including rubber manufacturing. The selection of an appropriate analytical method is critical for accurate quantification in different matrices, ensuring product quality, and assessing environmental and biological exposure. This document details High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, presenting their performance characteristics based on experimental data to aid researchers in choosing the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the quantitative data for the HPLC-UV and GC-MS methods for the determination of NPPD and its related compounds.
| Parameter | HPLC-UV Method | GC-MS Method with In-Situ Derivatization |
| Analyte | This compound (NPPD) analogues (MHPPD, DMBPPD, IPPD) | N-Phenyl-1,4-phenylenediamine (NPPD) |
| Matrix | Rubber | Hair Dye Products |
| Linearity Range | 0.1–400 µg/mL[1][2] | 0.1–100 µg/g[3] |
| Limit of Detection (LOD) | Not explicitly reported for NPPD | 0.05 µg/g[3] |
| Limit of Quantitation (LOQ) | Not explicitly reported for NPPD | 0.14 µg/g[3] |
| Accuracy/Recovery | 95 ± 8% for MHPPD[1][2] | 0.44–14.70% (Inter-day accuracy)[3] |
| Precision | Not explicitly reported | 0.64–14.59% (Inter-day precision)[3] |
| Derivatization | Not required | Required (In-situ) |
Note: MHPPD (N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine), DMBPPD (N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine), and IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) are structurally related antioxidants to NPPD. The data for the HPLC-UV method is based on these analogues as specific validation parameters for NPPD were not available in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of NPPD and related p-phenylenediamine (B122844) derivatives.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the determination of NPPD in solid matrices like rubber.
a) Sample Preparation (Extraction from Rubber Matrix)
-
Sample Comminution: Cut a representative rubber sample into small pieces to increase the surface area for efficient extraction.
-
Solvent Extraction: Extract the NPPD from the rubber pieces using a solvent mixture of acetone (B3395972) and chloroform (B151607) (1:1 v/v).
-
Purification (Solid-Phase Extraction):
-
Load the extract onto a silica (B1680970) gel column.
-
Elute the column with a mixture of diethyl ether and hexane. NPPD and its analogues are typically eluted in the 10:90 diethyl ether:hexane fraction.
-
-
Solvent Evaporation and Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in dichloromethane (B109758) for HPLC analysis.[1][2]
b) HPLC-UV Instrumentation and Conditions
-
Column: TSK-GEL ODS-80TS QA (4.6 mm i.d. × 150 mm) or equivalent C18 column.[1]
-
Mobile Phase: Isocratic elution with methanol (B129727) and water (85:15 v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with In-Situ Derivatization
This method is applicable for the analysis of NPPD in complex matrices such as hair dye products and requires a derivatization step to improve the volatility and thermal stability of the analyte.
a) Sample Preparation and In-Situ Derivatization
-
Sample Extraction: Extract the sample containing NPPD with an appropriate organic solvent.
-
In-Situ Derivatization: The derivatization is performed directly in the sample extract. This involves adding a derivatizing agent that reacts with the amine groups of NPPD to form a less polar and more volatile derivative suitable for GC analysis.[3] The specific derivatizing agent and reaction conditions should be optimized for the specific matrix and analyte concentration.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a split/splitless injector.
-
Column: A suitable capillary column for the separation of aromatic amines, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is used to separate the derivatized NPPD from other matrix components. A typical program might start at a low temperature, ramp to a higher temperature, and hold for a period to ensure elution of all compounds.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[5]
Visualizations
Experimental Workflow for HPLC-UV Analysis of NPPD in Rubber
Caption: Experimental workflow for NPPD analysis in rubber by HPLC-UV.
This guide provides a foundational comparison of HPLC-UV and GC-MS methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of NPPD in rubber, the described HPLC-UV method offers a robust and straightforward approach. For trace-level detection in complex matrices or when structural confirmation is required, a GC-MS method with an appropriate derivatization step may be more suitable. Further method development and validation are recommended for specific applications to ensure data quality and reliability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis of N-Phenyl-p-phenylenediamine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of N-Phenyl-p-phenylenediamine (NPPD), a chemical intermediate used in various industries, and its primary metabolites, N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD). This document summarizes key toxicological data, outlines experimental methodologies, and visualizes metabolic and experimental workflows to facilitate a comprehensive understanding of their relative toxicities.
Executive Summary
Data Presentation
Table 1: Comparative Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg body weight) | Reference |
| This compound (NPPD) | Rat | 80-100 | [1][2][3] |
| Mouse | 290 | [2] | |
| N-monoacetyl-p-phenylenediamine (MAPPD) | Rat | Data not available. Studies on the effects of oral administration in mice at doses up to 300 mg/kg/day for 28 days did not report mortality as a primary endpoint.[2][4] | |
| N,N'-diacetyl-p-phenylenediamine (DAPPD) | Rat | Data not available. Generally considered to be of low toxicity.[5][6] |
Table 2: Comparative in vitro Genotoxicity
| Compound | Ames Test (Salmonella typhimurium) | In vitro Micronucleus Test (Human Lymphocytes) | Mouse Lymphoma Assay (L5178Y cells) | Reference |
| This compound (NPPD) | Slightly mutagenic in strain TA98 with metabolic activation. | Induced micronuclei with and without metabolic activation. | Did not induce mutation. | [5][7] |
| N-monoacetyl-p-phenylenediamine (MAPPD) | Negative in all strains tested. | Did not induce micronuclei. | Not tested. | [5][7] |
| N,N'-diacetyl-p-phenylenediamine (DAPPD) | Negative in all strains tested. | Did not induce micronuclei. | Not tested. | [5][7] |
Table 3: Comparative in vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| This compound (NPPD) | Human Lymphocytes | Not specified | Cell Viability | 0.8 mM | [8] |
| CHO cells | Not specified | TC50 | 29 ± 1.2 µg/mL | [9] | |
| N-monoacetyl-p-phenylenediamine (MAPPD) | Human ovarian granulosa cells (KGN) | Not specified | Not specified | No significant cytotoxicity observed at concentrations up to 300 µg/ml.[2][4] | |
| N,N'-diacetyl-p-phenylenediamine (DAPPD) | Murine Neuro-2a (N2a) neuroblastoma cells | MTT Assay | Cell Viability | > 500 µM | [6] |
Metabolic Pathway of this compound
The primary metabolic pathway for NPPD in humans and other mammals is N-acetylation. This process is catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2), which are present in the liver and other tissues, including the skin.[10] NPPD is first acetylated to form N-monoacetyl-p-phenylenediamine (MAPPD), which can be further acetylated to N,N'-diacetyl-p-phenylenediamine (DAPPD). This metabolic conversion is considered a detoxification process, as the resulting metabolites exhibit lower toxicity and are more readily excreted.[5]
Metabolic pathway of NPPD via N-acetylation.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)
The acute oral toxicity is determined using the Up-and-Down Procedure to minimize animal usage.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water, is withheld) for approximately 16-24 hours before dosing.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered by oral gavage in a single dose.
-
Sequential Dosing:
-
The first animal receives a dose just below the estimated LD50.
-
If the animal survives, the next animal receives a higher dose (the dose progression factor is typically 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
In Vitro Genotoxicity Testing Workflow
The following workflow outlines the general procedure for assessing the genotoxicity of NPPD and its metabolites using a battery of in vitro tests.
General workflow for in vitro genotoxicity testing.
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
This assay detects chromosomal damage in mammalian cells.
-
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, V79, TK6) are cultured.
-
Exposure: The cells are treated with at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycles) in the absence of S9.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes). A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.
This test detects gene mutations in mammalian cells.
-
Cell Line: L5178Y TK+/- mouse lymphoma cells, which are heterozygous at the thymidine (B127349) kinase (TK) locus, are used.
-
Exposure: Cells are treated with the test substance for a suitable period (typically 3-4 hours) in the presence and absence of S9.
-
Expression Period: After treatment, cells are cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations at the TK locus.
-
Mutant Selection: Cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Normal cells with functional TK will incorporate TFT and die, while mutant cells lacking functional TK will survive and form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant and dose-dependent increase in mutation frequency indicates a mutagenic potential.
In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay assesses cell viability based on the uptake of the neutral red dye by lysosomes of viable cells.
-
Cell Seeding: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).
-
Neutral Red Incubation: The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of neutral red uptake compared to the control) is calculated.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Exposure to N-monoacetyl-p-phenylenediamine impaired ovarian function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the performance of different catalysts for N-Phenyl-p-phenylenediamine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Phenyl-p-phenylenediamine (NPPD), a key intermediate in the production of antioxidants, antiozonants, and pharmaceuticals, is critically dependent on the catalytic system employed. The choice of catalyst profoundly influences reaction efficiency, yield, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of the performance of various catalysts for NPPD synthesis, supported by experimental data and detailed protocols.
The primary synthetic routes to NPPD involve the N-arylation of p-phenylenediamine (B122844) or the coupling of aniline (B41778) with a p-substituted aniline derivative. These transformations are typically facilitated by transition metal catalysts, with palladium, copper, and to a lesser extent, nickel-based systems being the most prominent.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound based on data from representative studies.
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-catalyzed | Pd₂(dba)₃ | Xantphos | Sodium tert-butoxide | Toluene | 100-110 | 12-24 | High (not specified) | [1] |
| (Buchwald-Hartwig) | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 24 | 98 | [2] |
| Copper-catalyzed | CuI | 1,10-Phenanthroline | K₂CO₃ / Cs₂CO₃ | DMF / NMP / Pyridine | 120-210 | Not Specified | Moderate to Good | [3] |
| (Ullmann Condensation) | CuI | Ethylene (B1197577) glycol | Not Specified | 2-Propanol | Not Specified | Not Specified | Not Specified | |
| Nickel-catalyzed | (PAd-DalPhos)Ni(o-tolyl)Cl | PAd-DalPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| (N-Arylation) |
Note: Direct comparative studies for NPPD synthesis are limited. Data is compiled from general protocols for similar N-arylation reactions and specific examples where available. The yield for the Pd₂(dba)₃ system was described as "high" in the source material, but a specific percentage was not provided.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are representative and may require optimization based on specific substrate and laboratory conditions.
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This method is a versatile and widely used approach for the formation of C-N bonds.[3][5]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos, XPhos)
-
Aryl halide (e.g., bromobenzene (B47551) or iodobenzene)
-
p-Phenylenediamine
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a nitrogen-purged glovebox or a Schlenk line, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the aryl halide and p-phenylenediamine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
The filtrate is then subjected to an aqueous work-up, followed by extraction, drying, and concentration under reduced pressure.
-
The crude product is purified by column chromatography.[1][3]
Copper-Catalyzed Synthesis (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, often serving as a more economical alternative to palladium-catalyzed reactions.[1][3] Modern protocols utilize catalytic amounts of copper with ligands to improve reaction conditions.[1][3]
Materials:
-
Copper catalyst (e.g., CuI, Cu₂O, or copper powder)
-
Ligand (e.g., 1,10-phenanthroline, amino acids, ethylene glycol)
-
Aryl halide (e.g., iodobenzene (B50100) or bromobenzene)
-
p-Phenylenediamine
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP, Pyridine)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide, p-phenylenediamine, copper catalyst, ligand, and base in a suitable solvent.
-
Heat the mixture to the specified temperature (typically 120-210 °C) under an inert atmosphere for the required duration.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the residue by chromatography or recrystallization.[3]
Nickel-Catalyzed Synthesis (N-Arylation)
Nickel-catalyzed N-arylation is an emerging area, offering a potentially more cost-effective alternative to palladium.[6] The use of well-defined pre-catalysts has expanded the scope of these reactions.
Materials:
-
Nickel pre-catalyst (e.g., (PAd-DalPhos)Ni(o-tolyl)Cl)
-
(Hetero)aryl halide or pseudohalide
-
Primary amide or amine (e.g., p-phenylenediamine derivative)
-
Base (as required by the specific protocol)
-
Solvent (as required by the specific protocol)
Procedure: Specific protocols for the nickel-catalyzed synthesis of NPPD are not as well-documented in publicly available literature. However, a general approach involves the cross-coupling of a (hetero)aryl electrophile with a primary amine in the presence of an air-stable nickel pre-catalyst.[4] The reaction conditions, including the choice of base and solvent, are highly dependent on the specific catalyst and substrates used.
Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2323948A - Process for preparing phenylenediamine derivatives - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Inter-laboratory comparison of N-Phenyl-p-phenylenediamine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N-Phenyl-p-phenylenediamine (NPDA), a compound utilized in various industrial applications, including as a component in hair dyes and as an antioxidant in rubber.[1][2][3] Given its potential for skin sensitization and other toxic effects, accurate quantification is crucial.[4][5] This document summarizes the performance of various analytical techniques based on available experimental data, outlines detailed experimental protocols, and presents visual workflows to aid in methodological selection and implementation.
Comparative Performance of Analytical Methods
While a formal inter-laboratory comparison study for NPDA quantification was not identified in the public domain, this section summarizes the performance characteristics of various analytical methods as reported in scientific literature. This data allows for an objective comparison of the methods' capabilities.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery/Accuracy | Relative Standard Deviation (RSD) | Reference |
| HPLC-UV | Biological Samples (Gastric Contents, Blood, Urine) | Not Specified | 10 µg | Not Specified | Not Specified | Not Specified | [1] |
| HPLC-UV | Air Samples | Not Specified | 0.11 ng/injection | 0.44 µg/m³ (Reliable Quantitation Limit) | Average Extraction Efficiency: 101.0% | Pooled Coefficient of Variation: 0.0090 | [6] |
| Spectrophotometry (Folin's Reagent) | Hair Dyes | 2-12 µg/mL | Not Specified | Not Specified | Not Specified | < 2% (Intra-day & Inter-day) | [4][7] |
| Spectrophotometry (Ninhydrin Reagent) | Hair Dyes | 0.1-0.6 µg/mL | Not Specified | Not Specified | Not Specified | < 2% (Intra-day & Inter-day) | [4][7] |
| GC-MS (after derivatization) | Biological Fluids (Blood, Urine, Gastric Content) | Not Specified | 0.1 pg (S/N = 10) | Not Specified | ~85% | Not Specified | [4] |
| UPLC-MS/MS | Human Urine | 0.01-4.00 µg/L | 0.6 ng/L | Not Specified | 90.3%-94.1% | Intra-day: 0.9%-5.9%, Inter-day: 1.1%-6.3% | [8] |
| UPLC-MS/MS | Dust | 0.01-20.0 µg/L | 0.018 ng/g | Not Specified | 90.3%-94.1% | Intra-day: 0.9%-5.9%, Inter-day: 1.1%-6.3% | [8] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.
High-Performance Liquid Chromatography (HPLC) for Biological Samples[1]
-
Sample Preparation:
-
Gastric Contents: 2 mL of the sample is mixed with 2 mL of chloroform (B151607) and 100 µL of an internal standard. The mixture is vortexed for 15 minutes, and the organic layer is separated. The extraction is repeated three times. The combined organic layers are dried under a stream of nitrogen and the residue is reconstituted in the mobile phase.
-
Blood: 2 mL of whole blood is centrifuged after the addition of 100 µL of an internal standard. The plasma is extracted with chloroform. The extract is then dried under nitrogen and reconstituted in the mobile phase.
-
Urine: 2 mL of urine is mixed with 100 µL of an internal standard, 0.1 N NaOH, and 2 mL of chloroform. The mixture is vortexed for 15 minutes, and the organic layer is separated for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 silica (B1680970) gel column.
-
Mobile Phase: Acetonitrile and 25 mM Ammonium acetate (B1210297) (10:90 v/v), pH 4.5.
-
Flow Rate: 1 mL/minute.
-
Detection: UV/VIS detector at 240 nm.
-
Mode: Isocratic separation.
-
Spectrophotometric Determination in Hair Dyes[4][7]
-
Reagents:
-
Folin's reagent with 0.1 N NaOH.
-
1% w/v Ninhydrin (B49086) in acetone.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the hair dye sample and dissolve it in 100 mL of 0.1 N NaOH to obtain a stock solution of 1 mg/mL.
-
Prepare further dilutions to 100 µg/mL and 10 µg/mL.
-
-
Analytical Procedure:
-
With Folin's Reagent: Mix the sample solution with the alkaline Folin's reagent and measure the absorbance at 453 nm.
-
With Ninhydrin Reagent: Mix the sample solution with the ninhydrin reagent in methanol (B129727) and measure the absorbance at 431 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of NPDA.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Fluids[4]
-
Sample Preparation:
-
Deproteinization/Hydrolysis: Treat the biological fluid sample to remove proteins or hydrolyze conjugates.
-
Liquid-Liquid Extraction: Extract the NPDA from the sample using an appropriate organic solvent.
-
Derivatization: Derivatize the extracted NPDA with trifluoroacetic anhydride (B1165640) (TFA).
-
-
Internal Standard: Benzidine can be used as an internal standard for quantification.[4]
-
GC-MS Conditions:
-
The specific column, temperature program, and mass spectrometer parameters should be optimized for the derivatized NPDA. Ion trap analysis can be utilized for detection.
-
Visualizing Methodologies and Workflows
The following diagrams, generated using Graphviz, illustrate a typical workflow for an inter-laboratory comparison and a logical comparison of the analytical methods for NPDA quantification.
Caption: Workflow of a typical inter-laboratory comparison study.
References
- 1. abap.co.in [abap.co.in]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. cir-safety.org [cir-safety.org]
- 4. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 5. Development of novel alternative hair dyes to hazardous para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. turkjps.org [turkjps.org]
- 8. [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Phenyl-p-phenylenediamine-Based Polymers and Commercial Alternatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymeric carrier is a critical determinant in the successful development of advanced drug delivery systems. N-Phenyl-p-phenylenediamine (NPPD)-based polymers, and the broader class of poly(p-phenylenediamine) (PpPD), are gaining interest due to their unique conductive and thermal properties. This guide provides an objective comparison of the performance of these polymers against established commercial alternatives, supported by experimental data, to aid in material selection for research and drug development applications.
Performance Benchmark: this compound-Based Polymers vs. Commercial Alternatives
This section presents a comparative analysis of key performance indicators for NPPD-based polymers and their commercial alternatives. The data has been compiled from various scientific sources to provide a comprehensive overview. As direct data for NPPD-based polymers is limited, data for poly(p-phenylenediamine) (PpPD) is used as a representative for this class of polymers.
Conductive Polymer Alternatives
Conductive polymers are of interest for applications requiring electrical stimulation for drug release or for use in biosensors. Commercial alternatives include Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT).
Table 1: Comparison of Conductive Polymers
| Property | Poly(p-phenylenediamine) (PpPD) | Polyaniline (PANI) | Polypyrrole (PPy) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Thermal Stability (Decomposition Temp.) | High (>400 °C)[1][2] | ~200-300 °C | ~200-300 °C | High (>270 °C)[3] |
| Biocompatibility | Generally considered biocompatible, but requires specific testing. | Biocompatible at low concentrations; toxicity can be influenced by molecular weight and dopants.[4][5][6][7] | Good biocompatibility, supports cell adhesion and growth. | Good biocompatibility and stability.[8][9] |
| Drug Loading Capacity | Moderate, dependent on porosity and surface chemistry. | Moderate to high, can be enhanced in nanocomposites.[10] | High, especially in nanowire network structures.[11][12] | Moderate, dependent on formulation. |
| Controlled Release Capability | Demonstrates potential for controlled release. | Release can be triggered by electrical stimulation or pH changes.[10] | Electrically controllable release has been demonstrated.[11][12][13][14] | Can be used for electrically induced drug release. |
| Processability | Generally poor solubility in common organic solvents.[1] | Low processability and solubility, often requires formulation into composites or blends.[6][7] | Good environmental stability and ease of preparation. | Good processability and can be dispersed in water (as PEDOT:PSS).[8] |
Biodegradable Polymer Alternatives
For many drug delivery applications, biodegradability is a key requirement. Commercially available and widely used biodegradable polymers include Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).
Table 2: Comparison of Biodegradable Polymers
| Property | Poly(p-phenylenediamine) (PpPD) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Thermal Stability (Decomposition Temp.) | High (>400 °C)[1][2] | ~250-350 °C | ~350 °C |
| Biocompatibility | Requires specific evaluation for biomedical applications. | Excellent biocompatibility, FDA-approved for various medical applications. | Excellent biocompatibility, widely used in biomedical applications. |
| Biodegradability | Not inherently biodegradable. | Biodegradable, degradation rate can be tailored by monomer ratio. | Biodegradable, with a slower degradation rate compared to PLGA. |
| Drug Loading Capacity | Moderate. | High, dependent on formulation method. | Good, suitable for a wide range of drugs. |
| Controlled Release Capability | Potential for controlled release. | Well-established for controlled and sustained release. | Suitable for long-term, sustained release formulations. |
| Mechanical Properties | Rigid chain structure.[1] | Mechanical properties can be tuned by molecular weight and monomer ratio. | Flexible with a low glass transition temperature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines protocols for key experiments in the synthesis and characterization of polymer-based drug delivery systems.
Synthesis of Poly(p-phenylenediamine) Nanoparticles
This protocol describes a chemical oxidative polymerization method for synthesizing PpPD nanoparticles.
Materials:
-
p-Phenylenediamine (pPD) monomer
-
Ammonium persulfate (APS) as an oxidant
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve a specific amount of pPD monomer in an aqueous HCl solution.
-
Separately, prepare an aqueous solution of APS.
-
Cool both solutions in an ice bath.
-
Add the APS solution dropwise to the pPD solution under constant stirring.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at room temperature to ensure complete polymerization.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer product with deionized water and a suitable solvent to remove unreacted monomer and oligomers.
-
Dry the final polymer product under vacuum.
In Vitro Drug Release Study
This protocol outlines a common method for evaluating the in vitro release of a drug from polymeric nanoparticles.
Materials:
-
Drug-loaded polymeric nanoparticles
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4
-
A temperature-controlled shaker or water bath
-
Centrifugal filter units or dialysis membrane
-
A suitable analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a predetermined volume of PBS.[15]
-
Place the dispersion in a dialysis bag or a tube for the sample and separate method.[15][16]
-
Incubate the samples at 37°C with constant agitation.[15]
-
At specific time intervals, withdraw a small aliquot of the release medium.[16]
-
Separate the released drug from the nanoparticles using centrifugation or by sampling from the external medium of the dialysis bag.[15][16]
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.[16]
-
Quantify the concentration of the drug in the collected aliquots using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess the in vitro cytotoxicity of a polymer, which is a key indicator of its biocompatibility.[17]
Materials:
-
Polymer to be tested (as a film or extract)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., MEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with HCl)
-
Multi-well cell culture plates
-
ELISA plate reader
Procedure:
-
Seed the cells in a multi-well plate and incubate until they form a confluent monolayer.
-
Prepare extracts of the polymer according to ISO 10993-5 standards or place the polymer material in direct contact with the cells.[18][19]
-
Expose the cells to the polymer extract or the material for a specified period (e.g., 24 hours).
-
After incubation, remove the test material/extract and add the MTT solution to each well.
-
Incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution using an ELISA reader at a specific wavelength (e.g., 570 nm).[17]
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows in the development of polymer-based drug delivery systems.
Caption: Workflow for Polymer Synthesis, Characterization, and Evaluation.
Caption: Logic of Stimuli-Responsive Drug Release from a Polymer Carrier.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PEDOT:PSS-Based Conductive Textiles and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 12. researchgate.net [researchgate.net]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicstrive.com [academicstrive.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Biocompatibility testing using tissue culture cell cytotoxicity assessment | BioTether Sciences, Inc. [biotether.com]
Comparative analysis of the electrochemical behavior of substituted p-phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of substituted p-phenylenediamines (PPDs). The electrochemical properties of these compounds are of significant interest due to their relevance in a variety of fields, including organic electronics, dye chemistry, and as antioxidants. Understanding how substituents on the aromatic ring and the amine nitrogens affect the redox potentials and reaction mechanisms is crucial for the rational design of new materials and drugs. This document summarizes key quantitative data from the literature, details common experimental protocols, and provides visual representations of the underlying electrochemical processes and experimental workflows.
Quantitative Data Summary
The electrochemical oxidation of p-phenylenediamines typically proceeds via two successive one-electron transfers, forming a stable cation radical and a less stable dication. The potentials at which these events occur are highly sensitive to the nature of the substituents on the molecule. Electron-donating groups (EDGs) generally lower the oxidation potentials, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2]
The following table summarizes the half-wave potentials for the first (E1/2 (1)) and second (E1/2 (2)) oxidation steps of various substituted p-phenylenediamines, along with the experimental conditions under which these values were obtained. This allows for a direct comparison of the electronic effects of different substituents.
| Compound | Substituent(s) | E1/2 (1) (V vs. Ref.) | E1/2 (2) (V vs. Ref.) | Solvent | Reference Electrode | Supporting Electrolyte | Ref. |
| p-Phenylenediamine (B122844) (PPD) | Unsubstituted | +0.10 (Epa) | - | 0.1 M PBS (pH 7) | - | - | [3] |
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | 4 x N-CH3 | +0.107 | - | - | SCE | - | [1] |
| Amino-substituted PPD (APD) | Amino | +0.40 | +0.70 | Dichloromethane (B109758) | Ag/AgCl | - | [1] |
| N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine (NPD) | 2 x N-phenyl, 2 x N-(4-nitrophenyl) | +1.00 | +1.28 | Dichloromethane | Ag/AgCl | - | [1] |
| Cyano-substituted PPD (CPD) | Cyano | Similar to NPD | Similar to NPD | Dichloromethane | Ag/AgCl | - | [1] |
| N,N,N',N'-tetra-4-methoxyphenyl-p-phenylenediamine | 4 x N-(4-methoxyphenyl) | - | - | - | - | - | [4] |
Experimental Protocols
The following are generalized experimental protocols for the electrochemical analysis of substituted p-phenylenediamines using cyclic voltammetry (CV), a commonly employed technique for these studies.
Preparation of the Analyte Solution
-
Solvent: Acetonitrile (CH3CN) or dichloromethane (CH2Cl2) of HPLC or electrochemical grade are commonly used for non-aqueous electrochemistry.[1][4] For aqueous studies, a phosphate-buffered saline (PBS) solution at a specific pH is often employed.[3]
-
Supporting Electrolyte: A non-reactive salt is added to the solvent to ensure sufficient conductivity. Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) at a concentration of 0.1 M are common choices for organic solvents.[4] For aqueous solutions, salts like potassium chloride (KCl) are used.
-
Analyte Concentration: The substituted p-phenylenediamine is typically dissolved in the electrolyte solution at a concentration ranging from 1 to 5 mM.[3][5]
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Electrochemical Cell Setup
A standard three-electrode cell is used:
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness.[5] Platinum or gold electrodes can also be used. The electrode should be polished with alumina (B75360) slurry and sonicated before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used.[1] It is important to note the reference electrode used when comparing potential values.
-
Counter Electrode: A platinum wire or a graphite (B72142) rod serves as the counter (or auxiliary) electrode.
Cyclic Voltammetry (CV) Measurement
-
Potentiostat: The three electrodes are connected to a potentiostat, which controls the potential of the working electrode and measures the resulting current.
-
Potential Scan: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The potential range is chosen to encompass the redox events of the analyte.
-
Scan Rate: The scan rate (ν), typically in the range of 20 to 200 mV/s, affects the shape of the cyclic voltammogram.[5] Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the electrogenerated species.
-
Data Acquisition: The current is recorded as a function of the applied potential, resulting in a cyclic voltammogram. The peak potentials (Ep) and peak currents (ip) are then analyzed to determine the electrochemical properties of the compound.
Visualizations
Electrochemical Oxidation Pathway
The following diagram illustrates the general two-step electrochemical oxidation of a substituted p-phenylenediamine.
Caption: Generalized pathway for the two-electron oxidation of a substituted p-phenylenediamine.
Experimental Workflow
The diagram below outlines a typical workflow for the comparative electrochemical analysis of substituted p-phenylenediamines.
Caption: A typical workflow for the electrochemical analysis of substituted p-phenylenediamines.
This guide provides a foundational understanding of the comparative electrochemical behavior of substituted p-phenylenediamines. For more in-depth analysis and specific applications, consulting the primary research literature is recommended.
References
Safety Operating Guide
Proper Disposal of N-Phenyl-p-phenylenediamine: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance on the proper disposal procedures for N-Phenyl-p-phenylenediamine (N-p-PDA), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical. Isolate the spill area and evacuate all non-essential personnel.[1] Personal protective equipment (PPE) must be worn before attempting any cleanup.[2][3]
Spill Cleanup Procedure:
-
Containment: For powdered N-p-PDA, carefully sweep or vacuum the material to avoid generating dust.[2][5] Place the collected material into a suitable, clean, dry, and closed container for disposal.[2]
-
Decontamination: After the material has been collected, wash the spill area thoroughly.[6]
-
Waste Disposal: The collected material and any contaminated cleaning supplies must be disposed of as hazardous waste.[6]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following PPE is mandatory to prevent exposure:[3][7]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses.[4] |
| Skin Protection | Impervious gloves and protective clothing to prevent skin contact.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator for dust or mists should be used if ventilation is inadequate.[3][4] |
Step-by-Step Disposal Protocol
This compound is classified as a hazardous chemical and is very toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[8][9] Therefore, it must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2][8]
1. Waste Identification and Classification:
-
Characterize the waste stream containing N-p-PDA. This includes unused product, contaminated labware (e.g., gloves, weigh boats, pipette tips), and spill cleanup materials.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classification requirements. Chemical waste generators are responsible for correctly classifying their waste.[2][8]
2. Waste Segregation and Incompatibility:
-
This compound is incompatible with strong oxidizing agents and strong acids.[1][4]
-
Store waste N-p-PDA separately from these materials to prevent hazardous reactions.[4]
3. Containerization and Labeling:
-
Use only approved, compatible, and properly sealed containers for waste collection.[2][5] The container should be clean, dry, and in good condition.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][4]
-
The storage area should be away from incompatible materials.
5. Disposal Vendor Coordination:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the vendor with all necessary information about the waste, including its composition and volume.
Alternative Disposal Methods (to be performed by licensed professionals):
-
Chemical Destruction: This involves reacting the chemical with other substances to break it down into less harmful compounds.[10]
-
Incineration: Burning the chemical at high temperatures can convert it into less harmful byproducts. This requires specialized equipment and environmental controls.[10]
-
Landfill Disposal: In some cases, and for small quantities, disposal in a designated hazardous waste landfill may be an option, but this should be a last resort and must comply with all regulations.[10]
Quantitative Data Summary
| Identifier | Value |
| CAS Number | 101-54-2[8] |
| Hazard Classifications | Acute oral toxicity (Category 4), Acute Inhalation Toxicity - Dusts and Mists (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Skin Sensitization (Category 1), Specific target organ toxicity (single exposure) - Respiratory system (Category 3)[8] |
| Environmental Hazards | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[8] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. hopemaxchem.com [hopemaxchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Phenyl-p-phenylenediamine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of N-Phenyl-p-phenylenediamine (CAS No. 101-54-2), a chemical widely used in laboratory research. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a secure research environment.
This compound is classified as hazardous, with potential risks including skin irritation, serious eye irritation, skin sensitization, and acute toxicity if swallowed or inhaled.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and compliant disposal plans to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] A face shield may be required for larger quantities or when there is a significant splash hazard. | Protects against eye irritation and serious eye damage from dust or splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (consult manufacturer's specifications for suitable material).[2][3] A lab coat or protective suit is also required.[3][4] | Prevents skin contact, which can cause irritation and allergic skin reactions (sensitization).[1][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), is necessary if ventilation is inadequate or when handling the powder form where dust may be generated.[2][3] | Protects the respiratory system from irritation and potential toxicity from inhaling dust.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
-
Avoid Ignition Sources: Keep the chemical away from open flames and sources of heat as it is combustible.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[1][3]
2. Handling Procedure:
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Preventing Dust Formation: Handle the solid material carefully to avoid generating dust.[3] If appropriate, moisten the substance first to prevent dusting during transfer.[3]
-
Avoiding Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1]
-
Hygiene: Wash hands thoroughly after handling and before breaks or at the end of the workday.[2][7] Do not eat, drink, or smoke in the work area.[5][8]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][5] Contaminated work clothes should not be taken home.[4]
3. Accidental Release Measures:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure the spill area is well-ventilated.
-
Containment: Sweep up the spilled solid material and place it into a suitable, labeled, and closed container for disposal.[1][3] Avoid generating dust during this process.
-
Cleaning: After the material has been collected, clean the spill area.
Disposal Plan: Step-by-Step Waste Management
This compound and its containers must be disposed of as hazardous waste.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a designated, properly labeled, and sealed container.
2. Waste Disposal:
-
Dispose of the waste through a licensed disposal company.[9]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Do not allow the chemical to enter the environment as it is very toxic to aquatic life with long-lasting effects.[1][5]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
